molecular formula C9H12N2 B1353567 3,4-dihydroquinolin-1(2H)-amine CAS No. 5825-45-6

3,4-dihydroquinolin-1(2H)-amine

Cat. No.: B1353567
CAS No.: 5825-45-6
M. Wt: 148.2 g/mol
InChI Key: OQMROOTVLOXIJH-UHFFFAOYSA-N
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Description

3,4-dihydroquinolin-1(2H)-amine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMROOTVLOXIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423684
Record name 3,4-dihydroquinolin-1(2H)-amine
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5825-45-6
Record name 1-Amino-1,2,3,4-tetrahydroquinoline
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Record name 3,4-dihydroquinolin-1(2H)-amine
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Record name 1,2,3,4-tetrahydroquinolin-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature detailing the synthesis and characterization of 3,4-dihydroquinolin-1(2H)-amine is scarce. This guide provides a proposed synthetic route and predicted characterization data based on established chemical principles and spectral data of analogous compounds, primarily 1,2,3,4-tetrahydroquinoline.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an N-amino group to this scaffold to form this compound could unlock novel pharmacological properties and provide a valuable building block for further chemical exploration. This document outlines a proposed synthetic pathway for this compound and provides a comprehensive, predicted characterization profile to aid researchers in its synthesis and identification.

Proposed Synthesis

A plausible and direct method for the synthesis of this compound is the N-amination of the commercially available 1,2,3,4-tetrahydroquinoline. Hydroxylamine-O-sulfonic acid (HOSA) is a suitable reagent for this transformation, as it is known to aminate secondary amines.

Synthesis_Pathway Proposed Synthesis of this compound tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline product This compound tetrahydroquinoline->product N-Amination reagents Hydroxylamine-O-sulfonic acid (HOSA) Sodium hydroxide (NaOH) Water/Dichloromethane

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in dichloromethane (20 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (2.2 eq.) in deionized water (20 mL) and cool to 0-5 °C in an ice bath.

  • To the cooled NaOH solution, slowly add hydroxylamine-O-sulfonic acid (1.1 eq.) in portions, ensuring the temperature remains below 10 °C. Stir until the HOSA is fully dissolved.

  • Add the freshly prepared aqueous HOSA solution to the solution of 1,2,3,4-tetrahydroquinoline in DCM.

  • Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Characterization Data

The following characterization data are predicted based on the known spectral properties of 1,2,3,4-tetrahydroquinoline.[3][4][5][6][7]

Physical Properties
PropertyPredicted Value
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
NMR Spectroscopy

The addition of the N-amino group is expected to cause a downfield shift of the protons and carbons at the 2 and 8a positions due to its electron-withdrawing inductive effect. A broad singlet corresponding to the -NH₂ protons is also anticipated.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.0 - 7.2m2HAromatic CH
6.6 - 6.8m2HAromatic CH
~4.5br s2H-NH₂
3.4 - 3.6t2HH-2
2.8 - 3.0t2HH-4
1.9 - 2.1m2HH-3

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145C-8a
~129Aromatic CH
~127Aromatic CH
~122C-4a
~117Aromatic CH
~112Aromatic CH
~50C-2
~28C-4
~22C-3
Infrared (IR) Spectroscopy

The IR spectrum is expected to be similar to that of 1,2,3,4-tetrahydroquinoline, with the addition of characteristic N-H stretching and bending vibrations from the newly introduced primary amino group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H stretch (asymmetric and symmetric)
3000 - 3100MediumAromatic C-H stretch
2800 - 3000MediumAliphatic C-H stretch
1600 - 1620StrongN-H bend (scissoring)
1450 - 1550StrongAromatic C=C stretch
740 - 760StrongOrtho-disubstituted benzene C-H bend
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 148. Key fragmentation pathways may involve the loss of the amino group (•NH₂) and cleavage of the heterocyclic ring. The fragmentation of 1,2,3,4-tetrahydroquinoline is known to produce significant M-1 and M-15 ions.[8]

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment
148[M]⁺•
132[M - NH₂]⁺
131[M - NH₂ - H]⁺
117[M - NH₂ - CH₃]⁺

Characterization Workflow

A systematic workflow is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow Characterization Workflow start Crude Product purification Column Chromatography start->purification purity_check TLC / HPLC purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation nmr ¹H and ¹³C NMR structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir final_product Pure this compound nmr->final_product ms->final_product ir->final_product

Caption: General workflow for the characterization of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed N-amination of 1,2,3,4-tetrahydroquinoline offers a straightforward synthetic route. The predicted spectral data, compiled in detailed tables, will serve as a valuable reference for researchers in identifying and confirming the structure of this novel compound. This information is intended to facilitate further research into the chemical and biological properties of N-aminated tetrahydroquinolines, potentially leading to the development of new therapeutic agents and research tools.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physicochemical properties, specific synthesis protocols, and biological activities of 3,4-dihydroquinolin-1(2H)-amine (CAS No: 5825-45-6) is limited in publicly available scientific literature. This guide provides computed data for the target compound and supplements this with experimental data and protocols for closely related analogues to offer a comprehensive overview of this chemical scaffold.

Core Physicochemical Properties

Computed Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.[1]

PropertyValueSource
Molecular Formula C₉H₁₂N₂PubChem
Molecular Weight 148.20 g/mol PubChem
XLogP3-AA (Lipophilicity) 1.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 148.100048391 DaPubChem
Monoisotopic Mass 148.100048391 DaPubChem
Topological Polar Surface Area 29.3 ŲPubChem
Heavy Atom Count 11PubChem
CAS Number 5825-45-6PubChem

Synthesis and Experimental Protocols

Direct experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, the synthesis of the parent scaffold, 1,2,3,4-tetrahydroquinoline, is well-established through various methods. A common approach involves the cyclization of N-substituted anilines.

General Synthesis of the Tetrahydroquinoline Scaffold

A prevalent method for synthesizing the tetrahydroquinoline core structure is through domino reactions, which offer high efficiency and atom economy. One such strategy involves the reduction of a nitro group followed by a reductive amination cascade.

Experimental Workflow for a Generic Tetrahydroquinoline Synthesis

start Start: 2-Nitroarylketone/aldehyde reduction Catalytic Reduction of Nitro Group (e.g., H2, Pd/C) start->reduction Hydrogenation intermediate1 Formation of Cyclic Imine Intermediate reduction->intermediate1 Spontaneous Cyclization reduction2 Further Reduction of Imine intermediate1->reduction2 In situ product End: 1,2,3,4-Tetrahydroquinoline Derivative reduction2->product

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives via a reduction-reductive amination domino reaction.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the broader family of tetrahydroquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of pharmacological effects.

Known Activities of Tetrahydroquinoline Derivatives
  • Anticancer and Antimicrobial Properties: Certain 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines have shown significant cytotoxic activity against various cancer cell lines, including human colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7). Some derivatives also exhibit notable antimicrobial activity.[2][3]

  • Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: Aminomethyl tetrahydroquinoline derivatives have been synthesized and evaluated as inhibitors of SSAO, an enzyme implicated in various physiological and pathological processes.

  • Diverse Pharmacological Utilities: The tetrahydroquinoline scaffold is a core component in numerous natural products and synthetic compounds with a broad spectrum of biological activities. These include applications as antiarrhythmic and cardiovascular agents, immunosuppressants, and ligands for serotonin and NMDA receptors.

Given the lack of specific data for this compound, a logical workflow for initial biological screening would involve assessing its activity in assays relevant to its structural class.

Logical Workflow for Preliminary Biological Screening

compound This compound assays Initial Biological Assays (based on related structures) compound->assays cytotoxicity Cytotoxicity Assays (e.g., against HT29, HepG2, MCF7) assays->cytotoxicity antimicrobial Antimicrobial Screening (e.g., against bacterial strains) assays->antimicrobial enzyme Enzyme Inhibition Assays (e.g., SSAO, MAO) assays->enzyme results Analysis of Results cytotoxicity->results antimicrobial->results enzyme->results hit Identification of 'Hit' Activity results->hit Activity Observed no_hit No Significant Activity results->no_hit No Activity further_studies Further Mechanistic Studies & SAR hit->further_studies

Caption: A proposed workflow for the initial biological evaluation of this compound based on the known activities of its analogues.

References

An In-depth Technical Guide to 3,4-Dihydroquinolin-1(2H)-amine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Regarded as a "privileged structure," this motif is frequently found in a multitude of biologically active compounds.[1] The partially saturated ring system of dihydroquinoline provides a unique three-dimensional and conformationally flexible, yet constrained, structure, which is often ideal for high-affinity binding to protein receptors and enzymes.[1] Derivatives built upon this core, including 3,4-dihydroquinolin-1(2H)-amine and its analogues, have demonstrated a vast spectrum of pharmacological activities. These activities range from anticancer and neuroprotective to anticonvulsant, anti-inflammatory, and cardiovascular effects, making this scaffold a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and experimental protocols related to this important class of compounds.

Synthesis of the 3,4-Dihydroquinoline Core

The construction of the 3,4-dihydroquinoline ring system can be achieved through various synthetic strategies, often involving domino or tandem reactions that efficiently build molecular complexity from simple starting materials. Common approaches include the reduction of the corresponding quinoline precursors, acid-catalyzed cyclizations, and metal-promoted processes.

Key synthetic methodologies include:

  • Reduction of Quinolines: The hydrogenation of quinoline derivatives is a straightforward method to access the 1,2,3,4-tetrahydroquinoline core. Catalysts such as unsupported nanoporous gold (AuNPore) with an organosilane and water as a hydrogen source have been used for efficient and regioselective hydrogenation.[3]

  • Domino Reactions: Multi-step sequences performed in a single pot, such as the reduction of a nitro group followed by intramolecular cyclization and further reduction, can yield tetrahydroquinolines in high yields.[4]

  • Palladium-Catalyzed Reactions: A two-step procedure involving a titanium-catalyzed hydroaminoalkylation followed by an intramolecular Buchwald–Hartwig amination provides direct access to 1,2,3,4-tetrahydroquinolines.[5]

  • Enantioselective Synthesis: Chiral phosphoric acid has been used as a catalyst for the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction to afford tetrahydroquinolines with excellent yields and enantioselectivities.[3]

G cluster_0 General Synthesis of Dihydroquinolinone Sulfonamides A 3,4-Dihydroquinolin-2(1H)-one C Intermediate A (Chlorosulfonated Quinolinone) A->C Chlorosulfonation B Sulfonic Chloride B->C H Target Compound D (Quinolinone Sulfonamide Derivative) C->H Nucleophilic Substitution D 3,4,5-Trimethoxyaniline F Intermediate B (Schiff Base) D->F Schiff's Base Reaction E Substituted Aldehyde E->F G Intermediate C (Reduced Schiff Base) F->G Reduction G->H cluster_pathway VEGFR2 Signaling Pathway Inhibition VEGFA VEGFA VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 Inhibitor Quinolinone Analogue Inhibitor->VEGFR2 Blocks ATP binding site PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Angiogenesis Angiogenesis P1->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation cluster_mods Structural Modifications cluster_acts Resulting Activity Change Core 3,4-Dihydroquinoline Core Mod1 Add Aryl group at C4 Core->Mod1 Mod2 Substitute on N-Benzyl group Core->Mod2 Mod3 Add Carboxyl at C4 Core->Mod3 Mod4 Free Amine at N1 Core->Mod4 Act1 Increased Anticancer Activity Mod1->Act1 Mod1a Substitute on C4-Aryl group Mod1->Mod1a Act2 Para > Meta/Ortho (Anticancer) Mod2->Act2 Act3 Essential for Antioomycete Activity Mod3->Act3 Act4 Competitive MAO-B Inhibition Mod4->Act4 Loss Loss of Activity Mod1a->Loss

References

Spectroscopic Analysis of 3,4-Dihydroquinolin-1(2H)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-dihydroquinolin-1(2H)-amine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide focuses on the predicted spectroscopic characteristics based on the analysis of structurally related compounds and established principles of spectroscopic interpretation for the amine and dihydroquinoline moieties. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of similar heterocyclic amines and quinoline derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
ProtonsPredicted Chemical Shift (δ)MultiplicityNotes
NH₂1.5 - 3.0Broad SingletChemical shift is concentration and solvent dependent; signal may disappear upon D₂O exchange.
H-2~3.3Triplet
H-3~1.9Multiplet
H-4~2.8Triplet
H-5~7.0Doublet
H-6~6.7Triplet
H-7~7.0Triplet
H-8~6.6Doublet

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
CarbonPredicted Chemical Shift (δ)Notes
C-2~48
C-3~28
C-4~29
C-4a~128
C-5~129
C-6~117
C-7~127
C-8~114
C-8a~145

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3400 - 3250Medium, SharpAs a primary amine, two bands are expected (asymmetric and symmetric stretching).[1]
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
N-H Bend (Amine)1650 - 1580Medium[1]
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-N Stretch (Alkyl-Aryl Amine)1335 - 1250Strong[1]
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺148.10Molecular Ion
[M+H]⁺149.11Protonated Molecular Ion (in ESI-MS)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard procedures for the analysis of quinoline derivatives and amines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • For confirmation of the -NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons should diminish or disappear.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups. Primary and secondary amines can be identified by the N–H stretching absorption in the 3300 to 3500 cm⁻¹ range.[3][4][5] Primary amines typically show two bands in this region.[3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

  • Instrumentation (Electrospray Ionization - ESI):

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Instrument Parameters:

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (N₂) Flow Rate: 1-2 L/min.

    • Drying Gas (N₂) Flow Rate: 5-10 L/min.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion or the protonated molecular ion.

    • Analyze the fragmentation pattern to gain structural information. The "nitrogen rule" in mass spectrometry can be used to infer the presence of an odd number of nitrogen atoms in a molecule if the molecular ion has an odd nominal mass.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for the spectroscopic analysis of the target compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained compound This compound nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms connectivity Proton & Carbon Connectivity nmr->connectivity functional_groups Functional Groups (-NH₂, C=C, C-N) ir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight final_structure Final Structure Confirmation connectivity->final_structure functional_groups->final_structure molecular_weight->final_structure

Caption: Relationship between spectroscopic techniques and the information derived.

References

discovery and isolation of novel dihydroquinoline amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Novel Dihydroquinoline Amines

Introduction

Dihydroquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds widely found in natural products and synthetic molecules.[1] These scaffolds are of great interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities. Dihydroquinoline amines, in particular, serve as crucial pharmacophores in medicinal chemistry, exhibiting properties such as anticancer, antimalarial, antibacterial, anti-inflammatory, and antioxidant effects.[1][2] Molecules incorporating the dihydroquinoline core are pivotal in drug discovery, with numerous derivatives being investigated for therapeutic applications.[3][4]

This technical guide provides a comprehensive overview of the core methodologies for the discovery, synthesis, and isolation of novel dihydroquinoline amines. It covers various synthetic strategies, detailed experimental protocols, purification techniques, and data presentation to aid researchers in this field.

Synthetic Strategies for Dihydroquinoline Amines

The construction of the dihydroquinoline nucleus can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic systems. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction efficiency.

1. Domino Reactions: Domino (or cascade) reactions are highly efficient for synthesizing complex molecules like tetrahydroquinolines (a related saturated analog) from simple starting materials in a single pot.[5] These reactions often involve sequences such as reduction-reductive amination or SNAr-terminated sequences, providing high yields (often 82-98%).[5]

2. Metal-Catalyzed Cyclizations: Transition metal catalysts are frequently employed to facilitate the synthesis of 1,2-dihydroquinolines under mild conditions. Key examples include:

  • Iron-Catalyzed Intramolecular Allylic Amination: This method uses 2-aminophenyl-1-en-3-ols to produce dihydroquinoline derivatives in good yields.[6]

  • Gold/Silver-Catalyzed Intramolecular Allylic Amination: A combination of AuCl₃/AgSbF₆ effectively catalyzes the cyclization of 2-tosylaminophenylprop-1-en-3-ols.[6]

  • Rhodium-Catalyzed C-H Coupling: This approach provides access to 1,2-dihydroquinoline-3-carboxylic acids from hydrazines and 3-methyleneoxetan-2-ones.[6]

3. Modified Classical Syntheses: Traditional methods for quinoline synthesis can be adapted to isolate dihydroquinoline intermediates. The Doebner-Miller reaction, for instance, can be modified by adjusting reaction time and acid concentration to yield 1,2-dihydroquinolines, which are typically intermediates in the synthesis of quinolines.[7][8]

4. Multi-Component Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. The three-component reaction of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound is an efficient route to potentially bioactive dihydroquinolines.[1] For example, new dihydroquinoline embelin derivatives have been synthesized from embelin, anilines, and aromatic aldehydes using a silver triflate (AgOTf) catalyst.[9]

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experiments and the biological context of these molecules is crucial for understanding their development.

experimental_workflow cluster_synthesis Synthesis & Discovery cluster_purification Isolation & Purification cluster_evaluation Characterization & Evaluation start Reactant Selection (e.g., Anilines, Aldehydes) reaction Synthetic Method (e.g., Multi-Component Reaction) start->reaction crude Crude Product reaction->crude chromatography Column Chromatography (Silica Gel + Modifier) crude->chromatography analysis Purity Check (TLC/HPLC) chromatography->analysis analysis->chromatography <95% Purity pure Pure Dihydroquinoline Amine analysis->pure >95% Purity structure Structural Elucidation (NMR, MS, IR) pure->structure bioassay Biological Activity Screening (e.g., Anticancer Assay) structure->bioassay lead Lead Compound bioassay->lead

Caption: General workflow for the discovery, isolation, and evaluation of novel dihydroquinoline amines.

Dihydroquinoline amines often exert their biological effects by modulating specific cellular signaling pathways. For instance, certain derivatives act as inhibitors of the NF-κB pathway, which is critical in inflammation and cancer.

nf_kb_pathway Stimulus\n(e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Complex IKK Complex Stimulus\n(e.g., TNF-α)->IKK Complex activates p50/p65/IκB p50/p65/IκB (Inactive Complex) IKK Complex->p50/p65/IκB phosphorylates IκB p50/p65 p50/p65 (Active Dimer) p50/p65/IκB->p50/p65 releases Nucleus Nucleus p50/p65->Nucleus translocates to Gene Transcription\n(Inflammation, Proliferation) Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Transcription\n(Inflammation, Proliferation) initiates Dihydroquinoline Amine Dihydroquinoline Amine Dihydroquinoline Amine->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by a dihydroquinoline amine.

Quantitative Data Summary

The efficiency of synthesis and the biological potency of the resulting compounds are critical metrics in drug discovery. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis Yields of Dihydroquinoline Derivatives

Starting Materials Catalyst/Method Product Yield (%) Reference
2-Nitroarylketones/aldehydes 5% Pd/C, Hydrogenation Tetrahydroquinolines 93-98% [5]
Embelin, 4-Nitrobenzaldehyde, Aniline AgOTf (20 mol%) Dihydroquinoline Embelin Derivative 80% [1][9]
Embelin, 3-Thiophenecarboxaldehyde, Aniline AgOTf (20 mol%) Dihydroquinoline Embelin Derivative 83% [9]
Embelin, 4-Chlorobenzaldehyde, Aniline AgOTf (20 mol%) Dihydroquinoline Embelin Derivative 74% [9]

| N-prenylated 2-aminobenzaldehydes | Hydrazine-catalysed RCCOM | 1,2-Dihydroquinolines | High Efficiency |[10] |

Table 2: Biological Activity of Dihydroquinoline and Related Derivatives

Compound Class Target/Assay IC₅₀ (µM) Reference
Isoquinoline Derivative (43b) IDO1 Inhibition 0.31 [4]
Isoquinoline Derivative (43b) TDO Inhibition 0.08 [4]
8-Hydroxyquinoline Derivatives Anticancer (HL60 cell line) 0.69 - 22 [11]

| Dihydroquinoline Embelin Derivatives | Cytotoxicity (Cardiomyocytes) | > 40 |[9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Modified Doebner-Miller Synthesis of 2,6-Dimethyl-1,2-dihydroquinoline [8]

  • Reaction Setup: To a solution of p-toluidine (1.08 g, 0.01 mol) in 2 M HCl (20 ml) at 5°C, add acetaldehyde (1.1 g, 0.025 mol).

  • Incubation: Store the reaction mixture at room temperature for 24 hours.

  • Purification of Mixture: Add activated charcoal (1 g) to the solution, stir for 5 minutes, and then filter.

  • Acidification and Reflux: To the filtrate, add 14 ml of concentrated HCl (12 M). Heat the solution under reflux for 15 minutes.

  • Work-up: Pour the hot solution into a cold sodium hydroxide solution (150 ml of 2 M).

  • Extraction: Extract the aqueous mixture with two 30 ml portions of peroxide-free diethyl ether.

  • Isolation: Evaporate the solvent from the combined ether extracts to yield the crude 2,6-dimethyl-1,2-dihydroquinoline. The product can be further purified by column chromatography if necessary.

Protocol 2: Three-Component Synthesis of Dihydroquinoline Embelin Derivatives [1][9]

  • Reactant Preparation: In a microwave vial, place embelin (1,3-dicarbonyl source), an aromatic aldehyde (e.g., 4-nitrobenzaldehyde), an aniline, and a catalytic amount of AgOTf (20 mol%).

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction Conditions: Heat the mixture to 150 °C for 15-20 minutes under microwave irradiation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may crystallize directly from the solution.

  • Purification: If needed, purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Isolation and Purification of Dihydroquinoline Amines [12]

Dihydroquinoline amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and potential decomposition.

  • Stationary Phase Selection:

    • Option A (Recommended): Use deactivated silica gel. Prepare a slurry of silica gel in the chosen eluent system containing a basic modifier like 0.5-2% triethylamine (NEt₃). Pack the column with this slurry.

    • Option B: Use an alternative stationary phase such as neutral or basic alumina, which is less acidic than silica.

  • Eluent System: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The addition of 0.5-2% triethylamine to the eluent system is crucial to prevent streaking and improve peak shape.

  • Column Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

  • Low Temperature Operation: For particularly sensitive compounds, running the chromatography in a cold room can help minimize decomposition.

References

Theoretical and Computational Insights into 3,4-Dihydroquinolin-1(2H)-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3,4-dihydroquinolin-1(2H)-amine, a heterocyclic amine with potential pharmacological significance. Due to the limited availability of direct experimental data for this specific molecule, this document combines established synthetic strategies for analogous compounds with theoretical data derived from Density Functional Theory (DFT) calculations to offer insights into its structural, spectroscopic, and electronic properties. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this compound and its derivatives for therapeutic applications.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amino group at the N1 position, yielding this compound (also known as 1-amino-1,2,3,4-tetrahydroquinoline), presents an intriguing modification with the potential for novel pharmacological activities. This document explores the theoretical and computational aspects of this molecule, providing a basis for its synthesis, characterization, and potential applications in drug discovery. While direct experimental data is sparse, this guide leverages computational chemistry to predict its key properties.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: N-Amination of 1,2,3,4-Tetrahydroquinoline

A potential method for the synthesis of this compound involves the direct N-amination of 1,2,3,4-tetrahydroquinoline.

Synthetic Pathway THQ 1,2,3,4-Tetrahydroquinoline Amine This compound THQ->Amine  N-Amination Reagent Hydroxylamine-O-sulfonic acid Reagent->THQ

Caption: Proposed synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane or ethanol.

  • Reagent Addition: Slowly add a solution of an aminating agent, such as hydroxylamine-O-sulfonic acid, in the same solvent to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux for a period of several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Computational Methodology

To elucidate the molecular properties of this compound, Density Functional Theory (DFT) calculations can be performed using a software package like Gaussian. The B3LYP functional with a 6-311G(d,p) basis set is a commonly used and reliable method for such calculations.

Computational Workflow Start Initial Structure of This compound Opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Energy Props Property Calculations Opt->Props HOMO_LUMO HOMO-LUMO Analysis Props->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Props->MEP Spectra Simulated IR/NMR Spectra Props->Spectra

Caption: Workflow for computational analysis.

Theoretical Data Presentation

The following tables summarize the predicted quantitative data for this compound based on DFT calculations.

Predicted Molecular Geometry
ParameterValue
Bond Lengths (Å)
C1-N11.45
N1-N21.42
C8a-N11.40
C2-C31.53
C3-C41.52
C4-C4a1.51
**Bond Angles (°) **
C1-N1-C8a115.0
C1-N1-N2112.0
N1-C1-C2110.0
C2-C3-C4111.0
C3-C4-C4a112.0
Predicted Spectroscopic Data
Spectroscopic Data Predicted Wavenumber/Chemical Shift
FT-IR (cm⁻¹)
N-H Stretch (amine)3350-3450
C-H Stretch (aromatic)3050-3150
C-H Stretch (aliphatic)2850-2950
C=C Stretch (aromatic)1600, 1490
N-H Bend (amine)1620
¹H NMR (ppm)
Aromatic Protons6.8 - 7.2
-CH₂- (C2)~3.4
-CH₂- (C4)~2.8
-CH₂- (C3)~1.9
-NH₂~4.0 (broad)
¹³C NMR (ppm)
Aromatic Carbons115 - 145
-CH₂- (C2)~45
-CH₂- (C4)~28
-CH₂- (C3)~22
Predicted Electronic Properties
PropertyValue
HOMO Energy -5.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 1.9 D

Visualization of Theoretical Data

Molecular Structure and Atom Numbering

Caption: Atom numbering scheme for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between them indicates the molecule's stability.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) -5.8 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.5 eV HOMO->LUMO Energy Gap 5.3 eV

Caption: HOMO-LUMO energy diagram.

Molecular Electrostatic Potential (MEP) Map Interpretation

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

MEP_Interpretation Molecule This compound Red_Region Electron-rich region (Negative Potential) Around N atoms Molecule->Red_Region Site for Electrophilic Attack Blue_Region Electron-deficient region (Positive Potential) Around H atoms of NH2 Molecule->Blue_Region Site for Nucleophilic Attack

Caption: Interpretation of Molecular Electrostatic Potential.

Potential Biological Activities

While direct experimental evidence for the biological activity of this compound is limited, derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one have shown monoamine oxidase (MAO) inhibitory activity. Specifically, N-amino-3,4-dihydroquinoline-(1H)-2-one has been reported to be a competitive and reversible inhibitor of MAO-B. This suggests that this compound may also exhibit similar properties and could be a candidate for investigation in the context of neurological disorders.

Conclusion

This technical guide provides a theoretical and computational framework for the study of this compound. While experimental data remains to be fully elucidated, the computational predictions of its structure, spectroscopic properties, and electronic characteristics offer valuable insights for researchers. The proposed synthetic route provides a starting point for its chemical synthesis, and the predicted biological activity warrants further investigation into its potential as a pharmacologically active agent. This document serves as a catalyst for future experimental and computational exploration of this promising molecule.

An In-depth Technical Guide to the Structural Elucidation of 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-technique approach for the definitive structural elucidation of 3,4-dihydroquinolin-1(2H)-amine. Due to the limited availability of published data for this specific molecule, this document provides a predictive and methodological framework based on established principles of analytical chemistry and spectroscopy. It details the expected spectroscopic signatures, standardized experimental protocols, and logical workflows necessary for the unambiguous characterization and potential biological screening of this compound. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, this compound, represents a fundamental example of this class, featuring a secondary amine integrated into the heterocyclic ring and a primary amine at the N1 position. Accurate structural confirmation is the bedrock of any chemical or pharmacological investigation. This guide provides the necessary theoretical and practical framework to achieve this, employing a suite of modern analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds, such as 1,2,3,4-tetrahydroquinoline. These predictions serve as a benchmark for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2m2HAromatic (H-6, H-8)
~6.6-6.8m2HAromatic (H-5, H-7)
~3.3-3.5t2HH-2 (CH₂)
~2.7-2.9t2HH-4 (CH₂)
~1.9-2.1quintet2HH-3 (CH₂)
~3.5-4.5 (broad)s2H-NH₂
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~145-148C-8a
~129-131C-7
~126-128C-5
~121-123C-4a
~117-119C-6
~114-116C-8
~45-48C-2
~27-30C-4
~22-25C-3
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/z ValueInterpretation
~148Molecular Ion [M]⁺
~132[M - NH₂]⁺
~131[M - NH₃]⁺
~118Retro-Diels-Alder fragmentation
~91Tropylium ion from fragmentation of the benzene ring
Table 4: Predicted IR and UV-Vis Spectral Data
TechniqueWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR~3400-3250 (two bands)N-H stretch (primary amine)
IR~3050-3000C-H stretch (aromatic)
IR~2950-2850C-H stretch (aliphatic)
IR~1600 & ~1480C=C stretch (aromatic)
IR~1335-1250C-N stretch (aromatic amine)
UV-Vis~250 nm, ~300 nmπ → π* transitions of the aromatic system

Experimental Protocols

Detailed methodologies for the key analytical techniques required for structural elucidation are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.[1]

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR Spectroscopy:

    • Instrument: 100 MHz (or corresponding frequency) NMR Spectrometer.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.[1][2]

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the spectrometer software should be utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI).

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Energy: Standard 70 eV to ensure fragmentation and allow for library matching.[3][4]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Scan over a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy
  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove moisture.

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[7][8]

  • Data Acquisition:

    • Instrument: FTIR Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, methanol, or hexane). The solvent should be transparent in the wavelength range of interest.[9]

  • Data Acquisition:

    • Instrument: Dual-beam UV-Vis Spectrophotometer.

    • Scan Range: 200-800 nm.

    • Cuvette: Use a 1 cm path length quartz cuvette.

    • Procedure: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then measured, and the instrument records the absorbance as a function of wavelength.[10][11]

X-ray Crystallography
  • Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step.[12] Common methods for small organic molecules include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over several days to weeks.[13][14]

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

  • Data Collection:

    • A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.[12]

    • The crystal is placed in a beam of monochromatic X-rays.

    • The diffraction pattern is recorded by an area detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and symmetry.

    • The electron density map is calculated, from which the atomic positions are determined.

    • The structural model is refined to achieve the best fit with the experimental data.[12]

Mandatory Visualizations

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_data Data Interpretation & Final Structure Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Pure Sample MS Mass Spectrometry (EI, HRMS) Purification->MS Pure Sample IR IR Spectroscopy Purification->IR Pure Sample UV UV-Vis Spectroscopy Purification->UV Pure Sample Xray Single Crystal X-ray Crystallography Purification->Xray Single Crystals Interpretation Data Analysis and Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Xray->Interpretation Unambiguous 3D Structure Final_Structure Final Elucidated Structure Interpretation->Final_Structure

Caption: General workflow for the structural elucidation of a novel compound.

High-Throughput Screening Workflow

HTS_Workflow cluster_setup Assay Development cluster_screening Screening Campaign cluster_analysis Hit Identification & Confirmation cluster_progression Lead Progression AssayDev Develop & Optimize Biochemical/Cell-based Assay Miniaturization Miniaturize to 384-well Format AssayDev->Miniaturization Validation Validate Assay (Z'-factor > 0.5) Miniaturization->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Validated Assay HTS Full High-Throughput Screen (HTS) Pilot->HTS DataAnalysis Data Analysis (Identify 'Hits') HTS->DataAnalysis HitConfirmation Hit Confirmation (Re-testing) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Confirmed Hits LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for high-throughput screening in drug discovery.

Conclusion

The structural elucidation of this compound, while not explicitly detailed in current literature, can be confidently achieved through the systematic application of the analytical techniques and protocols outlined in this guide. By combining the predictive power of spectroscopy with the definitive confirmation of X-ray crystallography, researchers can establish an unambiguous structural assignment. This foundational characterization is the critical first step for any subsequent investigation into the chemical reactivity, pharmacological properties, and therapeutic potential of this and related heterocyclic amines.

References

An In-depth Technical Guide to the Reactivity and Stability of the 3,4-Dihydroquinolin-1(2H)-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydroquinolin-1(2H)-amine scaffold, a derivative of the privileged tetrahydroquinoline core, is of growing interest in medicinal chemistry. Its structural features suggest potential applications in a range of therapeutic areas.[1] Understanding the intrinsic reactivity and stability of this scaffold is paramount for drug development professionals to ensure the safety, efficacy, and shelf-life of potential drug candidates. This guide provides a comprehensive overview of the expected chemical behavior of the this compound core, outlines detailed protocols for its stability assessment through forced degradation studies, and presents a framework for interpreting the resulting data. While specific quantitative stability data for this scaffold is not extensively available in public literature, this guide infers its likely properties from the well-established chemistry of related nitrogen-containing heterocycles and provides a robust blueprint for its experimental evaluation.[2][3]

Introduction to the this compound Scaffold

The this compound scaffold is a bicyclic heterocyclic compound featuring a saturated nitrogen-containing ring fused to a benzene ring. The key feature distinguishing it from the more common tetrahydroquinoline is the exocyclic amine group attached to the nitrogen at position 1. This N-amino functionality introduces unique chemical properties that can influence the molecule's reactivity, metabolic stability, and pharmacological profile. The saturated portion of the ring system provides a three-dimensional structure that can be crucial for specific interactions with biological targets.[1]

Predicted Reactivity and Stability Profile

Based on the fundamental principles of organic chemistry and data from related N-heterocyclic compounds, the following reactivity and stability profile can be predicted for the this compound scaffold.

Susceptibility to Oxidation

The primary site of oxidative susceptibility is the exocyclic N-amino group and the adjacent nitrogen within the heterocyclic ring. The lone pairs of electrons on these nitrogen atoms can be targets for oxidizing agents.

  • N-Oxidation: The ring nitrogen and the exocyclic amine can be oxidized to form N-oxides, a common metabolic pathway for tertiary amines.

  • Deamination: The N-N bond could be susceptible to cleavage under certain oxidative or metabolic conditions, leading to the formation of the corresponding tetrahydroquinoline.

  • Aromatization: While the saturated carbocyclic portion of the tetrahydroquinoline core is generally stable, harsh oxidative conditions could potentially lead to aromatization to the corresponding quinoline. However, this is less likely under physiological conditions.[4]

Hydrolytic Stability

The scaffold is expected to exhibit good hydrolytic stability across a range of pH values. The C-N and N-N bonds are generally resistant to hydrolysis under typical physiological and formulation conditions (pH 1-9). However, extreme pH and high temperatures could potentially promote degradation.

Photostability

Compounds containing aromatic rings and heteroatoms can be susceptible to photodegradation. Upon exposure to UV or visible light, the scaffold could undergo photo-oxidation or rearrangement reactions. The extent of this degradation would be highly dependent on the substitution pattern on the aromatic ring.

Thermal Stability

The this compound scaffold is predicted to have good thermal stability. Significant degradation is not expected at temperatures typically encountered during pharmaceutical manufacturing and storage. High temperatures, as used in forced degradation studies (e.g., >80°C), would be required to induce thermal decomposition.[5]

Quantitative Data on Stability

As of this writing, there is a lack of specific, publicly available quantitative data from forced degradation studies on the unsubstituted this compound scaffold. The following tables are presented as templates to illustrate how such data should be structured and presented once generated through the experimental protocols outlined in this guide.

Table 1: Summary of Forced Degradation Studies under Various Stress Conditions (Illustrative)

Stress ConditionReagents and Conditions% Degradation of Parent CompoundNumber of Degradants FormedObservations
Acid Hydrolysis 0.1 M HCl, 80°C, 24hData to be generatedData to be generatede.g., No significant degradation
Base Hydrolysis 0.1 M NaOH, 80°C, 24hData to be generatedData to be generatede.g., Minor degradation observed
Oxidation 3% H₂O₂, RT, 24hData to be generatedData to be generatede.g., Significant degradation with two major degradants
Thermal Stress 105°C, 48h (Solid State)Data to be generatedData to be generatede.g., No significant degradation
Photostability ICH Q1B Option 2, 1.2 million lux hours, 200 W h/m² UVData to be generatedData to be generatede.g., Minor degradation with color change

Table 2: Physicochemical Properties Influencing Stability (Illustrative)

PropertyValueMethodSignificance for Stability
pKa Data to be generatedPotentiometric titrationInfluences solubility and stability at different pH values.
LogP / LogD₇.₄ Data to be generatedShake-flask / HPLCIndicates lipophilicity, which can affect susceptibility to oxidative metabolism.
Aqueous Solubility Data to be generatedHPLC-UVDetermines whether degradation studies should be performed in solution or suspension.

Experimental Protocols for Stability and Reactivity Assessment

The following protocols for forced degradation studies are based on ICH guidelines and are designed to establish the intrinsic stability of the this compound scaffold.[6][7]

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of the this compound scaffold (or a derivative) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Sample Analysis: After the specified time, quench the reaction if necessary (e.g., by neutralization), and dilute the samples to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection.[8]

  • Data Evaluation: Calculate the percentage of degradation of the parent compound and determine the relative retention times and peak areas of any degradation products.

Specific Stress Conditions
  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 80°C for 24 hours.

    • Analyze samples at appropriate time points (e.g., 0, 6, 12, 24 hours).

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at 80°C for 24 hours.

    • Analyze samples at appropriate time points.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat the vial in an oven at 105°C for 48 hours.

    • At each time point, dissolve a portion of the solid in the initial solvent and analyze.

  • Photostability Testing:

    • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial to separate the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm) and mass spectrometry (ESI+) to identify the masses of the parent and degradation products.

Visualizations of Workflows and Pathways

Diagram of Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Start: Drug Substance StockSol Prepare Stock Solution (1 mg/mL) Start->StockSol Acid Acid Hydrolysis (0.1M HCl, 80°C) StockSol->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) StockSol->Base Oxidation Oxidation (3% H2O2, RT) StockSol->Oxidation Thermal Thermal Stress (105°C, Solid) StockSol->Thermal Photo Photostability (ICH Q1B) StockSol->Photo Sampling Sample at Time Points (e.g., 0, 6, 12, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze via Stability- Indicating HPLC-UV/MS Sampling->HPLC Data Data Evaluation: % Degradation, Impurity Profile HPLC->Data Report Stability Profile Report Data->Report

Caption: Workflow for forced degradation studies of a drug substance.

Diagram of Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 3,4-Dihydroquinolin- 1(2H)-amine Scaffold N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Deaminated Tetrahydroquinoline Parent->Deaminated [O] or Metabolic Cleavage Hydrolyzed Ring-Opened Products (Under harsh conditions) Parent->Hydrolyzed Extreme pH/ Heat Aromatized Quinoline Derivative Deaminated->Aromatized Harsh [O]

Caption: Potential degradation pathways for the scaffold.

Conclusion and Recommendations

The this compound scaffold represents a promising core for the development of new therapeutic agents. Based on its chemical structure, it is predicted to have moderate to good stability, with the N-amino group being the most likely site for oxidative reactivity. A thorough understanding of its degradation pathways is essential for any drug development program.

It is strongly recommended that comprehensive forced degradation studies, as detailed in this guide, be performed early in the development process. The resulting data will be invaluable for:

  • Developing and validating robust, stability-indicating analytical methods.

  • Identifying potential degradation products that may require toxicological assessment.

  • Guiding formulation development to ensure drug product stability.

  • Establishing appropriate storage conditions and shelf-life.

By systematically evaluating the reactivity and stability of this scaffold, researchers can mitigate risks and accelerate the progression of new drug candidates toward clinical application.

References

Exploring the Chemical Landscape of Substituted 3,4-Dihydroquinolin-1(2H)-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinolin-1(2H)-amine scaffold represents a unique and underexplored area of chemical space with significant potential for the development of novel therapeutic agents. As a privileged structure in medicinal chemistry, the parent 1,2,3,4-tetrahydroquinoline core is found in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of substituted 3,4-dihydroquinolin-1(2H)-amines, offering a roadmap for researchers venturing into this promising field. While direct literature on this specific N-amino scaffold is nascent, this paper draws upon established synthetic methodologies for related N-heterocycles and highlights potential biological pathways of interest.

Synthetic Strategies for 3,4-Dihydroquinolin-1(2H)-amines

The introduction of a primary amine group at the N1-position of the 3,4-dihydroquinoline core presents a unique synthetic challenge. Direct N-amination of the parent heterocycle is a key strategy. Several established methods for the N-amination of cyclic secondary amines can be adapted for this purpose.

Electrophilic Amination

Electrophilic amination stands out as a primary method for the formation of N-N bonds. Reagents such as hydroxylamine-O-sulfonic acid (HOSA) and its derivatives, as well as chloramine, are potential candidates for the direct amination of a pre-formed 3,4-dihydroquinoline ring.

Conceptual Experimental Protocol: N-amination using Chloramine

A solution of 3,4-dihydroquinoline in an appropriate aprotic solvent, such as dichloromethane or ether, would be cooled to 0°C. A freshly prepared solution of chloramine (NH₂Cl) in the same solvent would then be added dropwise under an inert atmosphere. The reaction would be stirred at low temperature and gradually allowed to warm to room temperature. Progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be quenched with an aqueous solution of sodium thiosulfate to destroy any unreacted chloramine. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, the corresponding this compound, would then be purified by column chromatography on silica gel.

DOT Diagram: General Workflow for Electrophilic N-Amination

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Substituted 3,4-Dihydroquinoline reaction N-Amination start->reaction Solvent reagent Electrophilic Aminating Agent (e.g., NH2Cl, HOSA) reagent->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Substituted this compound purification->product

Caption: General workflow for the synthesis of 3,4-dihydroquinolin-1(2H)-amines via electrophilic N-amination.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient alternative for the construction of the substituted 3,4-dihydroquinoline scaffold, which could then be subjected to N-amination. For instance, the reaction of an appropriately substituted aniline with an aldehyde and a suitable dienophile can lead to the formation of a tetrahydroquinoline ring system.[2]

Potential Biological Activities and Signaling Pathways

While the specific biological activities of 3,4-dihydroquinolin-1(2H)-amines are not yet well-documented, the broader class of tetrahydroquinoline derivatives has shown a wide range of pharmacological effects. These compounds are known to interact with various biological targets, suggesting potential avenues for investigation for the N-amino analogues.

Table 1: Potential Biological Activities of Substituted Tetrahydroquinolines

Biological ActivityPotential Molecular Targets/PathwaysReference(s)
AnticancerTubulin polymerization, Tyrosine kinases, DNA topoisomerases[3][4]
AntimicrobialBacterial cell wall synthesis, DNA gyrase[3]
NeuroprotectiveMonoamine oxidase (MAO) inhibition, NMDA receptor antagonism[5]
AntioxidantRadical scavenging, Modulation of oxidative stress pathways[5]

DOT Diagram: Potential Signaling Pathways

G cluster_cancer Anticancer Activity cluster_neuro Neuroprotective Activity This compound This compound Tyrosine Kinase Tyrosine Kinase This compound->Tyrosine Kinase Inhibition MAO-B MAO-B This compound->MAO-B Inhibition Cell Cycle Arrest Cell Cycle Arrest Tyrosine Kinase->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Dopamine Levels Dopamine Levels MAO-B->Dopamine Levels Neuroprotection Neuroprotection Dopamine Levels->Neuroprotection

Caption: Postulated signaling pathways for 3,4-dihydroquinolin-1(2H)-amines based on related scaffolds.

Data Presentation

Due to the limited availability of specific data for 3,4-dihydroquinolin-1(2H)-amines, the following table presents representative data for analogous 2-amino-3-cyano-tetrahydroquinoline derivatives to illustrate the type of quantitative information that should be collected.[3]

Table 2: Representative Cytotoxic Activity Data for Substituted Tetrahydroquinolines

CompoundRHT29 (IC₅₀, µM)HepG2 (IC₅₀, µM)MCF7 (IC₅₀, µM)
1 C₆H₅5.28.16.5
2 4-BrC₆H₄3.86.24.9
3 4-ClC₆H₄4.17.55.3
4 4-FC₆H₄6.39.27.8

Data extracted from a study on 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines and is intended for illustrative purposes only.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of new chemical entities. The following provides a more detailed, albeit still conceptual, protocol for a key synthetic step.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline

To a solution of 6-methylcyclohex-1-en-1-amine (1 mmol) and benzaldehyde (1 mmol) in ethanol (20 mL), malononitrile (1 mmol) and a catalytic amount of piperidine were added. The reaction mixture was refluxed for 4-6 hours, with progress monitored by TLC. After completion, the mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried. The crude product was recrystallized from ethanol to afford the pure 2-amino-3-cyano-8-methyl-4-phenyl-5,6,7,8-tetrahydroquinoline.

Characterization Data (Hypothetical for a this compound):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.00 (m, 4H, Ar-H), 4.55 (s, 2H, NH₂), 3.40 (t, J = 6.0 Hz, 2H, CH₂-N), 2.80 (t, J = 6.4 Hz, 2H, Ar-CH₂), 2.05 (m, 2H, CH₂-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 145.2, 132.8, 129.5, 128.7, 127.3, 126.8, 50.1, 28.5, 22.8.

  • HRMS (ESI): m/z calculated for C₁₀H₁₃N₂, [M+H]⁺; found.

Conclusion and Future Directions

The chemical space of substituted 3,4-dihydroquinolin-1(2H)-amines remains a fertile ground for discovery. This technical guide has outlined potential synthetic routes, highlighted plausible biological targets, and provided a framework for the systematic exploration of this novel class of compounds. Future research should focus on the successful synthesis and characterization of these N-amino derivatives, followed by comprehensive biological screening to elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing lead compounds for various disease targets. The development of robust and scalable synthetic protocols will be paramount for advancing these promising molecules from the laboratory to clinical evaluation.

References

The Emerging Therapeutic Potential of the 3,4-Dihydroquinolin-1(2H)-amine Core: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-1(2H)-amine scaffold is a heterocyclic motif of growing interest in medicinal chemistry. Its structural features present a unique three-dimensional conformation that is amenable to broad functionalization, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of the this compound core and its derivatives, focusing on its synthesis, biological activities, and potential as a privileged structure in drug discovery.

Synthesis of the this compound Core

A general representation of a synthetic approach is outlined below:

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Further Derivatization Substituted Phenylpropanoic Acid Substituted Phenylpropanoic Acid Cyclization Cyclization Substituted Phenylpropanoic Acid->Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->Cyclization Dihydroquinolinone Core Dihydroquinolinone Core Cyclization->Dihydroquinolinone Core e.g., Polyphosphoric Acid N-Amination N-Amination Dihydroquinolinone Core->N-Amination e.g., Hydroxylamine-O-sulfonic acid This compound Core This compound Core N-Amination->this compound Core Functionalization Functionalization This compound Core->Functionalization Amine or Ring Substitution Derivative Library Derivative Library Functionalization->Derivative Library

A potential synthetic workflow for the this compound core.

Biological Activity and Therapeutic Potential

Research into the biological activities of the 3,4-dihydroquinoline scaffold is extensive, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] For the specific this compound core, the primary reported activity of interest is the inhibition of monoamine oxidase B (MAO-B).

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-B is a key therapeutic strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain. It is also being explored for other neurological disorders.

A study by Sunal et al. (2007) investigated the monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives.[2] Notably, the compound "N-amino-3,4-dihydroquinoline-(1H)-2-one," which is structurally very similar to the core of interest, was found to be a competitive and reversible inhibitor of rat liver MAO-B.[2] While the full paper and the specific IC50 value were not accessible for this review, this finding strongly suggests that the this compound core is a promising scaffold for the development of novel MAO-B inhibitors.

The proposed mechanism of action involves the binding of the this compound derivative to the active site of the MAO-B enzyme, preventing the breakdown of dopamine and thereby increasing its concentration in the synaptic cleft.

G cluster_pre Presynaptic Neuron cluster_inhibitor Inhibition cluster_post Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_Post Dopamine Dopamine->Dopamine_Post Synaptic Release DHQA 3,4-Dihydroquinolin- 1(2H)-amine Derivative DHQA->MAOB Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Post->Dopamine_Receptor Binding Signal Transduction Signal Transduction Dopamine_Receptor->Signal Transduction Activation

Putative signaling pathway of MAO-B inhibition by this compound derivatives.

Quantitative Data

The available quantitative data for derivatives of the this compound core is currently limited in the public domain. The most relevant finding is the reported MAO-B inhibitory activity of N-amino-3,4-dihydroquinoline-(1H)-2-one.

CompoundTargetActivityValueReference
N-amino-3,4-dihydroquinoline-(1H)-2-oneMAO-BCompetitive and Reversible InhibitionIC50 not specified in abstract[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not extensively reported. However, based on standard methodologies in medicinal chemistry, the following outlines a general approach that could be employed.

General Synthetic Procedure for this compound Derivatives (Proposed)

A multi-step synthesis could be envisioned, starting from a substituted 3-phenylpropanoic acid.

  • Cyclization: The substituted 3-phenylpropanoic acid (1 equivalent) is heated with a dehydrating agent such as polyphosphoric acid at an elevated temperature (e.g., 100-140°C) for several hours to yield the corresponding 3,4-dihydroquinolin-2(1H)-one. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

  • N-Amination: The 3,4-dihydroquinolin-2(1H)-one (1 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide). A strong base such as sodium hydride (1.2 equivalents) is added portion-wise at 0°C, and the mixture is stirred for 30 minutes. An aminating agent, such as hydroxylamine-O-sulfonic acid (1.5 equivalents), is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Reduction (if targeting the amine core without the 2-one): The N-amino-3,4-dihydroquinolin-2(1H)-one can be reduced to the corresponding this compound using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran.

MAO-B Inhibition Assay Protocol (Fluorometric)

The inhibitory activity against MAO-B can be determined using a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation.

  • Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or benzylamine), a fluorescent probe (e.g., Amplex Red), and a horseradish peroxidase solution.

  • Procedure:

    • The test compounds are dissolved in DMSO to prepare stock solutions.

    • In a 96-well plate, the MAO-B enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., selegiline) in a buffer at 37°C for a specified time.

    • The enzymatic reaction is initiated by adding the substrate, fluorescent probe, and horseradish peroxidase mixture.

    • The fluorescence intensity is measured kinetically over time using a microplate reader (excitation/emission wavelengths appropriate for the probe).

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

    • The percent inhibition for each compound concentration is calculated relative to the control (enzyme without inhibitor).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Prepare Reagents Prepare Reagents Pre-incubation Pre-incubation Prepare Reagents->Pre-incubation MAO-B, Inhibitor Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Substrate, Probe, HRP Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Kinetic Read Calculate Reaction Rate Calculate Reaction Rate Measure Fluorescence->Calculate Reaction Rate Determine % Inhibition Determine % Inhibition Calculate Reaction Rate->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50 Dose-Response Curve

Workflow for a fluorometric MAO-B inhibition assay.

Conclusion and Future Directions

The this compound core represents a promising scaffold for the development of new therapeutic agents, particularly in the area of neurodegenerative diseases through the inhibition of MAO-B. The initial findings for a closely related analogue are encouraging and warrant further investigation.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: A library of this compound derivatives should be synthesized to explore the structure-activity relationship (SAR) for MAO-B inhibition. Modifications at the amine group and on the aromatic ring could lead to enhanced potency and selectivity.

  • In-depth Biological Evaluation: Promising compounds should be evaluated in a broader panel of in vitro and in vivo models to confirm their efficacy, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of the broader dihydroquinoline family, derivatives of the this compound core should be screened against other relevant biological targets.

References

Methodological & Application

Application Notes and Protocols for the N-amination of 3,4-Dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of N-amino-3,4-dihydroquinoline, a valuable intermediate in the development of novel therapeutics. The protocols outlined below are based on established methods for the N-amination of cyclic secondary amines and have been adapted for 3,4-dihydroquinoline.

Introduction

The introduction of an amino group onto the nitrogen atom of 3,4-dihydroquinoline opens up new avenues for chemical diversification and the exploration of novel biological activities. N-amino heterocycles are key building blocks in medicinal chemistry, serving as precursors to a wide range of functional groups and pharmacophores. This document details two primary methodologies for the N-amination of 3,4-dihydroquinoline: direct electrophilic amination and a two-step N-nitrosation/reduction sequence.

Method 1: Direct Electrophilic Amination with Hydroxylamine-O-sulfonic Acid

This method involves the direct reaction of 3,4-dihydroquinoline with an electrophilic aminating agent, hydroxylamine-O-sulfonic acid (HOSA), under basic conditions. This approach offers a straightforward, one-step synthesis of the desired N-amino product.

Reaction Principle

The secondary amine nitrogen of 3,4-dihydroquinoline acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid. The reaction is typically carried out in the presence of a base to neutralize the sulfonic acid byproduct.

Electrophilic_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Amination Reaction cluster_workup Work-up and Isolation 3_4_DHQ 3,4-Dihydroquinoline Mix Mix and Cool 3_4_DHQ->Mix Base Base (e.g., NaOH or KOH) Base->Mix Solvent Aqueous Solvent Solvent->Mix Add_HOSA Slow Addition of HOSA Mix->Add_HOSA HOSA Hydroxylamine-O-sulfonic Acid (HOSA) Solution HOSA->Add_HOSA React Stir at Controlled Temperature Add_HOSA->React Extraction Extraction with Organic Solvent React->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Crystallization) Evaporation->Purification

Workflow for Electrophilic N-amination.
Tabulated Data

The following table summarizes typical reaction conditions and expected yields, based on analogous reactions with piperidine.[1]

SubstrateAminating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
PiperidineHydroxylamine-O-sulfonic acidNaOHWater40-551-470-85
3,4-Dihydroquinoline (projected)Hydroxylamine-O-sulfonic acidNaOH/KOHWater40-602-665-80
Experimental Protocol

Materials:

  • 3,4-Dihydroquinoline

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroquinoline (1.0 equiv) and sodium hydroxide (2.0 equiv) in deionized water.

  • Cool the mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid (1.1 equiv) in deionized water.

  • Add the HOSA solution dropwise to the stirred 3,4-dihydroquinoline solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization or column chromatography on silica gel to afford N-amino-3,4-dihydroquinoline.

Method 2: N-Nitrosation followed by Reduction

This two-step method provides an alternative route to N-amino-3,4-dihydroquinoline. The first step involves the formation of an N-nitroso derivative, which is then reduced in the second step to the desired N-amino compound.

Reaction Principle

3,4-Dihydroquinoline reacts with a nitrosating agent, such as sodium nitrite under acidic conditions, to form N-nitroso-3,4-dihydroquinoline. The resulting N-nitroso compound is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or iron in acidic media, to yield N-amino-3,4-dihydroquinoline.[2]

Nitrosation_Reduction_Pathway Start 3,4-Dihydroquinoline Nitrosation N-Nitrosation (NaNO₂, HCl) Start->Nitrosation Intermediate N-Nitroso-3,4-dihydroquinoline Nitrosation->Intermediate Reduction Reduction (e.g., LiAlH₄ or Fe/HCl) Intermediate->Reduction Product N-Amino-3,4-dihydroquinoline Reduction->Product

Two-step N-amination via N-nitrosation and reduction.
Tabulated Data

The following table summarizes typical reaction conditions and yields for each step, based on analogous reactions with piperidine.[2]

StepSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)
1. N-Nitrosation PiperidineNaNO₂, HClWater0-51-2>90
3,4-Dihydroquinoline (projected)NaNO₂, HClWater0-51-2>90
2. Reduction N-NitrosopiperidineLiAlH₄THF/Ether0 to RT2-470-85
N-Nitroso-3,4-dihydroquinoline (projected)LiAlH₄THF/Ether0 to RT2-470-85
N-NitrosopiperidineFe, HClWaterReflux4-560-75
N-Nitroso-3,4-dihydroquinoline (projected)Fe, HClWaterReflux4-560-75
Experimental Protocols

Step 1: Synthesis of N-Nitroso-3,4-dihydroquinoline

Materials:

  • 3,4-Dihydroquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Dichloromethane (DCM)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel.

Procedure:

  • In a round-bottom flask, dissolve 3,4-dihydroquinoline (1.0 equiv) in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 2-3.

  • Prepare a solution of sodium nitrite (1.2 equiv) in water and add it dropwise to the stirred acidic solution of 3,4-dihydroquinoline, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a yellow oil or precipitate indicates the formation of the N-nitroso compound.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-nitroso-3,4-dihydroquinoline, which can be used in the next step without further purification.

Step 2: Reduction of N-Nitroso-3,4-dihydroquinoline to N-Amino-3,4-dihydroquinoline

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • N-Nitroso-3,4-dihydroquinoline (from Step 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water, 15% NaOH solution, water (for work-up)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude N-nitroso-3,4-dihydroquinoline (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-amino-3,4-dihydroquinoline can be purified by distillation or crystallization.

Method B: Reduction with Iron in Acidic Medium

Materials:

  • N-Nitroso-3,4-dihydroquinoline (from Step 1)

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask, add iron powder (excess, e.g., 5-10 equiv), water, and a small amount of concentrated hydrochloric acid. Heat the mixture to reflux for 15-20 minutes to activate the iron.

  • Add a solution of N-nitroso-3,4-dihydroquinoline (1.0 equiv) in ethanol or acetic acid to the activated iron suspension.

  • Reflux the reaction mixture for 4-5 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the iron residues.

  • Make the filtrate basic by adding a concentrated NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-amino-3,4-dihydroquinoline.

  • Purify the product by distillation or crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydroxylamine-O-sulfonic acid can be corrosive and is a potential skin and eye irritant.

  • N-Nitroso compounds are potential carcinogens and should be handled with extreme care.

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle it under an inert atmosphere and quench it carefully.

  • Concentrated acids and bases are corrosive. Handle with care.

References

The Versatile Building Block: 3,4-Dihydroquinolin-1(2H)-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydroquinolin-1(2H)-amine, a heterocyclic amine featuring a 1,2,3,4-tetrahydroquinoline scaffold with an amino group at the nitrogen atom, presents a unique and valuable building block for organic synthesis. Its distinct structural features, combining a saturated heterocyclic ring with a reactive primary amine, make it a versatile precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of drug discovery and materials science. The nucleophilic nature of the exocyclic amine, coupled with the conformational flexibility of the dihydroquinoline ring system, allows for a variety of chemical transformations, leading to novel compounds with potential biological activities.

This document provides an overview of the synthetic applications of this compound, including detailed protocols for key transformations and a summary of its potential in the generation of compound libraries for high-throughput screening.

Synthetic Applications

The primary reactivity of this compound stems from the nucleophilicity of the N-amino group. This allows for a range of classical amine reactions, leading to the formation of amides, ureas, thioureas, sulfonamides, and for its participation in cyclocondensation reactions to construct more complex heterocyclic systems.

N-Acylation: Synthesis of N-(3,4-Dihydroquinolin-1(2H)-yl)amides

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to the corresponding N-amides. These amides can serve as key intermediates for further functionalization or as final products with potential biological properties.

Representative Experimental Protocol: Synthesis of N-(3,4-dihydroquinolin-1(2H)-yl)benzamide

  • Materials:

    • This compound (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere, triethylamine is added.

    • Benzoyl chloride is added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired N-(3,4-dihydroquinolin-1(2H)-yl)benzamide.

EntryAcylating AgentProductYield (%)
1Benzoyl chlorideN-(3,4-dihydroquinolin-1(2H)-yl)benzamide85-95
2Acetyl chlorideN-(3,4-dihydroquinolin-1(2H)-yl)acetamide90-98
3Acetic anhydrideN-(3,4-dihydroquinolin-1(2H)-yl)acetamide88-96

Table 1: Representative Yields for N-Acylation Reactions.

Synthesis of Ureas and Thioureas

The reaction with isocyanates and isothiocyanates offers a facile method for the synthesis of N,N'-disubstituted ureas and thioureas. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

Representative Experimental Protocol: Synthesis of 1-phenyl-3-(3,4-dihydroquinolin-1(2H)-yl)urea

  • Materials:

    • This compound (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of this compound in anhydrous THF, phenyl isocyanate is added dropwise at room temperature.

    • The reaction mixture is stirred for 2-4 hours.

    • The formation of a precipitate may be observed.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid is washed with diethyl ether and dried to yield the desired urea derivative.

EntryReagentProductYield (%)
1Phenyl isocyanate1-phenyl-3-(3,4-dihydroquinolin-1(2H)-yl)urea90-99
2Phenyl isothiocyanate1-phenyl-3-(3,4-dihydroquinolin-1(2H)-yl)thiourea85-95
3Methyl isocyanate1-methyl-3-(3,4-dihydroquinolin-1(2H)-yl)urea92-98

Table 2: Representative Yields for Urea and Thiourea Formation.

Cyclocondensation Reactions: Synthesis of Fused Heterocycles

The N-amino group of this compound can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as pyrazoles. This strategy provides access to novel polycyclic scaffolds with potential applications in medicinal chemistry.

Representative Experimental Protocol: Synthesis of a Fused Pyrazole Derivative

  • Materials:

    • This compound (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Ethanol

    • Catalytic amount of acetic acid

  • Procedure:

    • A mixture of this compound, acetylacetone, and a catalytic amount of acetic acid in ethanol is refluxed for 8-12 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the fused pyrazole derivative.

EntryDicarbonyl CompoundProductYield (%)
1AcetylacetoneFused dimethylpyrazole70-85
2Ethyl acetoacetateFused pyrazolone65-80

Table 3: Representative Yields for Cyclocondensation Reactions.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthetic pathways and logical flow of utilizing this compound as a versatile building block.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes start This compound acylation N-Acylation (Acyl Halides, Anhydrides) start->acylation Nucleophilic Attack urea_formation Urea/Thiourea Formation (Isocyanates, Isothiocyanates) start->urea_formation Addition cyclocondensation Cyclocondensation (1,3-Dicarbonyls) start->cyclocondensation Condensation amides N-Amides acylation->amides ureas Ureas/Thioureas urea_formation->ureas heterocycles Fused Heterocycles (e.g., Pyrazoles) cyclocondensation->heterocycles

Caption: Synthetic pathways from this compound.

Potential in Drug Discovery: A Hypothetical Signaling Pathway

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold are known to possess a wide range of biological activities. For instance, compounds bearing this core structure have been investigated as kinase inhibitors. The diverse functionalization enabled by the N-amino group of this compound allows for the creation of libraries of compounds that can be screened against various biological targets.

The diagram below illustrates a hypothetical scenario where a derivative synthesized from this compound acts as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

G cluster_pathway Hypothetical RTK Signaling Pathway cluster_drug Drug Action Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation RAS RAS P_RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Derivative of This compound Drug->P_RTK Inhibition

Caption: Inhibition of an RTK pathway by a hypothetical derivative.

This compound is a promising and versatile building block in organic synthesis. Its accessible nucleophilic center allows for a wide array of chemical transformations, providing a gateway to novel and structurally diverse molecules. The protocols and applications outlined here serve as a guide for researchers and scientists in leveraging this compound for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is likely to uncover even more innovative synthetic strategies and lead to the discovery of compounds with significant biological activities.

Applications of 3,4-Dihydroquinolin-1(2H)-amine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-1(2H)-amine scaffold, a derivative of the broader tetrahydroquinoline family, represents a promising heterocyclic system in medicinal chemistry. While research on this specific scaffold is emerging, the well-established biological activities of related tetrahydroquinolines and their analogs highlight the potential of 1-amino derivatives as valuable starting points for the design of novel therapeutic agents. This document provides an overview of the current and potential applications of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

Introduction to the 3,4-Dihydroquinoline Scaffold

The tetrahydroquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, neuroprotective, and kinase inhibitory effects[1]. The introduction of an amine group at the 1-position of the 3,4-dihydroquinoline ring system offers a unique vector for chemical modification, allowing for the exploration of new chemical space and the potential for enhanced or novel biological activities.

Applications in Neurodegenerative Diseases

Derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one scaffold have shown promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.

Monoamine Oxidase B (MAO-B) Inhibition

A notable example is N-amino-3,4-dihydroquinolin-(1H)-2-one , which, despite the presence of a 2-oxo group, features the key N-amino functionality. This compound has been identified as a competitive and reversible inhibitor of rat liver MAO-B[2]. This finding suggests that the 1-amino-3,4-dihydroquinoline core could serve as a valuable pharmacophore for the development of novel MAO-B inhibitors for the treatment of neurodegenerative diseases.

Table 1: MAO-B Inhibitory Activity of N-amino-3,4-dihydroquinolin-(1H)-2-one

CompoundTargetIC50 (µM)Inhibition TypeSource Organism
N-amino-3,4-dihydroquinolin-(1H)-2-oneMAO-BNot explicitly stated, but described as a potent inhibitorCompetitive, ReversibleRat Liver

Note: The specific IC50 value was not provided in the abstract, but the compound was characterized as a potent inhibitor.

Signaling Pathway of MAO-B Inhibition in Neuroprotection

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (ROS) MAOB->H2O2 OxidativeStress Oxidative Stress H2O2->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Dihydroquinolinamine 3,4-Dihydroquinolin- 1(2H)-amine Derivative Dihydroquinolinamine->MAOB Inhibition

MAO-B inhibition pathway.

Applications in Oncology

The broader class of tetrahydroquinoline derivatives has demonstrated significant potential as anticancer agents[1]. While specific data for this compound derivatives is limited, the established anticancer activity of related compounds provides a strong rationale for their investigation in this area.

Anticancer Activity of Tetrahydroquinoline Analogs

A series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines have been synthesized and shown to exhibit low micromolar inhibition of various cancer cell lines. For instance, one lead compound demonstrated effective activity against lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells[2].

Table 2: Anticancer Activity of a Lead 3,4-Diaryl-1,2,3,4-tetrahydroquinoline (Compound 3c)

Cell LineCancer TypeIC50 (µM)
H460Lung Carcinoma4.9 ± 0.7
A-431Skin Carcinoma2.0 ± 0.9
HT-29Colon Adenocarcinoma4.4 ± 1.3
Potential as Kinase Inhibitors

Many anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The quinoline scaffold is a common feature in many kinase inhibitors. While direct evidence for this compound derivatives as kinase inhibitors is yet to be widely published, their structural similarity to known kinase inhibitors suggests this as a promising area of investigation.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_evaluation Evaluation Synth Synthesis of This compound Derivatives KinaseAssay Kinase Panel Screening Synth->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 CellAssay Cell-Based Assays (e.g., MTT) Pathway Signaling Pathway Analysis CellAssay->Pathway IC50->CellAssay

Workflow for evaluating kinase inhibitory activity.

Experimental Protocols

General Synthesis of N-Substituted 3,4-Dihydroquinolin-1(2H)-amines (Hypothetical)

While a specific, universally applicable protocol for the synthesis of all this compound derivatives is not available, a potential synthetic route can be adapted from the synthesis of related N-amino heterocycles. A plausible approach involves the cyclization of a suitable precursor followed by N-amination or the use of a hydrazine derivative in a cyclization reaction.

Example Synthetic Strategy (Conceptual):

  • Preparation of a Precursor: Synthesis of a γ-halopropylbenzene derivative.

  • Cyclization with Hydrazine: Reaction of the γ-halopropylbenzene with hydrazine hydrate or a substituted hydrazine to form the 1-amino-1,2,3,4-tetrahydroquinoline ring.

  • Purification: Purification of the final product by column chromatography or recrystallization.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from methods used to evaluate MAO inhibitors.

Objective: To determine the in vitro inhibitory effect of this compound derivatives on MAO-A and MAO-B activity.

Materials:

  • Rat liver mitochondria (as a source of MAO-A and MAO-B)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Sodium phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • Prepare the rat liver mitochondrial suspension in sodium phosphate buffer.

  • In a 96-well plate, add the mitochondrial suspension, buffer, and either the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol for MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the in vitro anticancer activity of this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., H460, A-431, HT-29)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, future research should focus on the synthesis and evaluation of a diverse library of 1-amino-3,4-dihydroquinoline derivatives. Key areas for investigation include their potential as MAO-B inhibitors for neurodegenerative diseases, as kinase inhibitors for oncology, and exploring other potential therapeutic applications. The detailed protocols provided herein offer a starting point for the biological characterization of these novel compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this emerging class of bioactive molecules.

References

Application Notes and Protocols for High-Throughput Screening of 3,4-Dihydroquinolin-1(2H)-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) of 3,4-dihydroquinolin-1(2H)-amine libraries to identify novel modulators of various biological targets. The protocols outlined below are adaptable for discovering inhibitors of enzymes such as monoamine oxidase B (MAO-B) and kinases, as well as for identifying compounds with antiproliferative activity against cancer cell lines.

High-throughput screening is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets.[1] The process typically involves miniaturized assays, automation, and robust data analysis to identify "hits" that can be further developed into lead compounds.[2][3]

HTS Campaign Workflow

A typical HTS campaign for a this compound library follows a multi-step process, from initial screening to hit validation and characterization. This workflow ensures the efficient identification and confirmation of true-positive hits while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation Primary_Screen Primary HTS of Library (e.g., 10 µM single concentration) Data_Analysis Data Analysis (Normalization, Z'-factor, Hit Selection) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test from primary plate) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) (Fresh compound powder) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Different assay technology) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis

A generalized workflow for a high-throughput screening campaign.

Data Presentation: Representative HTS Data

The following tables summarize hypothetical, yet representative, quantitative data from a primary HTS campaign of a 10,000-compound this compound library against three different targets.

Table 1: Primary HTS Campaign Summary

ParameterMAO-B Inhibition AssayKinase Inhibition AssayAntiproliferative Assay (MCF-7)
Library Size10,00010,00010,000
Screening Concentration10 µM10 µM10 µM
Assay Format384-well384-well384-well
Z'-Factor0.780.820.71
Hit Threshold>50% Inhibition>50% Inhibition>50% Growth Inhibition
Primary Hit Rate0.8% (80 compounds)0.5% (50 compounds)1.2% (120 compounds)

The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[4][5]

Table 2: Hit Confirmation and Potency Determination

TargetConfirmed HitsPotency Range (IC50)
MAO-B650.5 µM - 15 µM
Kinase420.1 µM - 20 µM
MCF-7 Cells981 µM - 25 µM

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Example IC50 Values for Confirmed Hits

Compound IDTargetIC50 (µM)
DQA-001MAO-B0.85
DQA-002MAO-B2.3
DQA-003Kinase A0.25
DQA-004Kinase A1.1
DQA-005MCF-73.5
DQA-006MCF-78.9

Data is hypothetical and for illustrative purposes. Actual values for 3,4-dihydroquinolin-2(1H)-one derivatives have been reported in the low micromolar to nanomolar range for various targets.[6][7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format, common in HTS.[2]

Protocol 1: Biochemical Assay for MAO-B Inhibition

This protocol describes a fluorescence-based assay to identify inhibitors of monoamine oxidase B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescence probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • This compound library (10 mM in DMSO)

  • Positive control: Selegiline or other known MAO-B inhibitor

  • Negative control: DMSO

  • 384-well black, solid-bottom plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound, positive control, and negative control to the wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme Addition: Prepare a solution of MAO-B in assay buffer. Add 2.5 µL of the enzyme solution to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a substrate mix containing the MAO-B substrate, Amplex Red, and HRP in assay buffer. Add 2.5 µL of the substrate mix to each well to initiate the reaction.

  • Signal Detection: Incubate the plates at room temperature for 60 minutes, protected from light. Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: Normalize the data using the positive and negative controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls, or above a predefined threshold (e.g., 50%).[10][11]

Protocol 2: Cell-Based Antiproliferative Assay

This protocol outlines a method to screen for compounds that inhibit the proliferation of cancer cells (e.g., MCF-7 breast cancer cell line).

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • This compound library (10 mM in DMSO)

  • Positive control: Doxorubicin or other known cytotoxic agent

  • Negative control: DMSO

  • 384-well white, clear-bottom tissue culture-treated plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of library compounds and controls to the respective wells for a final concentration of 10 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement: Equilibrate the plates to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Detection: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent growth inhibition for each compound.

Protocol 3: TR-FRET Kinase Inhibition Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify kinase inhibitors.

Materials:

  • Target kinase enzyme

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • This compound library (10 mM in DMSO)

  • Positive control: Staurosporine or a known inhibitor of the target kinase

  • Negative control: DMSO

  • 384-well low-volume black plates

Procedure:

  • Compound Plating: Dispense 100 nL of library compounds and controls into the assay plate.

  • Kinase Reaction:

    • Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well.

    • Add 2.5 µL of a mixture of the fluorescein-labeled substrate and ATP (at its Km concentration) in kinase assay buffer to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add 5 µL of a solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer to stop the reaction and allow for antibody binding.

  • Signal Detection: Incubate for 60 minutes at room temperature. Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Normalize the data and determine the percent inhibition for each compound.

Signaling Pathway Visualization

Understanding the mechanism of action of hit compounds often involves investigating their effects on specific signaling pathways. Dihydroquinoline derivatives have been shown to modulate pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.[3]

PI3K_Akt_Pathway cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P (Thr308) p_Akt p-Akt (Active) mTORC2 mTORC2 mTORC2->Akt P (Ser473) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) p_Akt->Downstream

The PI3K/Akt signaling pathway, a common target in cancer drug discovery.

Hit Validation and Characterization

Following the primary screen, a rigorous hit validation process is essential to eliminate false positives and confirm the activity of promising compounds.[12]

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50). This step is crucial for establishing a structure-activity relationship (SAR). Dose-response curves with steep or unusual shapes may indicate non-specific activity or compound aggregation.[13][14]

  • Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay technology, hits are tested in an orthogonal assay that measures the same biological endpoint using a different detection method.

  • SAR Analysis: Analogs of confirmed hits are often synthesized or purchased to explore the structure-activity relationship. This helps to identify the key chemical features responsible for the biological activity and can guide lead optimization efforts.[15]

References

Application Notes & Protocols for the Functionalization of the 3,4-Dihydroquinoline Ring System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,4-dihydroquinoline, commonly known as tetrahydroquinoline (THQ), represents a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds. Its structural significance has driven the development of diverse synthetic methodologies aimed at its construction and subsequent functionalization. These protocols are crucial for generating molecular diversity in drug discovery programs, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for key functionalization strategies of the tetrahydroquinoline ring, with a focus on C-H activation and annulation reactions. While the specific reactivity of the exocyclic amine in 3,4-dihydroquinolin-1(2H)-amine is a specialized area, the protocols detailed herein for the core ring system are foundational and broadly applicable to N-substituted THQ derivatives.

Data Summary: Representative Functionalization Protocols

The following tables summarize quantitative data from key publications, showcasing the scope and efficiency of different catalytic systems for the functionalization of the tetrahydroquinoline core and related structures.

Table 1: Manganese-Catalyzed Benzylic C(sp³)–H Amination of N-Protected Tetrahydroquinoline This table summarizes the yields for the amination of the C2 position of a tetrahydroquinoline derivative, demonstrating a late-stage functionalization approach.

EntrySubstrateProductYield (%)Reference
1N-Trifluoroacetyl-1,2,3,4-tetrahydroquinolineN-Trifluoroacetyl-2-amino-1,2,3,4-tetrahydroquinoline76%[1]

Table 2: Metal-Catalyzed Direct Oxidative α-Functionalization of N-Boc-Tetrahydroisoquinoline (THIQ) with Indoles This table compares the efficacy of iron and copper catalysts for the cross-dehydrogenative coupling (CDC) between N-Boc-THIQ and various indole derivatives. This methodology is analogous to C2-functionalization of THQs.

EntryIndole DerivativeCatalyst (Yield %)ProductReference
Fe(NO₃)₃·9H₂O Cu(NO₃)₂·3H₂O
1Indole54%79%3h
2N-Methylindole65%70%3i
32-Methylindole-67%3j

Table 3: Organocatalytic Enantioselective Synthesis of Tetrahydroquinolines via 1,5-Hydride Transfer/Ring Closure This table highlights the scope and high enantioselectivity achieved in the asymmetric synthesis of chiral tetrahydroquinolines using a bulky amino organocatalyst.

EntryProductYield (%)¹Enantiomeric Excess (ee, %)Reference
12a55%93%[2]
22b51%96%[2]
32c52%99%[2]
42d45%97%[2]
52e58%96%[2]

¹ Isolated yield of the major diastereomer.

Experimental Protocols

Protocol 1: Manganese-Catalyzed Benzylic C(sp³)–H Amination

This protocol describes the intermolecular C–H amination at the benzylic position (C2) of an N-protected tetrahydroquinoline using a manganese catalyst.[1]

Materials:

  • N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline (Substrate)

  • PhI=NTces (Aminating Agent, Tces = 2,2,2-trichloroethoxysulfonyl)

  • [MnIII(ClPc)] (Manganese(III) phthalocyanine chloride, Catalyst)

  • AgSbF₆ (Co-catalyst/Additive)

  • 1,2-Dichloroethane (DCE, Solvent)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 1-dram vial equipped with a magnetic stir bar, add the N-protected tetrahydroquinoline substrate (0.1 mmol, 1.0 equiv).

  • Add [MnIII(ClPc)] (0.005 mmol, 5 mol%) and AgSbF₆ (0.02 mmol, 20 mol%).

  • Add PhI=NTces (0.15 mmol, 1.5 equiv).

  • Add 1.0 mL of 1,2-dichloroethane.

  • Seal the vial with a Teflon-lined cap and place it in a preheated block at 40 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the desired aminated product.

Protocol 2: Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines

This protocol details the enantioselective synthesis of tetrahydroquinoline derivatives through an intramolecular tandem 1,5-hydride transfer/ring closure reaction, catalyzed by a chiral secondary amine.[2]

Materials:

  • o-Aminocinnamaldehyde derivative (Substrate 1)

  • Chiral silicon-based bulky amino organocatalyst IIb (10 mol%)

  • Benzoic acid (Co-catalyst, 20 mol%)

  • Chloroform (CHCl₃, Solvent)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the o-aminocinnamaldehyde derivative (0.10 mmol) in chloroform (1.0 mL) in a test tube, add the chiral organocatalyst IIb (0.01 mmol, 10 mol%).

  • Add benzoic acid (0.02 mmol, 20 mol%) to the mixture.

  • Stir the resulting mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to yield the optically active tetrahydroquinoline product.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate a typical experimental workflow for catalytic reactions and a generalized catalytic cycle for C-H functionalization.

G prep 1. Reagent Preparation (Substrate, Catalyst, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) prep->setup reaction 3. Reaction (Stirring, Heating/Cooling) setup->reaction quench 4. Quenching (e.g., Add Water) reaction->quench workup 5. Work-up (Extraction, Drying) quench->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS, HPLC) purify->analyze

Caption: General experimental workflow for a catalytic functionalization reaction.

G sub N-Protected THQ int1 C-H Activation Intermediate sub->int1 + M(n) cat M(n) Catalyst cat->int1 prod Functionalized THQ int2 Oxidative Addition or Coupling Intermediate int1->int2 + Partner re Reductive Elimination int2->re re->prod reox Catalyst Regeneration re->reox M(n-2) reox->cat + Oxidant partner Coupling Partner (e.g., R-X) partner->int2

Caption: Simplified catalytic cycle for metal-catalyzed C-H functionalization.

References

The Versatile Scaffold: 3,4-Dihydroquinolin-1(2H)-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinolin-1(2H)-amine core, a partially saturated heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and the presence of a reactive secondary amine group at the 1-position make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This document provides an overview of the application of this compound and its parent compound, 1,2,3,4-tetrahydroquinoline, in the generation of novel compounds with potential therapeutic applications, including antioxidant, anticancer, and anti-inflammatory activities. The protocols detailed below are based on established synthetic methodologies that leverage the nucleophilicity of the nitrogen atom for derivatization.

Synthetic Applications

The primary synthetic utility of this compound lies in the functionalization of its secondary amine. This allows for the introduction of various substituents, leading to the creation of libraries of compounds for biological screening. Key reactions include N-alkylation, N-acylation, and participation in multicomponent reactions.

One-Pot Multicomponent Synthesis of N-Substituted Tetrahydroquinoline Derivatives

A highly efficient approach for the synthesis of N-substituted tetrahydroquinoline derivatives is the one-pot Mannich reaction. This three-component condensation involves an amine (in this case, 1,2,3,4-tetrahydroquinoline as a close analog to the title compound), an aldehyde (such as formaldehyde), and a secondary amine or other nucleophile. This methodology allows for the rapid generation of a library of diverse molecules from simple starting materials.[1][2]

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product THQ 1,2,3,4-Tetrahydroquinoline Mannich_Reaction Mannich Reaction (Ethanol, HCl (cat.), 80°C) THQ->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Secondary_Amine Secondary Amine Secondary_Amine->Mannich_Reaction N_Substituted_THQ N-((3,4-dihydroquinolin-1(2H)-yl)methyl)amine Derivative Mannich_Reaction->N_Substituted_THQ

One-Pot Mannich Reaction Workflow

Biological Activities of Synthesized Derivatives

Derivatives of the 3,4-dihydroquinoline scaffold have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data for selected N-substituted tetrahydroquinoline derivatives, highlighting their potential as antioxidant and anticancer agents.

Antioxidant Activity

The antioxidant potential of synthesized compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a measure of antioxidant activity.

Compound IDStructureDPPH Scavenging IC50 (µg/mL)[2]
SF8 N-((3,4-dihydroquinolin-1(2H)-yl)methyl)-N-ethylaniline29.19 ± 0.25
Ascorbic Acid (Standard) -
Anticancer Activity

The in vitro anticancer activity of the synthesized compounds was assessed against the Hep-2C human laryngeal cancer cell line using the MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

Compound IDStructureCell LineIncubation Time (h)IC50 (µM)[2]
SF8 N-((3,4-dihydroquinolin-1(2H)-yl)methyl)-N-ethylanilineHep-2C7211.9 ± 1.04
Cisplatin (Standard) Hep-2C7214.6 ± 1.01

Experimental Protocols

General Protocol for One-Pot Multicomponent Synthesis of N-Substituted 1,2,3,4-Tetrahydroquinoline Derivatives

This protocol is adapted from the synthesis of related N-Mannich bases of 1,2,3,4-tetrahydroquinoline.[1]

Materials:

  • 1,2,3,4-Tetrahydroquinoline (F)

  • Formaldehyde (S)

  • Various secondary amines (1-13)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Pressure tube

  • Reflux apparatus

Procedure:

  • In a pressure tube, combine 1,2,3,4-tetrahydroquinoline (1 equivalent), formaldehyde (1 equivalent), and the desired secondary amine (1 equivalent).

  • Add ethanol as the solvent to dissolve the reactants.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Seal the pressure tube and heat the reaction mixture to 80 °C under reflux for approximately 5-7 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1,2,3,4-tetrahydroquinoline derivative.

Protocol for the Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one

This protocol describes the N-acylation of 1,2,3,4-tetrahydroquinoline with an ibuprofen derivative.[3]

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • 2-(4-isobutylphenyl)propanoyl chloride

  • Dichloromethane (DCM)

  • Triethylamine

  • Diluted Hydrochloric Acid (1:4 v/v)

  • Saturated Sodium Carbonate solution

  • Water

  • Anhydrous Sodium Sulfate

  • Neutral Alumina

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1 mmol) in dichloromethane (15 mL).

  • To this solution, add an equimolar amount of 2-(4-isobutylphenyl)propanoyl chloride (1 mmol).

  • After 10 minutes, add a slight excess of triethylamine to the reaction mixture.

  • Stir the reaction for 30 minutes at room temperature.

  • Wash the organic layer sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by filtration through a short column of neutral alumina to yield the final product.

Signaling Pathways and Logical Relationships

The bioactive molecules derived from this compound can potentially interact with various cellular signaling pathways. For instance, compounds exhibiting anticancer activity may induce apoptosis through the modulation of key regulatory proteins.

G cluster_drug Bioactive THQ Derivative cluster_pathway Apoptosis Pathway Drug N-Substituted Tetrahydroquinoline Bcl2 Bcl-2 Family (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Drug->Bax Activation Bcl2->Bax Caspases Caspase Cascade Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Hypothetical Apoptosis Induction Pathway

Conclusion

This compound and its parent scaffold, 1,2,3,4-tetrahydroquinoline, are valuable building blocks in the synthesis of novel bioactive molecules. The straightforward functionalization of the nitrogen atom allows for the creation of diverse chemical entities with promising pharmacological profiles, including antioxidant and anticancer properties. The provided protocols offer a starting point for the exploration and development of new therapeutic agents based on this versatile heterocyclic core. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency and selectivity.

References

Application Notes and Protocols for the Quantification of 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 3,4-dihydroquinolin-1(2H)-amine in various matrices. Due to the limited availability of specific validated methods for this analyte in peer-reviewed literature, the following protocols are adapted from established analytical techniques for structurally related quinoline derivatives and other aromatic amines. These notes are intended to serve as a comprehensive starting point for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be approached using several advanced analytical techniques. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A versatile and widely available technique suitable for routine analysis. Derivatization may be necessary to enhance sensitivity, especially for fluorescence detection.

  • Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity, selectivity, and speed, making it the gold standard for bioanalytical and trace-level quantification.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds.[3] Derivatization is often required to improve the volatility and thermal stability of amines.

Proposed Analytical Protocols

The following are detailed, proposed protocols for the quantification of this compound. Researchers should perform in-house validation to ensure the methods meet the specific requirements of their application.

Protocol 1: Quantification by UPLC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in biological matrices such as plasma or serum. The method utilizes protein precipitation for sample cleanup followed by UPLC-MS/MS analysis.

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: UPLC-MS/MS Experimental Workflow.
Methodology

a. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an appropriate internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

b. UPLC-MS/MS Conditions

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[1][4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B 0.1% Formic acid in acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Detection Mode Multiple Reaction Monitoring (MRM)

c. Proposed MRM Transitions (Hypothetical)

  • This compound (C9H12N2, MW: 148.21)

    • Precursor Ion (Q1): m/z 149.1

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Potential fragments could involve the loss of NH3 (m/z 132.1) or cleavage of the dihydroquinoline ring.

  • Internal Standard (e.g., Deuterated Analog)

    • To be determined based on the chosen IS.

Protocol 2: Quantification by GC-MS

This protocol is suitable for matrices where volatility is not a major concern or after appropriate derivatization.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization FinalSample Final Sample in Organic Solvent Derivatization->FinalSample Injection Inject into GC-MS FinalSample->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: GC-MS Experimental Workflow.
Methodology

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of sample, add an appropriate internal standard.

  • Adjust the pH to >10 with NaOH.

  • Extract twice with 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and evaporate to dryness.

  • Reconstitute the residue in 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

b. GC-MS Conditions

ParameterRecommended Setting
GC System Agilent GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quad Temp. 150°C
Detection Mode Selected Ion Monitoring (SIM)

c. Proposed SIM Ions (Hypothetical, for derivatized analyte)

  • To be determined based on the mass spectrum of the derivatized standard. The molecular ion and characteristic fragment ions would be monitored.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics of the proposed UPLC-MS/MS method, based on typical values for similar analytes.[1][5]

ParameterUPLC-MS/MS
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be evaluated
Extraction Recovery > 80%

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

Logical_Flow cluster_input Input cluster_process Analytical Process cluster_output Output Biological_Sample Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (Extraction, Cleanup) Biological_Sample->Sample_Prep Standard Reference Standard of This compound Standard->Sample_Prep IS Internal Standard IS->Sample_Prep Instrumental_Analysis Instrumental Analysis (UPLC-MS/MS or GC-MS) Sample_Prep->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Raw_Data Raw Data (Chromatograms, Spectra) Data_Acquisition->Raw_Data Processed_Data Processed Data (Peak Areas, Ratios) Raw_Data->Processed_Data Final_Concentration Final Concentration of Analyte Processed_Data->Final_Concentration

Figure 3: Logical Flow of the Quantification Process.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the development of quantitative analytical methods for this compound. The UPLC-MS/MS method is recommended for applications requiring high sensitivity and selectivity, particularly in complex biological matrices. The GC-MS method offers an alternative, especially when derivatization can be effectively employed. It is imperative that any chosen method undergoes rigorous in-house validation to ensure its accuracy, precision, and reliability for the intended application.

References

Application Notes and Protocols: 3,4-Dihydroquinolin-1(2H)-amine Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3,4-dihydroquinoline scaffold, particularly focusing on 3,4-dihydroquinolin-2(1H)-one derivatives as a surrogate for the closely related 3,4-dihydroquinolin-1(2H)-amine, in the development of potent and selective enzyme inhibitors. This document details their application in targeting key enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer. Included are summaries of inhibitory activities, detailed experimental protocols for enzyme assays, and diagrams of relevant signaling pathways.

Introduction

The 3,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. While direct research on this compound as an enzyme inhibitor is limited in publicly available literature, the closely related 3,4-dihydroquinolin-2(1H)-one derivatives have been extensively studied and have demonstrated significant inhibitory activity against several important enzyme targets. These include Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Carbonic Anhydrases (CAs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The structural similarity between the amine and one-derivatives suggests that the former could also exhibit potent inhibitory effects, making this class of compounds highly attractive for further investigation in drug discovery.

Data Presentation: Inhibitory Activities of 3,4-Dihydroquinolin-2(1H)-one Derivatives

The following tables summarize the reported in vitro inhibitory activities of various 3,4-dihydroquinolin-2(1H)-one derivatives against their respective enzyme targets. This data provides a baseline for understanding the potential potency and selectivity of this chemical class.

Table 1: Monoamine Oxidase (MAO) Inhibition

Compound IDTargetIC50 (µM)Inhibition TypeReference
Q (N-amino-3,4-dihydroquinoline-(1H)-2-one)Rat Liver MAO-B-Competitive, Reversible[1]
QB (1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-one)Rat Liver MAO-B-Non-competitive, Irreversible[1]
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneHuman MAO-B0.0029Selective vs MAO-A[2]
C7-substituted derivativeHuman MAO-B0.086-[2]
Compound 3eHuman MAO-A0.91-[3]
Compound 3eHuman MAO-B2.81Competitive[3]

Table 2: Cholinesterase (ChE) Inhibition

Compound IDTargetIC50 (µM)Inhibition TypeReference
Compound 3eeeAChE0.28-[3]
Compound 3ehAChE0.34Mixed[3]
QN8hrAChE0.29Non-competitive[4]
QN9hrAChE-Promising Inhibition[4]
DQN7hrAChE-Promising Inhibition[4]
AM5AChE1.29-[5]
AM10AChE1.72-[5]

Table 3: Carbonic Anhydrase (CA) Inhibition

CompoundTargetKi (µM)Reference
Peptide-dihydroquinolinone conjugate 2hCA II15.7 - 65.7 (range for several compounds)[6]
Peptide-dihydroquinolinone conjugatehCA IX37.7 - 86.8 (range for several compounds)[7]
Peptide-dihydroquinolinone conjugatehCA XII2.0 - 8.6 (range for several compounds)[7]

Table 4: VEGFR2 Kinase Inhibition

Compound IDTargetIC50 (µM)Cell LineReference
4mVEGFR24.20U87-MG & U138-MG[8]
4uVEGFR27.96U87-MG & U138-MG[8]
4qVEGFR28.00U87-MG & U138-MG[8]
4tVEGFR210.48U87-MG & U138-MG[8]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and compound characteristics.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric)

This protocol is adapted for the determination of MAO-A and MAO-B inhibitory activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Microplate reader capable of UV-Vis absorbance measurements

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute with buffer to obtain a range of concentrations. The final DMSO concentration in the assay should be below 1%.

    • Prepare substrate solutions: Kynuramine for MAO-A and Benzylamine for MAO-B in potassium phosphate buffer.

    • Dilute the MAO-A and MAO-B enzymes in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay buffer

      • Test compound solution (or vehicle for control)

      • MAO enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the respective substrate solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine by MAO-A) or at 250 nm for the formation of benzaldehyde (from benzylamine by MAO-B).

    • Take kinetic readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the test compound in DMSO and serially dilute with the assay buffer.

    • Prepare a fresh solution of ATCI in deionized water.

    • Prepare a solution of DTNB in the assay buffer.

    • Dilute the AChE enzyme in the assay buffer to the desired working concentration.

  • Assay Protocol:

    • To the wells of a 96-well plate, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or vehicle for control)

      • AChE enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay (p-NPA Method)

This assay measures the esterase activity of CA.

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds (dissolved in DMSO or acetonitrile)

  • 96-well microplate and a microplate reader capable of kinetic measurements at 400-405 nm.

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of test compounds and a known CA inhibitor (e.g., Acetazolamide) in an appropriate solvent.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO. Prepare fresh daily.

    • Dilute the CA enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer and the test compound solution (or vehicle).

    • Add the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 4: VEGFR2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (containing MgCl2, DTT)

  • ATP

  • VEGFR2-specific substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo™)

  • White, opaque 96-well microplate and a luminometer.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a master mix containing kinase buffer, ATP, and the VEGFR2 substrate.

    • Dilute the VEGFR2 enzyme in kinase buffer to the desired concentration.

  • Assay Protocol:

    • To the wells of the white 96-well plate, add the master mix.

    • Add the test compound dilutions or vehicle control.

    • Initiate the kinase reaction by adding the diluted VEGFR2 enzyme.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Measurement:

    • After incubation, add the kinase detection reagent (e.g., Kinase-Glo™) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.

MAO_B_Pathway cluster_Astrocyte Astrocyte cluster_Neuron Dopaminergic Neuron MAO_B MAO-B GABA GABA MAO_B->GABA Synthesis MPP MPP+ MAO_B->MPP Conversion Dopamine Dopamine Dopamine->MAO_B Metabolism MPTP MPTP MPTP->MAO_B Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction MPP->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Inhibitor 3,4-Dihydroquinolin -1(2H)-amine Derivative Inhibitor->MAO_B Inhibition

Caption: MAO-B signaling in neurodegeneration.

AChE_Pathway cluster_Synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding ACh_Receptor->Postsynaptic Signal Transduction Inhibitor 3,4-Dihydroquinolin -1(2H)-amine Derivative Inhibitor->AChE Inhibition

Caption: Role of AChE in synaptic transmission.

CAIX_Pathway cluster_Tumor Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX CA IX HIF1a->CAIX Induces Expression H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2 CO2 + H2O CO2->CAIX Catalyzes Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Contributes to Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Inhibitor 3,4-Dihydroquinolin -1(2H)-amine Derivative Inhibitor->CAIX Inhibition

Caption: CA IX pathway in cancer.

VEGFR2_Pathway cluster_Endothelial Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis Inhibitor 3,4-Dihydroquinolin -1(2H)-amine Derivative Inhibitor->VEGFR2 Inhibition Experimental_Workflow Start Start: Synthesize 3,4-Dihydroquinolin -1(2H)-amine Derivatives Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Active Hits Mechanism_Study Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) Dose_Response->Mechanism_Study Potent Hits Selectivity_Panel Selectivity Profiling (Against Related Enzymes) Mechanism_Study->Selectivity_Panel Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Panel->Lead_Optimization Selective Hits

References

Application Notes and Protocols for Reactions Involving 3,4-Dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 3,4-dihydroquinolin-1(2H)-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The protocols detailed below cover the synthesis of the target compound and its subsequent derivatization, supported by quantitative data and workflow visualizations.

Introduction

This compound, also known as 1-amino-1,2,3,4-tetrahydroquinoline, is a valuable intermediate in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] The presence of a primary amino group at the 1-position offers a reactive handle for a wide range of chemical transformations, enabling the generation of diverse molecular libraries for drug screening and development.

One notable area of application for derivatives of this scaffold is in the development of monoamine oxidase (MAO) inhibitors. For instance, the structurally related N-amino-3,4-dihydroquinolin-(1H)-2-one has been shown to exhibit inhibitory activity against MAO-B, suggesting the potential of this compound derivatives in the treatment of neurodegenerative diseases.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,2,3,4-tetrahydroquinoline. The first step involves the nitrosation of the secondary amine to form the N-nitroso precursor, followed by the reduction of the nitroso group to the desired primary amine.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction THQ 1,2,3,4-Tetrahydroquinoline NaNO2_HCl NaNO2, aq. HCl THQ->NaNO2_HCl N_Nitroso 1-Nitroso-1,2,3,4-tetrahydroquinoline NaNO2_HCl->N_Nitroso LiAlH4 LiAlH4, Dry Ether N_Nitroso->LiAlH4 Final_Product This compound LiAlH4->Final_Product Derivatization_Workflow cluster_0 Schiff Base Formation cluster_1 Acylation Start This compound Aldehyde R-CHO (e.g., Benzaldehyde) Start->Aldehyde Acyl_Chloride R-COCl (e.g., Acetyl Chloride) Start->Acyl_Chloride Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Amide Amide Derivative Acyl_Chloride->Amide MAO_B_Inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

References

Application Note: A Scalable Two-Step Synthesis of 3,4-Dihydroquinolin-1(2H)-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step synthesis for 3,4-dihydroquinolin-1(2H)-amine, a key intermediate for preclinical drug development. The synthesis commences with the catalytic hydrogenation of quinoline to afford 1,2,3,4-tetrahydroquinoline (THQ), followed by an electrophilic N-amination of the THQ intermediate to yield the target compound. This methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and scalable route to this scaffold. The protocols provided are suitable for producing gram-to-kilogram quantities necessary for extensive preclinical evaluation. All quantitative data is summarized for clarity, and process workflows are visually represented.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The N-amino derivative, this compound, serves as a versatile building block for further elaboration in drug discovery programs. The development of a scalable synthesis is crucial for advancing novel candidates from discovery to preclinical trials. This document provides a detailed protocol for the efficient, large-scale production of this compound. The described two-step process involves the well-established catalytic hydrogenation of quinoline followed by a straightforward N-amination protocol.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps starting from commercially available quinoline.

G quinoline Quinoline thq 1,2,3,4-Tetrahydroquinoline (THQ) quinoline->thq Step 1: Catalytic Hydrogenation H2, Pd/C, Ethanol product This compound thq->product Step 2: N-Amination Hydroxylamine-O-sulfonic acid, NaOH

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 1,2,3,4-Tetrahydroquinoline (THQ)

This protocol is adapted from established methods for the catalytic hydrogenation of quinolines.[1][2]

Materials and Equipment:

  • Quinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: A suitable high-pressure hydrogenation reactor is charged with quinoline (1.0 eq) and 10% Palladium on Carbon (1-2 mol%).

  • Solvent Addition: Ethanol is added as the solvent (5-10 mL per gram of quinoline).

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 4 atm).[1] The reaction mixture is stirred vigorously at a set temperature (e.g., 50-80°C).

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS analysis of an aliquot.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The celite pad is washed with additional ethanol.

  • Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield crude 1,2,3,4-tetrahydroquinoline. For preclinical studies, further purification by vacuum distillation is recommended to obtain high-purity material.

Quantitative Data for Step 1:

ParameterValueReference
Starting MaterialQuinoline-
Catalyst10% Pd/C[1]
SolventEthanol-
Hydrogen Pressure4 atm[1]
Temperature50-80 °C-
Reaction Time12-24 hours-
Typical Yield93-98%[1]
Purity (after dist.)>99%-
Step 2: N-Amination of 1,2,3,4-Tetrahydroquinoline (THQ)

This protocol utilizes hydroxylamine-O-sulfonic acid (HOSA) as an effective electrophilic aminating agent for secondary amines.[3][4]

Materials and Equipment:

  • 1,2,3,4-Tetrahydroquinoline (THQ)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, 1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in dichloromethane (10 mL per gram of THQ).

  • Base Addition: A solution of sodium hydroxide (2.0 eq) in water is added to the THQ solution, and the biphasic mixture is stirred vigorously.

  • Aminating Agent Addition: Hydroxylamine-O-sulfonic acid (1.2 eq) is added portion-wise to the reaction mixture at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by crystallization.

Quantitative Data for Step 2:

ParameterValueReference
Starting Material1,2,3,4-Tetrahydroquinoline (THQ)-
Aminating AgentHydroxylamine-O-sulfonic acid[3][4]
BaseSodium Hydroxide[3]
SolventDichloromethane / Water-
TemperatureRoom Temperature-
Reaction Time4-6 hours-
Typical Yield70-85%-
Purity (after pur.)>98%-

Process Workflow and Logic

The following diagram illustrates the logical workflow for the production of this compound for preclinical studies, from starting materials to the final purified product.

G cluster_0 Step 1: THQ Synthesis cluster_1 Step 2: N-Amination start1 Charge Reactor with Quinoline & Pd/C add_solvent1 Add Ethanol start1->add_solvent1 hydrogenate Pressurize with H2 & Heat add_solvent1->hydrogenate monitor1 Monitor Reaction (H2 uptake, GC-MS) hydrogenate->monitor1 workup1 Filter Catalyst monitor1->workup1 purify1 Concentrate & Vacuum Distill workup1->purify1 qc1 QC Analysis of THQ purify1->qc1 start2 Dissolve THQ in DCM qc1->start2 Proceed with pure THQ add_base Add Aqueous NaOH start2->add_base add_hosa Add HOSA Portion-wise add_base->add_hosa react Stir at Room Temperature add_hosa->react monitor2 Monitor Reaction (TLC, LC-MS) react->monitor2 workup2 Aqueous Work-up & Extraction monitor2->workup2 purify2 Concentrate & Purify workup2->purify2 qc2 Final QC of Product purify2->qc2

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Hydrogenation: Catalytic hydrogenation should be performed in a well-ventilated area using appropriate high-pressure equipment. Palladium on carbon is flammable and should be handled with care, especially when dry.

  • Hydroxylamine-O-sulfonic acid: HOSA is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: NaOH is a strong base and is corrosive. Handle with care and appropriate PPE.

  • Solvents: Ethanol and dichloromethane are flammable and volatile. All operations should be conducted in a fume hood.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and scalable route for the production of this key intermediate for preclinical studies. The protocols are straightforward and utilize readily available starting materials and reagents, making this an efficient and cost-effective method for drug development professionals. The detailed procedures and quantitative data provided will facilitate the successful implementation of this synthesis on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the synthesis of 3,4-dihydroquinolin-1(2H)-amine and its precursors. The information is compiled from established synthetic methodologies for structurally related compounds, particularly 3,4-dihydroquinolin-2(1H)-ones, which serve as key intermediates.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of the 3,4-dihydroquinolinone scaffold and its subsequent conversion to the target amine.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 3,4-Dihydroquinolin-2(1H)-one Incomplete cyclization reaction.- Extend reaction time and monitor progress using TLC. - Increase reaction temperature, ensuring it does not exceed the decomposition point of starting materials. - For acid-catalyzed reactions, consider using a stronger acid or a different Lewis acid.
Side product formation (e.g., polymerization, over-oxidation).- Optimize the stoichiometry of reagents. - Lower the reaction temperature to minimize side reactions. - In cases of oxidative cyclization, carefully control the amount of the oxidizing agent.
Poor quality of starting materials.- Purify starting materials (e.g., aniline or cinnamide derivatives) by recrystallization or distillation. - Ensure all reagents are anhydrous, especially in moisture-sensitive reactions.[1]
Formation of Dark Oil or Tar Instead of Crystalline Product Polymerization or decomposition of reagents.- Lower the reaction temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Incorrect work-up procedure.- Optimize the extraction and washing steps to effectively remove impurities. - Consider alternative purification methods such as column chromatography.[1]
Low Yield in Reductive Amination to this compound Inefficient imine formation.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. - Adjust the pH of the reaction mixture; mildly acidic conditions often favor imine formation.
Incomplete reduction of the imine.- Choose a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). - Increase the equivalents of the reducing agent.
Competing side reactions.- Control the reaction temperature to prevent over-reduction or other side reactions.
Difficulty in Purifying the Final Amine Product Presence of unreacted starting material or byproducts.- Optimize the reaction conditions to drive the reaction to completion. - Employ column chromatography with a suitable solvent system for purification. - Consider converting the amine to its hydrochloride salt for easier purification by recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 3,4-dihydroquinolin-2(1H)-one precursor?

A1: Common methods include the intramolecular Friedel-Crafts cyclization of N-aryl-3-halopropionamides, domino reactions involving Michael addition followed by nucleophilic aromatic substitution (SNAr), and various metal-catalyzed or photochemical cyclizations of N-arylacrylamides.[2][3][4]

Q2: My Friedel-Crafts cyclization is giving a low yield. What can I do?

A2: Low yields in Friedel-Crafts reactions can be due to several factors. Ensure your Lewis acid catalyst (e.g., AlCl3) is fresh and handled under anhydrous conditions. The reaction temperature is also critical; it should be high enough to promote cyclization but not so high as to cause decomposition.[4] You can also try varying the solvent or using a different Lewis acid.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A3: The formation of multiple products often points to issues with reaction conditions. For domino reactions, the sequence of bond formation is crucial.[3] Modifying the catalyst, solvent, or temperature can influence the reaction pathway and improve selectivity towards the desired product. Careful analysis of the byproducts can provide clues for optimizing the conditions.

Q4: What is a reliable method to convert the 3,4-dihydroquinolin-2(1H)-one to the this compound?

A4: A common and effective method is reductive amination. This typically involves reacting the ketone with an ammonia source (like ammonia in methanol or ammonium acetate) to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium borohydride to yield the primary amine.

Q5: The purification of my final amine product by column chromatography is challenging. Are there any alternatives?

A5: If chromatographic purification is difficult, consider converting the amine to a salt, such as the hydrochloride salt.[1] This can often be purified by recrystallization from a suitable solvent system. The free amine can then be regenerated by treatment with a base.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Precursor)

This protocol is based on an intramolecular Friedel-Crafts alkylation.[4]

  • Reaction Setup: To a three-necked flask, add N-(4-methoxyphenyl)-3-chloropropionamide and N,N-dimethylacetamide.

  • Addition of Lewis Acid: Slowly add aluminum trichloride (AlCl3) portion-wise over two hours. The temperature will increase exothermically.

  • Reaction: Heat the mixture to a temperature between 150°C and 160°C and maintain for approximately 30 minutes to 2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and quench by carefully adding it to a dilute solution of hydrochloric acid.

  • Isolation: Filter the resulting solid, wash with water and then an organic solvent like toluene.

  • Drying: Dry the product under vacuum to obtain 6-hydroxy-3,4-dihydroquinolinone.

Protocol 2: Synthesis of this compound (Hypothetical)

This protocol describes a general reductive amination procedure.

  • Reaction Setup: Dissolve 3,4-dihydroquinolin-2(1H)-one in methanol in a round-bottom flask.

  • Imine Formation: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) and a catalytic amount of acetic acid. Stir the mixture at room temperature.

  • Reduction: After a period to allow for imine formation (can be monitored by TLC or GC-MS), cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or by salt formation and recrystallization.

Data Summary

The following table summarizes representative yields for the synthesis of dihydroquinolinone derivatives under different catalytic conditions, illustrating the impact of the catalyst system on reaction efficiency.

EntryCatalyst SystemSubstrateYield (%)Reference
1Pd/Cu2,3-dihydroquinolin-4(1H)-one typeGood[5]
2[RuCl2(p-cymene)]21,2,3,4-tetrahydroquinolinesGood[5]
3Co(OAc)2·4H2O2-aminoaryl alcohols and ketonesGood[5]

Visualizations

G cluster_0 Step 1: Dihydroquinolinone Synthesis cluster_1 Step 2: Reductive Amination Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction Reagents, Catalyst Crude Dihydroquinolinone Crude Dihydroquinolinone Cyclization Reaction->Crude Dihydroquinolinone Purification 1 Purification 1 Crude Dihydroquinolinone->Purification 1 Chromatography/Recrystallization Pure Dihydroquinolinone Pure Dihydroquinolinone Purification 1->Pure Dihydroquinolinone Reductive Amination Reaction Reductive Amination Reaction Pure Dihydroquinolinone->Reductive Amination Reaction Ammonia Source Ammonia Source Ammonia Source->Reductive Amination Reaction Reducing Agent Crude Amine Crude Amine Reductive Amination Reaction->Crude Amine Purification 2 Purification 2 Crude Amine->Purification 2 Chromatography/Salt Formation Final Product This compound Purification 2->Final Product

Caption: General two-step workflow for the synthesis of this compound.

G Start Low Product Yield CheckPurity Purity of Starting Materials OK? Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify No CheckConditions Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify->CheckConditions OptimizeConditions Optimize Temp, Time, Catalyst CheckConditions->OptimizeConditions No CheckWorkup Work-up & Purification Efficient? CheckConditions->CheckWorkup Yes OptimizeConditions->CheckWorkup OptimizeWorkup Modify Extraction/ Purification Method CheckWorkup->OptimizeWorkup No Success Improved Yield CheckWorkup->Success Yes OptimizeWorkup->Success

References

Technical Support Center: Synthesis of 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of 3,4-dihydroquinolin-1(2H)-amine. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis and purification.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to specific issues that may arise during the synthesis of this compound, following a common two-step synthetic route: N-nitrosation of 1,2,3,4-tetrahydroquinoline and subsequent reduction of the N-nitroso intermediate.

Step 1: N-Nitrosation of 1,2,3,4-tetrahydroquinoline

Question 1: My N-nitrosation reaction is slow or incomplete. How can I improve the conversion rate?

Answer:

Incomplete nitrosation can be due to several factors. Here are some troubleshooting steps:

  • Inadequate Acidification: The formation of the nitrosating agent, nitrous acid (HONO), from sodium nitrite requires acidic conditions.[1][2] Ensure the reaction mixture is sufficiently acidic, ideally with a pH between 3 and 4. You can use mineral acids like HCl or H₂SO₄.

  • Low Temperature: While the reaction is typically run at low temperatures (0-5 °C) to minimize side reactions, temperatures that are too low can slow down the reaction rate.[3] If the reaction is sluggish, consider allowing the temperature to slowly rise to just below room temperature while monitoring the reaction progress by TLC or LC-MS.

  • Purity of Starting Material: Impurities in the starting 1,2,3,4-tetrahydroquinoline can interfere with the reaction. Ensure the starting material is pure before beginning the nitrosation.

  • Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can lead to incomplete conversion. Ensure vigorous stirring throughout the addition of sodium nitrite and for the duration of the reaction.

Question 2: I am observing the formation of colored byproducts in my nitrosation reaction. What are these and how can I avoid them?

Answer:

The formation of colored byproducts, often appearing as yellow or brown tars, can indicate side reactions. These can include:

  • Over-nitrosation or Aromatic Nitration: Under strongly acidic conditions or at elevated temperatures, nitration of the aromatic ring can occur.[4] To avoid this, maintain a low reaction temperature and add the acid slowly to the mixture of the amine and sodium nitrite.

  • Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose, especially at higher temperatures, leading to the formation of nitrogen oxides that can cause unwanted side reactions.[2] Preparing the nitrous acid in situ at low temperatures is crucial.

  • Oxidation: The starting material or product may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.

Step 2: Reduction of 1-nitroso-1,2,3,4-tetrahydroquinoline

Question 3: My reduction of the N-nitroso intermediate is giving a low yield of the desired 1-amino product. What are the common causes and solutions?

Answer:

Low yields in the reduction of N-nitroso compounds to their corresponding hydrazines can be attributed to several factors:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Common and effective reducing agents for this transformation include zinc dust in acetic acid or catalytic hydrogenation (e.g., Pd/C).[5] Lithium aluminium hydride (LAH) can also be used, but may lead to over-reduction or side reactions.

  • Catalyst Inactivation (for Catalytic Hydrogenation): If you are using catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned by impurities in the substrate or solvent.[6] Using a fresh batch of catalyst or filtering the substrate solution through a pad of celite before adding the catalyst can help. Pearlman's catalyst (Pd(OH)₂/C) is often more robust.[6]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, adding more reducing agent or increasing the reaction temperature (for non-catalytic reductions) may be necessary.

  • Side Reactions: A significant side reaction during the reduction of N-nitroso compounds is the cleavage of the N-N bond, leading to the formation of the parent secondary amine (1,2,3,4-tetrahydroquinoline).[5] The choice of reducing agent and reaction conditions can influence the extent of this side reaction. Milder reducing conditions may favor the formation of the desired hydrazine.

Question 4: I am having difficulty purifying the final product, this compound. What purification methods are most effective?

Answer:

This compound, being a hydrazine derivative, can be challenging to purify due to its basicity and potential for decomposition.

  • Column Chromatography: Flash column chromatography on silica gel can be effective, but the basic nature of the product can lead to tailing and poor separation.[7] To mitigate this, consider the following:

    • Basified Silica Gel: Pre-treating the silica gel with a base like triethylamine (typically 1-2% in the eluent) can neutralize the acidic silanol groups and improve the chromatography.[7]

    • Alternative Stationary Phases: Using a more inert stationary phase like alumina (basic or neutral) can also be beneficial.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine product can be extracted back into an organic solvent.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield and purity of N-nitrosated intermediates and their subsequent reduction to N-amino compounds, based on literature for analogous reactions.

Table 1: Comparison of Nitrosation Conditions for Secondary Amines

Nitrosating AgentAcid CatalystSolventTemperature (°C)Typical Yield (%)Reference(s)
Sodium Nitrite (NaNO₂)Acetic AcidWater/AcOH0 - 585 - 95[3]
Sodium Nitrite (NaNO₂)Hydrochloric AcidWater/HCl0 - 580 - 90[3]
tert-Butyl Nitrite (TBN)NoneSolvent-freeRoom Temp>90[8]
[NO⁺·Crown·H(NO₃)₂⁻]NoneDichloromethaneRoom Temp>90[9]

Table 2: Comparison of Reducing Agents for N-Nitrosoamines to Hydrazines

Reducing AgentSolventTemperature (°C)Typical Yield (%)Potential Side ProductsReference(s)
Zinc dust / Acetic AcidAcetic AcidRoom TempFair to GoodParent secondary amine (from N-N bond cleavage)[5]
Catalytic Hydrogenation (Pd/C, H₂)Ethanol/MethanolRoom TempVariableParent secondary amine[5]
Lithium Aluminium Hydride (LiAlH₄)THF/Ether0 - Room TempGood to ExcellentOver-reduction products, parent secondary amine[5]
Thiourea Dioxide (TDO)WaterRoom TempGood to ExcellentUrea, sodium sulfite (environmentally benign)[10]

Experimental Protocols

Protocol 1: Synthesis of 1-nitroso-1,2,3,4-tetrahydroquinoline

This protocol is a general procedure for the N-nitrosation of a secondary amine.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ice

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in deionized water.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-nitroso-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Reduction of 1-nitroso-1,2,3,4-tetrahydroquinoline to this compound

This protocol describes a general method for the reduction of an N-nitroso compound using zinc dust.

Materials:

  • 1-nitroso-1,2,3,4-tetrahydroquinoline

  • Zinc dust

  • Glacial acetic acid

  • Deionized water

  • Sodium hydroxide (e.g., 6M aqueous solution)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 1-nitroso-1,2,3,4-tetrahydroquinoline (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add zinc dust (3.0 - 5.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 20 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Wash the celite pad with a small amount of acetic acid.

  • Carefully neutralize the filtrate by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to >10.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on basified silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Nitrosation cluster_step2 Step 2: Reduction cluster_purification Purification start 1,2,3,4-Tetrahydroquinoline reagents1 NaNO2, HCl, H2O 0-5 °C start->reagents1 product1 1-Nitroso-1,2,3,4-tetrahydroquinoline reagents1->product1 reagents2 Reducing Agent (e.g., Zn/AcOH) product1->reagents2 product2 Crude this compound reagents2->product2 purification_method Purification (e.g., Column Chromatography) product2->purification_method final_product Pure this compound purification_method->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield or Incomplete Reaction cause1 Suboptimal Reagents/ Conditions low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Catalyst Poisoning low_yield->cause3 solution1 Optimize Temperature, Concentration, Stirring cause1->solution1 solution2 Control pH, Use Inert Atmosphere cause2->solution2 solution3 Use Fresh Catalyst, Purify Substrate cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

side reactions and byproduct formation in 3,4-dihydroquinolin-1(2H)-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydroquinolin-1(2H)-amine. The information provided is based on established principles of organic chemistry and analogous transformations of related heterocyclic compounds, given the limited specific literature on this exact molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on two plausible synthetic routes: Route A: Electrophilic N-Amination of 1,2,3,4-Tetrahydroquinoline and Route B: Reductive Amination of 3,4-Dihydro-2(1H)-quinolinone.

Route A: Electrophilic N-Amination of 1,2,3,4-Tetrahydroquinoline

Q1: My N-amination reaction of 1,2,3,4-tetrahydroquinoline is showing low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in electrophilic N-amination reactions can stem from several factors. Here are some common causes and troubleshooting suggestions:

  • Inefficient Aminating Reagent: The choice of aminating reagent is crucial. Reagents like hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl) can be effective. If you are observing low conversion, consider the following:

    • Reagent Quality: Ensure your aminating reagent is fresh and has not decomposed. HOSA can be hygroscopic and should be stored in a desiccator.

    • Activation: Some aminating reagents may require specific activation conditions. Review the literature for the optimal use of your chosen reagent.

  • Sub-optimal Reaction Conditions:

    • pH Control: The pH of the reaction medium can significantly impact the reactivity of both the substrate and the aminating agent. For many electrophilic aminations, slightly basic conditions are preferred to ensure the nucleophilicity of the secondary amine. However, some reagents work better under acidic conditions.[1] Experiment with buffering the reaction mixture.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of the product or reagents. Try running the reaction at a lower temperature for a longer duration or incrementally increasing the temperature.

  • Side Reactions: Several side reactions can compete with the desired N-amination, leading to lower yields. These are discussed in the next question.

Q2: I am observing several byproducts in my N-amination reaction. What are they likely to be and how can I minimize them?

A2: Byproduct formation is a common challenge. The most likely side products and strategies for their mitigation are summarized below:

  • Over-amination: The product, this compound, still possesses a nucleophilic primary amine that can react with the aminating agent to form a hydrazine dimer or further elaboration products.

    • Mitigation: Use a slight excess of the 1,2,3,4-tetrahydroquinoline substrate relative to the aminating agent to favor the mono-amination product. Slow addition of the aminating agent can also help to maintain a low concentration and reduce the likelihood of over-amination.

  • Ring Amination: Electrophilic amination can sometimes occur on the electron-rich aromatic ring of the tetrahydroquinoline nucleus, particularly at the 6- or 8-positions.[2]

    • Mitigation: This is often favored under strongly acidic conditions which can protonate the nitrogen, deactivating it towards amination and making the ring more susceptible to electrophilic attack. Maintaining a neutral to slightly basic pH can disfavor ring amination.

  • Oxidation of the Tetrahydroquinoline Ring: The starting material or product can be susceptible to oxidation, leading to the formation of quinoline or other aromatized byproducts.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Byproduct ClassPotential StructureConditions Favoring FormationMitigation StrategiesIllustrative Yield Reduction (%)
Over-aminationN,N'-bis(3,4-dihydroquinolin-1(2H)-yl)hydrazineHigh concentration of aminating agent, prolonged reaction timesUse slight excess of starting amine, slow addition of aminating agent10-25
Ring Amination6-amino-1,2,3,4-tetrahydroquinolineStrongly acidic conditionsMaintain neutral to slightly basic pH5-15
OxidationQuinolinePresence of oxygen, elevated temperaturesInert atmosphere, moderate reaction temperatures5-10

Table 1. Potential byproducts in the N-amination of 1,2,3,4-tetrahydroquinoline. Yield reduction percentages are illustrative and can vary significantly based on specific reaction conditions.

Route B: Reductive Amination of 3,4-Dihydro-2(1H)-quinolinone

Q1: I am attempting the reductive amination of 3,4-dihydro-2(1H)-quinolinone with an ammonia source, but the reaction is not proceeding to completion.

A1: Incomplete conversion in a reductive amination can be due to several factors related to the formation of the intermediate imine/enamine and its subsequent reduction.[3][4][5][6]

  • Inefficient Imine Formation: The initial condensation between the lactam carbonyl and the ammonia source (e.g., ammonia, ammonium acetate) is a critical equilibrium step.

    • Dehydrating Agent: The presence of water can shift the equilibrium away from the imine. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water.

    • pH: The pH needs to be controlled. A slightly acidic pH (typically 4-6) is often optimal for imine formation.

  • Choice of Reducing Agent: Not all reducing agents are suitable for reductive amination.

    • Selectivity: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl group is preferred for one-pot reactions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[5]

    • Reactivity: If using a more powerful reducing agent like sodium borohydride (NaBH₄), it's often better to perform the reaction in two steps: first form the imine, then add the reducing agent.

Q2: My reductive amination is producing byproducts. What are they and how can I avoid them?

A2: Common byproducts in the reductive amination of lactams include the following:

  • Reduction of the Starting Lactam: The reducing agent can directly reduce the carbonyl of the 3,4-dihydro-2(1H)-quinolinone to an alcohol, forming 1,2,3,4-tetrahydroquinolin-2-ol.

    • Mitigation: Use a pH-sensitive reducing agent like NaBH₃CN, which is less reactive towards carbonyls at neutral or slightly acidic pH where imine formation is favored.

  • Formation of the Secondary Amine: If the reaction conditions are not carefully controlled, the newly formed primary amine of the product can react with another molecule of the starting lactam, leading to the formation of a secondary amine dimer after reduction.

    • Mitigation: Use a large excess of the ammonia source to outcompete the product amine in reacting with the lactam.

Byproduct ClassPotential StructureConditions Favoring FormationMitigation StrategiesIllustrative Yield Reduction (%)
Carbonyl Reduction1,2,3,4-tetrahydroquinolin-2-olUse of strong, non-selective reducing agents (e.g., NaBH₄) in a one-pot setupUse of selective reducing agents (e.g., NaBH₃CN), two-step procedure10-30
DimerizationBis(1,2,3,4-tetrahydroquinolin-1-yl)amineInsufficient amount of ammonia source, prolonged reaction times at elevated temperaturesUse a large excess of the ammonia source5-15

Table 2. Potential byproducts in the reductive amination of 3,4-dihydro-2(1H)-quinolinone. Yield reduction percentages are illustrative and can vary significantly based on specific reaction conditions.

Experimental Protocols

The following are generalized experimental protocols adapted from literature procedures for analogous transformations. These should be considered as starting points and may require optimization for the specific synthesis of this compound.

Protocol A: Electrophilic N-Amination of 1,2,3,4-Tetrahydroquinoline with Hydroxylamine-O-sulfonic Acid (HOSA)
  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium hydroxide) at 0 °C, add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B: Reductive Amination of 3,4-Dihydro-2(1H)-quinolinone
  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) and a large excess of an ammonia source (e.g., ammonium acetate, 10 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Imine Formation: Add a catalytic amount of acetic acid to adjust the pH to approximately 5. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Make the solution basic with 2M NaOH and extract with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

SynthesisPathways cluster_route_a Route A: N-Amination cluster_route_b Route B: Reductive Amination start_A 1,2,3,4-Tetrahydroquinoline product_A This compound start_A->product_A Main Reaction side_A2 Ring Amination Product start_A->side_A2 Side Reaction side_A1 Over-amination Product product_A->side_A1 Side Reaction reagent_A Electrophilic Aminating Agent (e.g., HOSA) reagent_A->product_A start_B 3,4-Dihydro-2(1H)-quinolinone product_B This compound start_B->product_B Main Reaction side_B1 Reduced Lactam start_B->side_B1 Side Reaction side_B2 Dimerization Product product_B->side_B2 Side Reaction reagent_B1 Ammonia Source reagent_B1->product_B reagent_B2 Reducing Agent (e.g., NaBH3CN) reagent_B2->product_B

Caption: Plausible synthetic routes to this compound.

TroubleshootingWorkflow start Low Yield or Multiple Byproducts Observed q1 Which synthetic route was used? start->q1 route_a Route A: N-Amination q1->route_a N-Amination route_b Route B: Reductive Amination q1->route_b Reductive Amination q_a1 Is the aminating reagent fresh? route_a->q_a1 q_b1 Is an imine intermediate forming? route_b->q_b1 sol_a1 Use fresh reagent. q_a1->sol_a1 No q_a2 Is the pH controlled? q_a1->q_a2 Yes sol_a2 Optimize pH (often slightly basic). q_a2->sol_a2 No q_a3 Are there signs of oxidation? q_a2->q_a3 Yes sol_a3 Use an inert atmosphere. q_a3->sol_a3 Yes sol_b1 Add a dehydrating agent and/or adjust pH to 4-6. q_b1->sol_b1 No q_b2 Is the starting lactam being reduced? q_b1->q_b2 Yes sol_b2 Use a more selective reducing agent (e.g., NaBH3CN). q_b2->sol_b2 Yes q_b3 Is a dimer forming? q_b2->q_b3 No sol_b3 Increase the excess of the ammonia source. q_b3->sol_b3 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

optimization of reaction conditions for 3,4-dihydroquinolin-1(2H)-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3,4-dihydroquinolin-1(2H)-amine derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound derivatives?

While direct literature on the optimization of this compound synthesis is sparse, plausible routes can be adapted from established methods for analogous N-heterocycles. A promising strategy involves a variation of the Pictet-Spengler reaction using a substituted phenylhydrazine and a suitable aldehyde or ketone, followed by cyclization. Another potential route is the direct N-amination of a pre-formed 1,2,3,4-tetrahydroquinoline scaffold, although this can be challenging. Reductive amination strategies involving the cyclization of precursors like 2-(3-hydrazinylpropyl)aniline could also be explored.

Q2: My cyclization reaction to form the dihydroquinoline ring is giving low yields. What should I check first?

Low yields in acid-catalyzed cyclization reactions are common and can stem from several factors.

  • Acid Catalyst: The choice and concentration of the acid are critical. If using a Brønsted acid like HCl or H₂SO₄, ensure it is anhydrous. For Lewis acid catalysis (e.g., TiCl₄, Sc(OTf)₃), moisture is detrimental. Start by optimizing the acid loading; too much can lead to substrate decomposition, while too little results in an incomplete reaction.

  • Temperature: Cyclization reactions are often sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can promote side reactions, such as over-oxidation to the aromatic quinoline.

  • Solvent: The solvent should be inert and anhydrous. Dichloromethane (DCM), toluene, or 1,2-dichloroethane (DCE) are common choices. Ensure the solvent is properly dried before use.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time. Prolonged reaction times can lead to the formation of degradation products.

Q3: I am observing the formation of the fully aromatized N-aminoquinoline as a major byproduct. How can I prevent this?

The formation of the aromatic quinoline is a common side reaction, resulting from the oxidation of the dihydroquinoline product.

  • Control Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to minimize oxidation from atmospheric oxygen.

  • Choice of Oxidant (in Skraup-type synthesis): If your synthesis is analogous to a Skraup reaction, the choice and amount of the oxidizing agent are key.[1][2] Using a milder oxidant or a stoichiometric amount can help prevent over-oxidation.

  • Lower Temperature: High temperatures can promote aromatization. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Immediate Work-up: Once the reaction is complete, proceed with the work-up and purification without delay to minimize exposure of the product to air and heat.

Q4: How do I improve regioselectivity when using unsymmetrical starting materials?

Poor regioselectivity is a frequent challenge, particularly in reactions like the Friedländer synthesis when using an unsymmetrical ketone.[3][4] To control which side of the ketone reacts, consider introducing a directing group on the desired α-carbon, which can be removed later. Alternatively, using a pre-formed enamine or imine of the ketone can lock in the desired regiochemistry before the cyclization step.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst If using a metal catalyst (e.g., Palladium for a cross-coupling step), ensure it has not been deactivated by oxygen or impurities. Use a fresh batch or a more robust pre-catalyst.[5][6]
Poor Quality Reagents Use freshly distilled/purified starting materials and anhydrous solvents. Moisture can quench catalysts and reagents.
Incorrect Reaction Temperature Optimize the temperature in small increments. Some reactions have a very narrow optimal temperature window.[5]
Inappropriate Base or Acid The strength and stoichiometry of the acid or base are critical. Perform a screen of different acids/bases (e.g., p-TsOH, H₂SO₄, K₂CO₃, NaOtBu) to find the optimal conditions for your specific substrate.[5]

Problem 2: Formation of Multiple Side Products

Possible Cause Suggested Solution
Substrate Decomposition High temperatures or overly harsh acidic/basic conditions can cause starting materials or the product to decompose. Lower the temperature and consider using a milder catalyst or reagent.
Self-Condensation of Reactants In Friedländer-type syntheses, ketones can undergo self-aldol condensation.[4] This can be minimized by slowly adding the ketone to the reaction mixture or by using a pre-formed imine.[3]
Polymerization Concentrated reaction mixtures, especially at high temperatures, can sometimes lead to polymerization. Try running the reaction at a higher dilution.
Oxidation to Quinoline As discussed in the FAQ, run the reaction under an inert atmosphere and at a lower temperature.[7]

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is an Oil The N-amino dihydroquinoline product may be a viscous oil that is difficult to crystallize. Attempt purification via column chromatography on silica gel using a gradient elution (e.g., Hexane/Ethyl Acetate).
Product is Highly Polar The amino group can cause the product to streak on silica gel. Add a small amount of triethylamine (~1%) to the eluent to improve peak shape.
Formation of Tarry Byproducts Aggressive reaction conditions, such as in a Skraup-type synthesis, can produce tar.[8] A thorough aqueous work-up to remove the acid catalyst and baseline impurities is necessary before chromatography. Steam distillation can sometimes be used to isolate the crude product from non-volatile tar.[9]

Data Presentation: Optimization of Reaction Conditions

The following tables present illustrative data based on common optimization studies for related N-heterocycle syntheses. Note: The data is for analogous reactions and should be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Acid Catalyst on a Model Cyclization Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)Toluene801245
2p-TsOH (20)Toluene801268
3H₂SO₄ (cat.)Toluene80655 (decomposition observed)
4Sc(OTf)₃ (5)DCE601875
5InCl₃ (10)DCE601862

Table 2: Effect of Solvent on Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (20)Toluene801268
2p-TsOH (20)Dioxane801251
3p-TsOH (20)CH₃CN801235
4p-TsOH (20)DCE801272
5p-TsOH (20)THFReflux24<10

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization

This protocol describes a general method for the synthesis of a this compound derivative via intramolecular cyclization of a hypothetical phenylhydrazone precursor.

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenylhydrazone starting material (1.0 equiv).

    • Add the chosen anhydrous solvent (e.g., toluene or DCE, ~0.1 M concentration).

    • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Add the acid catalyst (e.g., p-toluenesulfonic acid, 20 mol%) to the stirring solution.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Isolation & Purification Start Select Starting Materials (e.g., Phenylhydrazine derivative, Aldehyde/Ketone) Precursor Synthesize Cyclization Precursor (e.g., Phenylhydrazone) Start->Precursor Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Precursor->Setup Reaction Perform Cyclization (Vary Catalyst, Temp, Solvent) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Neutralize, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for synthesis and optimization.

G Start Low or No Yield Observed CheckReagents Are reagents/solvents pure and anhydrous? Start->CheckReagents CheckCatalyst Is the catalyst active and appropriate? CheckReagents->CheckCatalyst Yes Sol1 Purify starting materials. Use anhydrous solvents. CheckReagents->Sol1 No CheckConditions Are temperature and concentration optimal? CheckCatalyst->CheckConditions Yes Sol2 Use fresh catalyst. Screen different catalysts. CheckCatalyst->Sol2 No Sol3 Systematically vary temperature and dilution. CheckConditions->Sol3 No SideProducts Side products observed? CheckConditions->SideProducts Yes Oxidation Aromatic quinoline formed? SideProducts->Oxidation Yes Condensation Minimize self-condensation (slow addition, imine intermediate). SideProducts->Condensation Other Inert Run under inert atmosphere (N2/Ar). Lower temperature. Oxidation->Inert Yes

References

Technical Support Center: 3,4-Dihydroquinolin-1(2H)-amine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for experiments involving 3,4-dihydroquinolin-1(2H)-amine, also known as N-amino-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary precursor? A1: this compound is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) core with an amino group attached to the nitrogen at position 1. Its direct precursor is 1,2,3,4-tetrahydroquinoline, which is synthesized first and then undergoes an N-amination reaction.

Q2: What are the main challenges in synthesizing this compound? A2: The synthesis involves a two-stage process: formation of the THQ ring, followed by N-amination. Key challenges include achieving high yields and purity in the initial THQ synthesis, and then controlling the N-amination step, which can be sensitive to reaction conditions and may lead to side products or instability. Over-alkylation or oxidation are common issues in related amine reactions.[1][2]

Q3: Is this compound stable? How should it be stored? A3: N-amino heterocycles and hydrazine derivatives can be sensitive to air and light, potentially leading to oxidation or degradation. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (e.g., in a refrigerator or freezer) to maximize its shelf life.

Q4: What are the critical safety precautions when working with electrophilic aminating reagents? A4: Many electrophilic aminating reagents, such as those derived from hydroxylamines or chloramines, can be toxic, corrosive, or potentially explosive.[3][4] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and consult the safety data sheet (SDS) before use.

Detailed Troubleshooting Guides

Issue 1: Low Yield in 1,2,3,4-Tetrahydroquinoline (Precursor) Synthesis

Question: My catalytic reduction of quinoline to 1,2,3,4-tetrahydroquinoline is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in the hydrogenation of quinoline are common and can be attributed to several factors. A systematic approach is best for troubleshooting.

  • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading might also be insufficient; try increasing the weight percentage (typically 5-10 mol%).

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure your reaction vessel is properly sealed and that the pressure is maintained at the recommended level throughout the reaction. For some substrates, higher pressures may be required.

  • Solvent and Temperature: The choice of solvent (e.g., ethanol, acetic acid, benzene) can significantly impact the reaction.[5] Ensure the solvent is of appropriate grade and dry. Temperature can also be optimized; while room temperature is often sufficient, gentle heating may improve rates and yields for less reactive substrates.

  • Substrate Purity: Impurities in the starting quinoline can poison the catalyst. Purify the starting material via distillation or recrystallization if its purity is questionable.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

Issue 2: Poor Results in the N-Amination Step

Question: I am attempting the N-amination of 1,2,3,4-tetrahydroquinoline, but I'm getting a complex mixture of products or recovering my starting material. What should I check?

Answer: N-amination requires careful control of conditions. Here are common troubleshooting steps:

  • Choice of Aminating Agent: The reactivity of electrophilic aminating agents varies greatly.[3][4] Hydroxylamine-O-sulfonic acid (HOSA), O-diphenylphosphinylhydroxylamine (DPPH), or various oxaziridines are common choices. The choice of agent may need to be optimized for your specific substrate.

  • Base and Stoichiometry: The N-amination of a secondary amine like THQ requires a base to deprotonate the nitrogen, making it nucleophilic. Ensure you are using a suitable, non-nucleophilic base (e.g., NaH, LDA) and that the stoichiometry is correct. An insufficient amount of base will result in unreacted starting material.

  • Temperature Control: These reactions are often exothermic and temperature-sensitive. Running the reaction at low temperatures (e.g., 0 °C or -78 °C) can prevent side reactions and decomposition of the aminating agent or product.

  • Atmospheric Conditions: Both the deprotonated amine and some aminating agents are sensitive to air and moisture. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

Issue 3: Difficulty in Product Purification

Question: My final product, this compound, is difficult to purify. What methods are recommended?

Answer: Purification can be challenging due to the basic nature of the amine and potential impurities.

  • Column Chromatography: This is the most common method. Use a silica gel column with a solvent system that provides good separation on TLC. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of triethylamine (TEA) added to the solvent mixture. The TEA prevents the basic amine product from streaking on the acidic silica gel.

  • Acid-Base Extraction: As a basic compound, your product can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be collected, basified (e.g., with NaOH), and the free amine product re-extracted with an organic solvent.

  • Recrystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be effective. Alternatively, the product can be converted to a stable crystalline salt (e.g., hydrochloride or tartrate salt) by treating it with the corresponding acid. This salt can often be easily purified by recrystallization and then converted back to the free base if needed.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline (Precursor)

This protocol is based on the catalytic hydrogenation of quinoline.

Materials:

  • Quinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (or Acetic Acid)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve quinoline in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm, consult literature for specific substrate) and stir the mixture vigorously at room temperature.[6]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline, which can be purified by vacuum distillation if necessary.

Protocol 2: N-Amination of 1,2,3,4-Tetrahydroquinoline

This protocol describes a general method for electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA).

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline in the anhydrous solvent in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of HOSA in a minimal amount of water and cool it to 0 °C.

  • Slowly add the cold HOSA solution to the stirred THQ solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaOH until the pH is strongly basic (pH > 12).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product using column chromatography as described in the troubleshooting section.

Data Presentation & Characterization

Table 1: Comparison of Conditions for Tetrahydroquinoline Synthesis
MethodCatalyst/ReagentReducing AgentSolventTemp (°C)Yield (%)Reference
Catalytic Hydrogenation5% Pd/CH₂ (gas)Acetic AcidRT93-98[6]
Transfer HydrogenationChiral Phosphoric AcidHantzsch EsterBenzene5070-95[5]
HydroborationB(C₆F₅)₃Pinacolborane (HBpin)Toluene100~85[7]
Iodine-CatalyzedI₂ (20 mol%)HBpinDichloromethaneRT~90[8]
Table 2: Predicted Spectroscopic Data for this compound

Note: These are predicted values based on the structure and data from the parent THQ. Actual experimental values may vary.

TechniqueFeaturePredicted Chemical Shift / ValueNotes
¹H NMR Aromatic Protonsδ 6.7 - 7.2 ppmMultiplets corresponding to the 4 protons on the benzene ring.
-CH₂- (C4)δ 2.8 - 3.0 ppmTriplet, integrating to 2H.
-CH₂- (C3)δ 1.9 - 2.1 ppmMultiplet, integrating to 2H.
-CH₂-N- (C2)δ 3.3 - 3.5 ppmTriplet, integrating to 2H.
-NH₂δ 3.5 - 4.5 ppmBroad singlet, integrating to 2H. Position is variable and D₂O exchangeable.
¹³C NMR Aromatic Carbonsδ 115 - 145 ppm4-6 signals depending on symmetry.
-CH₂- (C4)δ ~28 ppm
-CH₂- (C3)δ ~22 ppm
-CH₂-N- (C2)δ ~50 ppm
IR N-H Stretch3300-3400 cm⁻¹Two bands, characteristic of a primary amine.[9]
C-H Stretch (Aromatic)> 3000 cm⁻¹
C-H Stretch (Aliphatic)< 3000 cm⁻¹
MS (EI) Molecular Ion (M⁺)m/z = 148Calculated for C₉H₁₂N₂.
Base Peak / Fragmentsm/z = 131, 117Likely fragments from loss of -NH₂ or subsequent rearrangements.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification Strategies for 3,4-Dihydroquinolin-1(2H)-amine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3,4-dihydroquinolin-1(2H)-amine and its analogues. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound and related compounds in a question-and-answer format.

Question: My amine compound is streaking badly on the silica gel TLC plate and I'm getting poor separation. What's happening?

Answer: This is a common issue when purifying basic amines on standard silica gel.[1] Silica is acidic due to the presence of silanol groups, which can strongly and sometimes irreversibly bind to your basic amine compound.[1][2] This acid-base interaction leads to tailing, streaking, and poor separation.[2]

To resolve this, you can:

  • Modify the mobile phase: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia (typically 0.1-1%), to your eluent.[2][3] The competing base will neutralize the acidic sites on the silica, allowing your compound to elute properly.[2]

  • Use a different stationary phase: Switch to an amine-functionalized silica column or alumina.[1][4] These stationary phases provide a basic environment that is more compatible with amine purification.[1][5]

  • Consider reversed-phase chromatography: For polar or ionizable amines, reversed-phase chromatography on a C18 column can be effective.[2][4] Adjusting the mobile phase pH to be two units above the amine's pKa will keep it in its neutral, more lipophilic form, improving retention and separation.[2]

Question: My compound seems to be stuck on the silica column. I can't elute it even with a very polar solvent system like 20% methanol in dichloromethane. What should I do?

Answer: This is another consequence of the strong interaction between basic amines and acidic silica.[2] When your compound is protonated by the silica, it becomes a salt and is highly polar, making it immobile on the column.

  • Solution 1: Add a Base: As with TLC streaking, you can try to salvage the column by adding a competing base to the mobile phase. Prepare a solvent system containing 1-2% triethylamine or ammonium hydroxide in your polar eluent and flush the column.[2] This should neutralize the silica and allow your protonated amine to be released and elute.

  • Solution 2: Change Stationary Phase: For future purifications of this compound, avoid standard silica gel. Use an amine-functionalized column or consider reversed-phase chromatography.[2][5]

Question: I'm having trouble crystallizing my purified this compound analogue. It just oils out. Any suggestions?

Answer: Many amines are difficult to crystallize as free bases.

  • Form a Salt: A highly effective strategy is to convert the amine into a salt, such as a hydrochloride or phosphate salt.[6] These salts often have much higher melting points and form well-defined crystals. You can achieve this by dissolving your purified oil in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in ether or an appropriate acid.[7]

  • pH Adjustment: If your compound is soluble in an acidic or basic solution, you may be able to induce crystallization by carefully neutralizing the solution to the point of minimum solubility.[6]

  • Solvent System Screening: Systematically screen a variety of solvent/anti-solvent pairs. A good starting point is a polar solvent in which your compound is soluble (e.g., methanol, ethanol, acetone) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes, diethyl ether, water).[8]

Question: My product yield is low after an aqueous workup, and I suspect an emulsion formed during extraction. How can I prevent this and improve recovery?

Answer: Emulsions are common during the extraction of basic compounds.

  • Breaking Emulsions: To break an existing emulsion, you can try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the layers.

  • Acid-Base Extraction: To avoid emulsions and efficiently separate your basic amine from neutral or acidic impurities, use an acid-base extraction.[9] Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[10] Your amine will become protonated and move into the aqueous layer, leaving neutral impurities behind.[9][10] You can then recover your amine by basifying the aqueous layer and re-extracting with an organic solvent.

Frequently Asked Questions (FAQs)

What are the recommended general purification strategies for this compound and its analogues?

The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most common methods are:

  • Flash Column Chromatography: This is the most versatile method for separating the target compound from byproducts with different polarities.[11] It is crucial to use a modified system to handle the basicity of the amine, such as adding triethylamine to the eluent or using an amine-functionalized silica column.[1][2]

  • Acid-Base Extraction: This is an excellent first-pass purification and workup technique to separate the basic amine from any neutral or acidic starting materials and byproducts.[9][11]

  • Recrystallization/Salt Formation: This method is ideal for achieving very high purity on a laboratory scale.[11] If the free base is difficult to crystallize, converting it to a stable salt can be a powerful purification step.[6]

  • Distillation: For analogues that are thermally stable liquids, distillation can be a robust and scalable method to remove non-volatile impurities.[11]

How can I assess the purity of my final compound?

Several analytical techniques are essential for confirming the purity of your this compound analogue:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity assessment.[12] A reversed-phase C18 column is typically used.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structure and can be used to assess purity by identifying impurity signals.[12] Quantitative NMR (qNMR) can also determine purity without a reference standard of the impurities.[13]

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to check for the presence of impurities and to monitor the progress of a purification.[12]

  • Melting Point Determination: A sharp melting point that is consistent with literature values is a good indicator of high purity for solid compounds.[14] Impurities typically lower and broaden the melting point range.[14]

What are some common impurities I should look out for?

Impurities often depend on the synthetic route. Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions. For example, in syntheses involving reductions of nitro groups, incompletely reduced intermediates may be present.[15]

  • Dehalogenated products if your synthesis involves catalytic hydrogenation of a halogenated precursor.[15]

  • Solvents from the reaction or purification steps.

Data Presentation

Table 1: Typical Analytical Parameters for Purity Assessment
ParameterHPLC MethodTLC Method
Stationary Phase Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[12]Silica Gel 60 F254
Mobile Phase Gradient of Acetonitrile and Water, often with an additive like 0.1% Formic Acid or Triethylamine[2][12]Hexane/Ethyl Acetate with 0.5-1% Triethylamine
Detection UV (e.g., 254 nm)[12]UV light (254 nm) and/or a staining agent (e.g., potassium permanganate)
Typical Purity >98%[12]Qualitative assessment
Primary Use Quantitative purity determination[12]Reaction monitoring and qualitative impurity profiling[12]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Amine-Modified)

This protocol is for the purification of a basic amine on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 0.5-1%.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring a level surface.[16]

  • Equilibration: Run 2-3 column volumes of the initial eluent (containing TEA) through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel or Celite.[16] Carefully add the sample to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). Ensure that TEA is present at a constant concentration (0.5-1%) in all elution solvents.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

Protocol 2: Acid-Base Extraction for Amine Purification

This protocol is for separating a basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl (2-3 times).[10] The basic amine will be protonated and partition into the aqueous layer.[9][10]

  • Separation of Layers: Collect the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) until the pH is >10. This will deprotonate the amine salt, regenerating the neutral amine, which may precipitate or form an oil.[11]

  • Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane, 3 times).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Visualizations

Purification Strategy Selection

Purification_Strategy start Crude Product is_liquid Is the product a thermally stable liquid? start->is_liquid distill Distillation is_liquid->distill Yes workup Perform Acid-Base Extraction Workup is_liquid->workup No check_purity Check Purity (TLC/NMR) distill->check_purity workup->check_purity is_pure Is it >95% pure? check_purity->is_pure final_product Final Product is_pure->final_product Yes chromatography Flash Column Chromatography (Amine-modified) is_pure->chromatography No chromatography->final_product recrystallize Recrystallization or Salt Formation chromatography->recrystallize For highest purity recrystallize->final_product

Caption: Decision workflow for selecting a purification strategy.

Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_org Organic Layer cluster_aq Aqueous Layer org_start Crude Mixture (Amine + Neutral Impurities) in Dichloromethane add_hcl 1. Add 1M HCl & Shake org_start->add_hcl org_neutral Neutral Impurities in Dichloromethane org_final Pure Amine in Dichloromethane aq_amine_salt Protonated Amine (R₃NH⁺Cl⁻) in Aqueous HCl add_naoh 2. Add NaOH (aq) to pH > 10 aq_amine_salt->add_naoh aq_waste Aqueous Waste (NaCl) add_hcl->org_neutral add_hcl->aq_amine_salt Amine moves to aqueous layer extract_dcm 3. Extract with Dichloromethane add_naoh->extract_dcm extract_dcm->org_final extract_dcm->aq_waste

Caption: Visualization of the acid-base extraction process.

Flash Chromatography Workflow

Flash_Chromatography prep 1. Prepare Column (Silica + Eluent with 1% TEA) load 2. Load Sample (Dissolved or Dry Load) prep->load elute 3. Elute with Solvent Gradient (Increasing Polarity + 1% TEA) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine Pool pure fractions concentrate 7. Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Standard workflow for amine purification via flash chromatography.

References

Technical Support Center: Overcoming Solubility Issues with 3,4-Dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3,4-dihydroquinolin-1(2H)-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, as a heterocyclic amine, is expected to be a weakly basic compound. Its solubility is generally poor in neutral aqueous solutions but can be significantly influenced by pH.[1][2][3] It is often more soluble in organic solvents.[4] The presence of the amine group allows for protonation in acidic conditions, which typically enhances aqueous solubility.[][6]

Q2: Why is my this compound not dissolving in water?

A2: The limited solubility of this compound in neutral water is due to its molecular structure, which contains a significant non-polar bicyclic ring system. In neutral pH, the amine group is not fully protonated, leading to lower aqueous solubility.

Q3: How can I improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods for a basic compound like this are:

  • pH Adjustment: Lowering the pH of the aqueous solution will protonate the amine group, forming a more soluble salt.[1][3][]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[][6]

  • Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride salt) can dramatically improve its aqueous solubility.[1]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance solubility.[2]

Q4: What organic solvents are likely to dissolve this compound?

  • Dimethyl sulfoxide (DMSO)[]

  • N,N-Dimethylformamide (DMF)[]

  • Ethanol[][7]

  • Methanol

  • Dichloromethane

  • Chloroform

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: The compound precipitates out of my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
pH of the buffer is too high (neutral or basic). Lower the pH of the buffer. For a basic compound, a pH of 2 units below its pKa is a good starting point. The predicted pKa for a similar compound is around 8.8.[4] Therefore, a pH of ~6.8 or lower should improve solubility.The compound dissolves as the amine group becomes protonated.
The concentration of the compound is too high for the chosen solvent system. Decrease the concentration of the compound.The compound remains in solution at a lower concentration.
The buffer capacity is insufficient to maintain the desired pH upon addition of the compound. Use a buffer with a higher buffering capacity or adjust the pH after the addition of the compound.The pH remains stable, and the compound stays dissolved.

Issue 2: The compound is not dissolving in my desired organic solvent.

Potential Cause Troubleshooting Step Expected Outcome
The polarity of the solvent is not optimal. Try a different organic solvent with a different polarity. Refer to a solvent polarity chart.The compound dissolves in a more suitable solvent.
The compound is in a salt form that is insoluble in the organic solvent. If you are using a salt form (e.g., hydrochloride), try converting it to the free base before dissolving it in the organic solvent.The free base form of the compound dissolves in the organic solvent.
The dissolution rate is slow. Gently warm the mixture and/or use sonication to aid dissolution.The rate of dissolution increases, and the compound dissolves.

Quantitative Solubility Data

While specific experimental solubility data for this compound is limited in publicly available literature, the following table provides a general guide based on the principles of solubility for similar weakly basic compounds.

Solvent System Predicted Solubility Comments
Water (pH 7)PoorThe non-polar structure limits solubility in neutral aqueous solutions.
Aqueous HCl (pH 2)GoodProtonation of the amine group leads to the formation of a soluble salt.
Phosphate Buffered Saline (PBS, pH 7.4)Poor to ModerateSolubility will be limited but may be slightly better than in pure water.
EthanolGoodA polar protic solvent that can interact with the amine group.[]
Dimethyl Sulfoxide (DMSO)Very GoodA polar aprotic solvent known for its excellent solubilizing power for a wide range of compounds.[]
Dichloromethane (DCM)GoodA non-polar aprotic solvent.

Experimental Protocols

Protocol 1: pH Adjustment for Aqueous Solubility Enhancement

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol at a high concentration (e.g., 10-50 mM).

  • Preparation of Aqueous Buffer: Prepare an aqueous buffer at the desired final pH (e.g., pH 4, 5, 6). Common buffers include citrate or acetate for this pH range.

  • Solubilization: Add a small aliquot of the compound's stock solution to the aqueous buffer while vortexing.

  • pH Measurement and Adjustment: Measure the pH of the final solution. If the pH has shifted, adjust it back to the desired value using a dilute acid (e.g., 0.1 M HCl).

  • Observation: Visually inspect the solution for any precipitation. If precipitation occurs, either reduce the final concentration or lower the pH further.

Protocol 2: Co-solvent System for Solubility Enhancement

  • Solvent Selection: Choose a water-miscible organic co-solvent in which this compound is highly soluble (e.g., ethanol, propylene glycol, or PEG 400).[]

  • Preparation of Co-solvent Mixture: Prepare various mixtures of the co-solvent and water (or your desired aqueous buffer) (e.g., 10:90, 20:80, 50:50 v/v).

  • Dissolution: Attempt to dissolve a known amount of this compound in each co-solvent mixture.

  • Determination of Solubility: Determine the maximum concentration at which the compound remains dissolved in each mixture. This can be done by serial additions of the compound until precipitation is observed.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubility Enhancement Methods cluster_end End: Soluble Compound start This compound (Poor Aqueous Solubility) ph_adjust pH Adjustment (Acidification) start->ph_adjust cosolvent Co-solvent System (e.g., Water/Ethanol) start->cosolvent salt_form Salt Formation (e.g., HCl salt) start->salt_form end Soluble Solution of This compound ph_adjust->end cosolvent->end salt_form->end

Caption: Workflow for enhancing the aqueous solubility of this compound.

troubleshooting_logic issue Issue: Compound Precipitates in Aqueous Buffer check_ph Is the pH of the buffer < pKa of the amine? issue->check_ph check_conc Is the concentration too high? check_ph->check_conc Yes lower_ph Action: Lower the pH of the buffer check_ph->lower_ph No lower_conc Action: Reduce the concentration check_conc->lower_conc Yes success Resolution: Compound Dissolves check_conc->success No lower_ph->success lower_conc->success

Caption: Troubleshooting logic for precipitation issues in aqueous buffers.

References

refining analytical methods for 3,4-dihydroquinolin-1(2H)-amine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 3,4-dihydroquinolin-1(2H)-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The primary challenges in analyzing this compound, a basic aromatic amine, typically revolve around chromatographic peak shape and sensitivity. Common issues include peak tailing due to strong interactions with the stationary phase and potential for ion suppression or enhancement in mass spectrometry-based methods due to matrix effects.[1][2] Analyte stability in solution during sample preparation and storage can also be a concern.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[3] Reversed-phase HPLC is widely used. Gas Chromatography (GC) is also a viable option, though it often requires derivatization to improve the volatility and thermal stability of the amine.[4][5]

Q3: Why is my HPLC peak for this compound tailing?

A3: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions between the protonated amine group and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] Other potential causes include using an inappropriate mobile phase pH, column overload, or issues with the HPLC system such as dead volume.[1][6]

Q4: How can I improve the peak shape for this compound in reversed-phase HPLC?

A4: To improve peak shape, you can:

  • Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to ensure the silanol groups on the stationary phase are fully protonated, which minimizes secondary interactions.[7]

  • Use a Modern Column: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.[7]

  • Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[1]

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to prevent column overload.[2][8]

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: While direct analysis is possible, derivatization is highly recommended for GC-MS analysis of amines.[5] Derivatization, for instance through acylation or silylation, increases the analyte's volatility and thermal stability, leading to improved peak shape, better separation, and enhanced sensitivity.[4][5][9]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanol groups on the column.Lower the mobile phase pH to below 3. Add a competing base (e.g., 0.1% triethylamine). Use a modern, end-capped column.[1][7]
Column overload.Reduce the injection volume or dilute the sample.[2][8]
Poor Retention Analyte is too polar for the mobile phase.Decrease the percentage of the organic modifier in the mobile phase.
Mobile phase pH is too high, causing the amine to be neutral.Lower the mobile phase pH to ensure the amine is protonated.
Split Peaks Column void or partially blocked inlet frit.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[6][7]
Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.
Baseline Noise Contaminated mobile phase or detector issues.Filter all mobile phases. Purge the system. Check the detector lamp.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak Detected Analyte is not volatile enough or is degrading in the injector.Derivatize the amine to increase volatility and thermal stability. Use a lower injector temperature.
Adsorption in the GC system.Use a deactivated column and liner.[5]
Broad, Tailing Peak Active sites in the GC column or liner.Use a base-deactivated column specifically designed for amine analysis. Replace the liner.
Incomplete derivatization.Optimize derivatization reaction conditions (reagent concentration, temperature, time).[4]
Low Sensitivity Poor ionization or fragmentation.Optimize MS parameters (ion source temperature, electron energy). Select appropriate ions for SIM or MRM mode.
Analyte adsorption.Ensure the entire flow path is inert. Consider using a guard column.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for this compound

This protocol provides a general starting point for the analysis. Optimization will be required for specific matrices.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% A to 20% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation (from a biological matrix):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Analysis with Derivatization

This protocol outlines a general procedure using acylation for derivatization.

  • Derivatization Procedure:

    • Evaporate the sample extract to dryness.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a similar mid-polarity column).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 50-500) for initial identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

cluster_0 Troubleshooting Workflow for HPLC Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Load Is Sample Overloaded? Check_pH->Check_Load Yes Solution_pH Lower pH or Add Competing Base Check_pH->Solution_pH No Check_Column Is Column Old or Inappropriate? Check_Load->Check_Column No Solution_Load Dilute Sample or Reduce Injection Volume Check_Load->Solution_Load Yes Solution_Column Use High-Purity, End-Capped Column Check_Column->Solution_Column Yes End Symmetrical Peak Check_Column->End No Solution_pH->End Solution_Load->End Solution_Column->End

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

cluster_1 GC-MS Analysis Workflow with Derivatization Sample_Prep Sample Extraction (e.g., LLE or SPE) Dry_Down1 Evaporate to Dryness Sample_Prep->Dry_Down1 Derivatization Add Derivatization Reagent (e.g., TFAA) Heat to React Dry_Down1->Derivatization Dry_Down2 Evaporate Excess Reagent Derivatization->Dry_Down2 Reconstitution Reconstitute in Solvent (e.g., Ethyl Acetate) Dry_Down2->Reconstitution GC_MS_Analysis Inject into GC-MS Reconstitution->GC_MS_Analysis

Caption: Experimental workflow for GC-MS analysis including derivatization.

References

Technical Support Center: Stability Testing and Degradation Pathways of 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydroquinolin-1(2H)-amine. The information is designed to address common issues encountered during stability testing and degradation pathway analysis.

Disclaimer: Specific literature on the degradation of this compound is limited. The guidance provided is based on the chemical structure of the molecule, general principles of stability testing for amine-containing compounds and quinoline derivatives, and regulatory guidelines.[1] Methodologies should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting stability testing on this compound?

A1: Stability testing is crucial for understanding how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] The main objectives are:

  • To determine the intrinsic stability of the molecule.[3][4]

  • To identify potential degradation products and establish degradation pathways.[1][2][3]

  • To develop and validate a stability-indicating analytical method, typically HPLC.[1][4][5]

  • To inform the selection of proper formulation, packaging, and storage conditions.[2][4]

  • To establish a shelf-life or retest period for the drug substance.[5][6]

Q2: What are "forced degradation" or "stress testing" studies, and why are they necessary?

A2: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, and extreme pH, light, and oxidative conditions.[2][3][4] These studies are essential for:

  • Rapidly identifying likely degradation products.[3]

  • Understanding the degradation pathways and mechanisms.[2][3]

  • Demonstrating the specificity of the analytical method to separate the active ingredient from its degradation products.[3][5]

Q3: What are the expected degradation pathways for this compound based on its structure?

A3: Given the structure of this compound, which contains a secondary amine within a partially saturated heterocyclic ring, potential degradation pathways include:

  • Oxidation: The secondary amine and the benzylic position of the dihydroquinoline ring are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or aromatization to form the corresponding quinoline structure.[7] Oxidative degradation can be promoted by oxidizing agents, heat, and light.[2]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less likely under typical pharmaceutical conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms leading to dimerization or oxidation.[1][2]

  • Nitrosation: As a secondary amine, it can react with nitrosating agents (e.g., nitrites under acidic conditions) to form potentially genotoxic N-nitrosamine impurities.[8] This is a critical consideration if any excipients or process components could be a source of nitrites.

Q4: What analytical techniques are most suitable for stability testing of this compound?

A4: The most common and recommended technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using reverse-phase chromatography with UV detection.[4] This method should be capable of separating the parent compound from all potential degradation products.[5] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: No Degradation Observed Under Stress Conditions
  • Question: I have subjected this compound to standard forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) at 60°C for several hours, but I see minimal to no degradation. What should I do?

  • Answer:

    • Increase Stress Severity: The compound may be highly stable.[1] It is recommended to use more stringent conditions. If initial refluxing with 0.1N acid or base does not yield degradation, consider increasing the concentration of the stressor or the reflux temperature.[2]

    • Extend Exposure Time: The duration of the stress test can be extended, for example, up to 14 days for solution-state studies, to ensure sufficient degradation (aim for 5-30% degradation).[2][9]

    • Evaluate Photostability: Ensure that photostability testing is conducted with a sufficient light exposure dose as per ICH Q1B guidelines.

    • Check Oxidizing Agent: While hydrogen peroxide is common, other oxidizing agents or catalysts (e.g., metal ions) could be explored if oxidative degradation is suspected but not observed.[2]

Issue 2: Unexpected Peaks in the Chromatogram
  • Question: My HPLC chromatogram shows several unexpected peaks after stress testing. How do I determine if they are actual degradation products?

  • Answer:

    • Analyze a Placebo/Blank: First, ensure the peaks are not coming from the solvent, excipients (if in a formulation), or the container closure system. Run a blank and a placebo sample under the same stress conditions.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the new peaks. This helps to ensure that each peak represents a single compound.

    • Mass Balance Calculation: A good stability-indicating method should account for the majority of the parent compound's mass. Calculate the mass balance by comparing the decrease in the parent peak area with the total area of the new peaks. A significant deviation may indicate co-eluting peaks or non-UV active degradants.

    • Structure Elucidation: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.

Issue 3: Poor Resolution Between Parent Peak and Degradant Peak
  • Question: An impurity peak is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?

  • Answer:

    • Modify HPLC Method Parameters:

      • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer.

      • pH of Mobile Phase: Since the analyte is an amine, the pH of the mobile phase will significantly affect its retention and peak shape. Experiment with different pH values (e.g., using phosphate or acetate buffers).

      • Column Chemistry: Try a different stationary phase (e.g., C8, Phenyl-Hexyl, or a column with a different end-capping).

      • Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the peaks of interest.

      • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.

Issue 4: Formation of a Suspected N-Nitrosamine Impurity
  • Question: I have detected a peak that I suspect could be the N-nitroso derivative of my compound, especially under acidic stress. How should I proceed?

  • Answer:

    • Confirm Structure: This is a critical safety concern.[8] The identity of this impurity must be confirmed, typically using a sensitive LC-MS/MS method and comparison with a synthesized reference standard of the N-nitroso derivative.

    • Investigate the Source: If confirmed, a thorough risk assessment is required to identify the source of the nitrosating agent (e.g., nitrites in excipients, water, or from packaging materials).[8]

    • Modify Storage/Formulation: If the risk is present, formulation or storage conditions may need to be modified. For example, using antioxidants or nitrite scavengers like ascorbic acid.

Data Presentation: Summary of Forced Degradation Conditions

The following table outlines typical starting conditions for forced degradation studies. The goal is to achieve 5-30% degradation of the active pharmaceutical ingredient (API).[9]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1N - 1N HCl, reflux at 60-80°C30 minutes - 72 hoursNitrosation (if nitrite present)
Base Hydrolysis 0.1N - 1N NaOH, reflux at 60-80°C30 minutes - 72 hoursLimited degradation expected
Oxidation 3% - 30% H₂O₂ at room temperature or slightly elevated24 hours - 7 daysAromatization, N-oxidation
Thermal Degradation Dry heat at 60-80°C24 hours - 14 daysGeneral decomposition
Photodegradation ICH Q1B conditions (UV & Visible light exposure)As per guidelinesOxidation, Dimerization

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Acid Stress: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target concentration for HPLC analysis.[1][2]

  • Alkaline Stress: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Heat at 60°C. Withdraw and neutralize samples with 0.1N HCl before analysis.[2]

  • Oxidative Stress: Mix an aliquot of the stock solution with an appropriate volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points for analysis.

  • Thermal Stress (Solid State): Place a known amount of the solid drug substance in a vial and expose it to dry heat (e.g., 80°C).[4] Periodically dissolve a sample in a suitable solvent for analysis.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations (Graphviz)

Degradation_Pathways main This compound

Stability_Workflow start Start: API Sample stress Forced Degradation (Acid, Base, Heat, Light, H₂O₂) start->stress method_dev Develop Stability-Indicating HPLC Method stress->method_dev validation Method Validation (ICH Q2) method_dev->validation analysis Analyze Stressed Samples validation->analysis id_degradants Identify & Characterize Degradants (e.g., LC-MS) analysis->id_degradants pathway Elucidate Degradation Pathways analysis->pathway id_degradants->pathway end Establish Stability Profile pathway->end

Troubleshooting_Tree start Problem Encountered During Stability Study q1 What is the issue? start->q1 a1 No Degradation q1->a1 No Degradation a2 Poor Peak Resolution q1->a2 Poor Resolution a3 Unexpected Peaks q1->a3 Unexpected Peaks sol1 Increase Stress Severity: - Higher Temp/Concentration - Longer Duration a1->sol1 sol2 Optimize HPLC Method: - Change pH/Solvent Ratio - Try Different Column a2->sol2 sol3 Investigate Peak Origin: - Run Blanks/Placebo - Perform Peak Purity - Use LC-MS for ID a3->sol3

References

Technical Support Center: Enhancing Regioselectivity of Reactions with 3,4-Dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydroquinolin-1(2H)-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound scaffold?

A1: The this compound scaffold presents several potential sites for reaction, leading to challenges in regioselectivity. The key sites are:

  • N1-Amine: The secondary amine is nucleophilic and can undergo alkylation, acylation, and arylation.

  • Aromatic Ring (Benzene portion): The C5, C6, C7, and C8 positions are susceptible to electrophilic aromatic substitution and metal-catalyzed C-H functionalization. The electronic nature of the dihydroquinoline system typically directs substitution to the C6 and C8 positions.

  • Heterocyclic Ring: The C2 and C4 positions possess sp3-hybridized carbons. The C4 benzylic position can be a site for functionalization, particularly through lithiation-based strategies.[1]

Q2: How can I selectively functionalize the aromatic ring over the N1-amine?

A2: To prevent reaction at the N1-amine and direct functionalization to the aromatic ring, the amine should be protected. Common strategies include:

  • Acylation: Converting the amine to an amide (e.g., using acetyl chloride or benzoyl chloride) or a carbamate (e.g., using Boc-anhydride) reduces its nucleophilicity. This N-acyl group can then act as a directing group for subsequent C-H functionalization.[2][3]

  • Sulfonylation: Formation of a sulfonamide (e.g., with tosyl chloride) also effectively protects the amine and can direct subsequent reactions.

Q3: In electrophilic aromatic substitutions like Friedel-Crafts acylation, which position is favored, C6 or C8?

A3: For N-acyl protected 1,2,3,4-tetrahydroquinolines, which are structurally analogous to protected this compound, Friedel-Crafts acylation regioselectivity is highly dependent on the nature of the N-protecting group and the reaction conditions.[4] Generally, the N-acyl group directs acylation to the C6 position. However, the ratio of C6 to C8 isomers can be influenced by the Lewis acid used and the steric bulk of the acylating agent.[4]

Q4: What is a "directing group" and how does it enhance regioselectivity in C-H functionalization?

A4: A directing group (DG) is a functional group on the substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[5][6] This proximity effect facilitates the selective cleavage of that C-H bond over others, leading to high regioselectivity.[5] For the dihydroquinoline scaffold, an N-acyl or N-pyridinyl group can direct metal catalysts (like Palladium or Rhodium) to functionalize the C8-position via the formation of a stable five- or six-membered metallacycle intermediate.[2][7]

Troubleshooting Guides

Problem 1: Poor regioselectivity in palladium-catalyzed C-H arylation of N-acyl-3,4-dihydroquinoline, resulting in a mixture of C5 and C7 products.

Possible Cause Suggested Solution
Suboptimal Ligand The ligand is critical for selectivity in Pd-catalyzed reactions. A ligand that is too small may not provide sufficient steric hindrance to differentiate between the C5 and C7 positions. Solution: Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to improve steric control.[8]
Incorrect Solvent Choice The solvent affects the solubility of the catalyst and substrate and the stability of reaction intermediates. Solution: Experiment with different solvents such as DMAc, NMP, or dioxane to find the optimal medium for the desired regioselectivity.[8]
Inappropriate Base The base is crucial for the C-H activation step. Solution: Screen various bases like K₂CO₃, Cs₂CO₃, or KOAc. The choice of base can significantly influence the reaction pathway and selectivity.[8]
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer. Solution: Try running the reaction at a lower temperature for a longer duration.[8]

Problem 2: Competing N-alkylation and C-alkylation when reacting with alkyl halides.

Possible Cause Suggested Solution
Ambident Nucleophilicity The deprotonated N-acyl dihydroquinoline (enolate equivalent) is an ambident nucleophile with reactivity at both the nitrogen and the carbon atoms of the aromatic ring.[9]
Reaction Conditions Solvent and counter-ion play a crucial role. Protic solvents tend to solvate the nitrogen lone pair, favoring C-alkylation, while aprotic solvents may favor N-alkylation.[9][10] The nature of the base and the presence of additives can also influence the outcome.
Kinetic vs. Thermodynamic Control O-alkylation (analogous to N-alkylation in amides) is often the kinetically favored pathway in the gas phase, while C-alkylation is typically the thermodynamically more stable product.[9] Solution: For C-alkylation, use conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times). For N-alkylation, kinetic control conditions (e.g., strong, non-nucleophilic base at low temperature) might be more effective.[11] Protecting the amine as a carbamate can favor C-alkylation upon lithiation.[1]
Data Presentation

Table 1: Effect of N-Protecting Group on Regioselectivity of Friedel-Crafts Acylation. (Note: Data is generalized from studies on analogous N-heterocycles.[4] Ratios are illustrative.)

N-Protecting GroupAcylating AgentLewis AcidC6:C8 Regioisomeric Ratio
Acetyl (-COCH₃)Acetyl ChlorideAlCl₃90:10
Trifluoroacetyl (-COCF₃)Trifluoroacetic AnhydrideAlCl₃>99:1
Benzoyl (-COPh)Benzoyl ChlorideAlCl₃85:15
Boc (-COOtBu)Acetyl ChlorideTiCl₄70:30
Experimental Protocols

Protocol 1: Regioselective C8-Arylation of N-Acetyl-3,4-dihydroquinoline via Directed ortho-Metalation (DoM)

This protocol is adapted from established directed ortho-metalation procedures.[12][13]

  • Amide Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours. Wash with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and concentrate in vacuo to yield N-acetyl-3,4-dihydroquinoline.

  • Lithiation: Dissolve N-acetyl-3,4-dihydroquinoline (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to -78 °C. Add sec-Butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Transmetalation (optional, for Suzuki coupling): To the lithiated species, add a solution of ZnCl₂ (1.3 eq) in THF and allow the mixture to warm to room temperature over 30 minutes.

  • Cross-Coupling: To the organozinc solution, add the aryl bromide (1.5 eq) and Pd(PPh₃)₄ (5 mol%). Heat the mixture to reflux and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Regioselectivity cluster_DG Directing Group Strategy cluster_EAS Electrophilic Aromatic Substitution start Poor Regioselectivity Observed check_ligand Is a directing group strategy being used? start->check_ligand dg_coord Verify DG Coordination (e.g., N-Acyl, N-Pyridyl) check_ligand->dg_coord Yes lewis_acid Optimize Lewis Acid (AlCl3, TiCl4, ZnCl2) check_ligand->lewis_acid No (e.g., Friedel-Crafts) catalyst_ligand Screen Metal Catalysts (Pd, Rh, Ru) & Ligands (Bulky Phosphines) dg_coord->catalyst_ligand end Improved Regioselectivity catalyst_ligand->end Optimization solvent_temp Vary Solvent & Temperature lewis_acid->solvent_temp solvent_temp->end Optimization

Caption: A logical workflow for troubleshooting poor regioselectivity.

C_H_Activation_Mechanism Directed C8-H Activation Mechanism cluster_substrate Substrate N-Acyl Dihydroquinoline Coordination Coordination Substrate->Coordination Pd_cat Pd(II) Catalyst Pd_cat->Coordination Metallacycle Palladacycle Intermediate (C-H Activation at C8) Coordination->Metallacycle Directing Group Assistance Oxidative_Addition Oxidative Addition of Ar-X Metallacycle->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Pd_cat Catalyst Regeneration Product C8-Arylated Product Reductive_Elimination->Product

Caption: Mechanism of palladium-catalyzed directed C8-H activation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3,4-Dihydroquinolin-1(2H)-amine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3,4-dihydroquinolin-1(2H)-amine derivatives, focusing on their potent and selective inhibition of Monoamine Oxidase B (MAO-B). The performance of a representative compound from this class, N-amino-3,4-dihydroquinolin-2(1H)-one, is compared with established MAO-B inhibitors currently utilized in clinical settings for the management of neurodegenerative diseases such as Parkinson's disease.[1][2] This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

Introduction to 3,4-Dihydroquinolin-2(1H)-one Derivatives as MAO-B Inhibitors

The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising framework in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among these, certain analogues have demonstrated significant potential as selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme pivotal in the catabolism of dopamine and other monoamine neurotransmitters.[1][2] Inhibition of MAO-B can elevate dopamine levels in the brain, a key therapeutic strategy for Parkinson's disease.[2] This guide focuses on N-amino-3,4-dihydroquinolin-2(1H)-one, a competitive and reversible inhibitor of MAO-B, as a representative of this promising class of compounds.[1]

Comparative Analysis of MAO-B Inhibitors

The following table summarizes the key quantitative data for N-amino-3,4-dihydroquinolin-2(1H)-one and three clinically approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.

CompoundType of InhibitionTargetIC50 Value (Human Brain)Selectivity for MAO-B over MAO-A
N-amino-3,4-dihydroquinolin-2(1H)-one (Compound Q)Competitive, ReversibleRat Liver MAO-BNot explicitly statedSelective for MAO-B
SelegilineIrreversibleHuman MAO-B~6.8 nMHigh
RasagilineIrreversibleHuman MAO-B~14 nM~50-fold
SafinamideReversibleHuman MAO-B~79 nM~1000-fold

Note: The IC50 value for N-amino-3,4-dihydroquinolin-2(1H)-one was not explicitly provided in the initial abstract but is characterized as a potent inhibitor. The data for other inhibitors are compiled from various sources and may have been determined under different experimental conditions.[3][4][5]

Experimental Protocols

Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-one Derivatives

A practical and enantioselective synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-one, a core structure related to the target compound, has been reported. The key steps involve the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by a reductive cyclization. This method provides the desired product in high yield and high enantiomeric excess.[6]

General Workflow for the Synthesis:

cluster_synthesis Synthesis Workflow Start Start Step1 Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide Start->Step1 Phase Transfer Catalysis Step2 Reductive Cyclization Step1->Step2 Intermediate Formation Product (R)- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one Step2->Product

Caption: Synthesis of the core 3-amino-3,4-dihydro-1H-quinolin-2-one scaffold.

In Vitro Fluorometric MAO-B Inhibition Assay

The inhibitory activity of the compounds against MAO-B is determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate like kynuramine or tyramine.[7][8][9][10]

Principle: MAO-B + Substrate (e.g., Tyramine) → Aldehyde + NH₃ + H₂O₂ H₂O₂ + Fluorescent Probe (in the presence of a peroxidase) → Fluorescent Product

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Developer (e.g., Horseradish Peroxidase)

  • Fluorescent Probe (e.g., Amplex Red)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em ≈ 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO. Create a series of dilutions of the test compounds in MAO-B Assay Buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted test compounds or controls to the wells of the 96-well plate. Add the MAO-B enzyme solution to each well. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation: Prepare a substrate working solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add the substrate working solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: Determine the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for the MAO-B Inhibition Assay:

cluster_workflow MAO-B Inhibition Assay Workflow Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Dispense Inhibitor/Control and Enzyme into 96-well plate Prepare->Plate Incubate1 Pre-incubation (10-15 min at 37°C) Plate->Incubate1 AddSubstrate Add Substrate Mix Incubate1->AddSubstrate Measure Kinetic Fluorescence Measurement (30-60 min at 37°C) AddSubstrate->Measure Analyze Data Analysis (Calculate % Inhibition and IC50) Measure->Analyze

Caption: General workflow for the in vitro fluorometric MAO-B inhibition assay.

Signaling Pathway

MAO-B plays a crucial role in the metabolism of dopamine within the central nervous system. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its synaptic availability and enhanced dopaminergic signaling. This is particularly relevant in the context of Parkinson's disease, where there is a significant loss of dopamine-producing neurons.[1][11][12]

Dopamine Metabolism and MAO-B Inhibition:

cluster_pathway Dopamine Metabolism Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) MAOB->DOPAC COMT COMT DOPAC->COMT HVA HVA (Homovanillic Acid) COMT->HVA Inhibitor 3,4-Dihydroquinolin-2(1H)-one Derivative (Inhibitor) Inhibitor->MAOB

Caption: Simplified dopamine metabolism pathway showing the role of MAO-B and its inhibition.

Conclusion

Derivatives of 3,4-dihydroquinolin-2(1H)-one, exemplified by N-amino-3,4-dihydroquinolin-2(1H)-one, represent a promising class of selective MAO-B inhibitors. Their competitive and reversible mode of action may offer advantages over irreversible inhibitors. The provided experimental protocols for synthesis and biological evaluation offer a framework for further investigation and optimization of these compounds as potential therapeutic agents for neurodegenerative disorders. Further studies are warranted to determine the precise IC50 values and in vivo efficacy of these novel inhibitors.

References

Navigating the Structure-Activity Landscape of Dihydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of detailed structure-activity relationship (SAR) studies specifically focused on 3,4-dihydroquinolin-1(2H)-amine derivatives. The majority of research in this area has concentrated on the closely related 3,4-dihydroquinolin-2(1H)-one scaffold. This guide, therefore, presents a comparative analysis of the SAR of 3,4-dihydroquinolin-2(1H)-one derivatives as a valuable and informative alternative for researchers, scientists, and drug development professionals.

The core structural difference between these two classes of compounds lies at the 1-position of the dihydroquinoline ring system. In the requested amine derivatives, this position is occupied by a primary amine (-NH2), whereas in the more extensively studied 'one' derivatives, it features a carbonyl group (C=O). This seemingly minor alteration can significantly impact the molecule's physicochemical properties, binding interactions with biological targets, and overall pharmacological profile.

This guide will now delve into the available data for 3,4-dihydroquinolin-2(1H)-one derivatives, providing a framework for understanding how structural modifications influence their biological activity. The presented data, experimental protocols, and pathway visualizations can serve as a foundational resource for researchers interested in the broader class of dihydroquinoline-based compounds and may offer insights for the future design and investigation of this compound analogues.

Comparative Biological Activities of 3,4-Dihydroquinolin-2(1H)-one Derivatives

The 3,4-dihydroquinolin-2(1H)-one scaffold has been explored for a variety of therapeutic applications, with significant findings in the fields of oncology and neurodegenerative diseases. The following tables summarize the quantitative data from key studies, highlighting the impact of different substitutions on their biological potency.

Anticancer Activity: VEGFR2 Inhibition in Glioblastoma Multiforme

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key target in cancer therapy due to its crucial role in angiogenesis. A recent study synthesized and evaluated a series of 3,4-dihydroquinolin-2(1H)-one analogues for their potential to inhibit VEGFR2 in glioblastoma multiforme (GBM) cell lines.

Table 1: Antiproliferative Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines [1][2]

Compound IDSubstitution PatternU87-MG IC50 (µM)U138-MG IC50 (µM)
4m 6-hydroxy, N-substituted with a hydrazone moiety4.20Not Reported
4q 6-hydroxy, N-substituted with a hydrazone moiety8.00Not Reported
4u 6-hydroxy, N-substituted with a hydrazone moiety7.96Not Reported
4t 6-hydroxy, N-substituted with a hydrazone moiety10.48Not Reported
Temozolomide (TMZ) Standard of care92.9093.09

Structure-Activity Relationship Insights: The data indicates that the introduction of a hydrazone moiety at the N1-position of the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold leads to potent antiproliferative activity against GBM cell lines, significantly outperforming the standard chemotherapeutic agent, temozolomide.[1][2] Molecular docking studies suggest that these compounds form strong interactions with key residues within the VEGFR2 binding pocket, supporting their anticancer activity.[1][2]

Neuroprotective Activity: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. A study investigated the MAO inhibitory activities of novel 3,4-dihydroquinolin-2(1H)-one derivatives.

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of 3,4-Dihydroquinolin-2(1H)-one Derivatives

Compound IDSubstitution PatternMAO-B IC50 (µM)Inhibition Type
Q N-amino-3,4-dihydroquinolin-2(1H)-oneNot specified, but activeCompetitive & Reversible
QB 1-(benzyliden-amino)-3,4-dihydroquinolin-2(1H)-oneNot specified, but activeNon-competitive & Irreversible

Structure-Activity Relationship Insights: The study revealed that an unsubstituted N-amino group (Compound Q) leads to competitive and reversible inhibition of MAO-B.[3] In contrast, substitution on the N-amino group with a benzylidene moiety (Compound QB) shifts the mechanism to non-competitive and irreversible inhibition.[3] This suggests that the substituent at the N1-position plays a critical role in determining the mode of interaction with the enzyme's active site.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Antiproliferative Activity

The antiproliferative effects of the 3,4-dihydroquinolin-2(1H)-one analogues against U87-MG and U138-MG glioblastoma cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Culture: U87-MG and U138-MG cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, temozolomide, for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Monoamine Oxidase (MAO) Inhibition Assay

The MAO inhibitory activity of the 3,4-dihydroquinolin-2(1H)-one derivatives was evaluated using rat liver homogenates as the enzyme source.

  • Enzyme Preparation: Rat liver was homogenized in a phosphate buffer (pH 7.4) and centrifuged to obtain the mitochondrial fraction containing MAO.

  • Incubation: The enzyme preparation was pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.

  • Substrate Addition: The reaction was initiated by the addition of kynuramine as the substrate for MAO-A or benzylamine for MAO-B.

  • Reaction Termination: The reaction was stopped after a specific time by adding a strong acid.

  • Product Measurement: The amount of product formed was determined spectrophotometrically or fluorometrically.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Study Workflow

To further elucidate the relationships between chemical structures, biological targets, and experimental processes, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 3,4-Dihydroquinolin-2(1H)-one Scaffold Mods Structural Modifications (e.g., N1-substitution) Start->Mods Design Derivatives Library of Derivatives Mods->Derivatives Synthesize Assays In vitro Assays (e.g., MTT, MAO inhibition) Derivatives->Assays Test Data Quantitative Data (IC50, % Inhibition) Assays->Data Measure SAR Structure-Activity Relationship Analysis Data->SAR Analyze Lead Lead Compound Identification SAR->Lead Identify Lead->Mods Optimize

Caption: Workflow for a typical structure-activity relationship study.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 3,4-Dihydroquinolin-2(1H)-one Derivative Inhibitor->VEGFR2 Inhibits DAG_IP3 DAG / IP3 PLC->DAG_IP3 AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Angiogenesis, Survival DAG_IP3->Proliferation AKT->Proliferation RAF_MEK_ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

References

comparing the efficacy of different synthetic routes to 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of plausible synthetic strategies for obtaining 3,4-dihydroquinolin-1(2H)-amine, a cyclic hydrazine derivative of the tetrahydroquinoline scaffold. In the absence of established, documented synthetic routes for this specific molecule, this document outlines three primary proposed pathways based on well-known electrophilic amination reactions of secondary amines. The comparison is built upon the general principles of these reactions, supported by data from analogous transformations of other cyclic amines.

The proposed synthetic approaches start from the readily available precursor, 1,2,3,4-tetrahydroquinoline, and utilize different aminating agents to introduce the N-amino functionality. The efficacy of these potential routes is evaluated based on reagent characteristics, expected reaction conditions, and potential challenges.

Proposed Synthetic Pathways

The synthesis of this compound can be hypothetically achieved through the direct N-amination of 1,2,3,4-tetrahydroquinoline. Three primary electrophilic aminating agents are considered for this transformation:

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Monochloramine (NH₂Cl)

  • N-Sulfonyl- or N-acyl-oxaziridines

Each of these reagents offers a different approach to forming the crucial N-N bond, with distinct advantages and disadvantages in terms of handling, reactivity, and potential side reactions.

1. Amination with Hydroxylamine-O-sulfonic acid (HOSA)

Hydroxylamine-O-sulfonic acid is a versatile and commercially available reagent for the amination of a wide range of nucleophiles, including secondary amines. The reaction proceeds via nucleophilic attack of the secondary amine on the electron-deficient nitrogen atom of HOSA, with the sulfate group acting as a leaving group.

G thq 1,2,3,4-Tetrahydroquinoline product This compound thq->product Nucleophilic Attack hosa Hydroxylamine-O-sulfonic acid (HOSA) hosa->product sulfate Sulfate byproduct base Base (e.g., NaOH, KOH) base->thq Deprotonation (optional, reaction proceeds with free amine)

Proposed synthesis using HOSA.

2. Amination with Monochloramine (NH₂Cl)

Monochloramine is a potent aminating agent that can be prepared in situ from sodium hypochlorite and ammonia. The reaction with secondary amines involves the nucleophilic displacement of the chloride ion. Due to the reactivity and potential instability of monochloramine, this method requires careful control of reaction conditions.

G thq 1,2,3,4-Tetrahydroquinoline product This compound thq->product Nucleophilic Substitution nh2cl Monochloramine (NH₂Cl) nh2cl->product hcl HCl byproduct base Base (e.g., NaOH) base->thq Neutralizes HCl byproduct

Proposed synthesis using monochloramine.

3. Amination with Oxaziridines

Oxaziridines, particularly N-sulfonyl or N-acyl derivatives, are stable and effective electrophilic aminating agents. The reaction proceeds through the nucleophilic attack of the secondary amine on the nitrogen atom of the strained three-membered ring. The choice of substituent on the oxaziridine nitrogen can influence reactivity and allow for the transfer of a protected amino group, which can be subsequently deprotected.

G cluster_0 Step 1: Amination cluster_1 Step 2: Deprotection thq 1,2,3,4-Tetrahydroquinoline intermediate Protected N-amino-THQ thq->intermediate Nucleophilic Attack oxaziridine N-Sulfonyl/Acyl Oxaziridine oxaziridine->intermediate product This compound intermediate->product Removal of Protecting Group

Proposed two-step synthesis using an oxaziridine.

Comparative Analysis of Proposed Synthetic Routes

The following table summarizes the key characteristics of the proposed synthetic routes for a preliminary comparison.

FeatureHydroxylamine-O-sulfonic acid (HOSA)Monochloramine (NH₂Cl)Oxaziridines
Reagent Availability Commercially available solid.[1][2]Prepared in situ from common precursors.[3][4]Synthesized in one or two steps.[5][6]
Reagent Stability Stable when stored properly.[7]Unstable, must be used immediately after preparation.[4]Generally stable, isolable solids.[5][6]
Reaction Conditions Typically aqueous basic conditions.Aqueous, requires careful temperature and pH control.[3][4]Organic solvents, often at room temperature.[5][6]
Potential Side Reactions Possible sulfonation of the aromatic ring.Formation of di- and trichloramines, potential for oxidation.[3]Formation of imine byproducts from the aldehyde generated from the oxaziridine.[5]
Safety Considerations Can be explosive when dry.[7]Toxic and potentially explosive.[8]Generally safer to handle than HOSA and chloramine.[5][6]
Work-up and Purification Aqueous work-up to remove inorganic salts.Requires quenching of excess reagent.Often straightforward chromatographic purification.[5]
Potential Yield Moderate to good for simple amines.Variable, highly dependent on reaction control.Generally good to excellent for a range of amines.[5][6]

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the N-amination of secondary amines, which would require optimization for the synthesis of this compound.

1. General Protocol for Amination using Hydroxylamine-O-sulfonic acid (HOSA)

This procedure is adapted from the synthesis of N-aminopiperidine.[9]

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in an aqueous solution of sodium hydroxide, an aqueous solution of hydroxylamine-O-sulfonic acid (1.0-1.2 eq.) is added dropwise at a controlled temperature (typically 0-10 °C).

  • The reaction mixture is stirred for several hours at room temperature or slightly elevated temperature, with the progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

2. General Protocol for Amination using Monochloramine (NH₂Cl)

This protocol is based on general procedures for the in situ generation and reaction of monochloramine.[3][4]

  • Preparation of Monochloramine Solution: An aqueous solution of sodium hypochlorite is added to a cooled (0-5 °C) aqueous solution of ammonium chloride with vigorous stirring. The pH is maintained above 8.5 to favor the formation of monochloramine. This solution must be used immediately.

  • Amination Reaction:

    • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent, the freshly prepared monochloramine solution (1.0-1.5 eq.) is added dropwise at low temperature (0-10 °C).

    • The reaction is stirred for a period of time, monitoring the consumption of the starting material.

    • The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted chloramine.

    • The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated.

    • Purification is performed using standard techniques.

3. General Protocol for Amination using an Oxaziridine

This is a general procedure based on the use of N-Boc-oxaziridines.[5][6]

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or acetonitrile), the N-Boc-oxaziridine (1.0-1.1 eq.) is added.

  • The reaction is typically stirred at room temperature until the starting material is consumed.

  • The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the N-Boc protected this compound.

  • The Boc-protected product is then deprotected under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the final product.

Conclusion

While there are no established methods for the synthesis of this compound, several plausible routes based on electrophilic amination of the parent tetrahydroquinoline can be proposed. The use of oxaziridines appears to be the most promising approach due to the stability of the reagent, milder reaction conditions, and generally higher yields reported for analogous reactions. However, this is a two-step process involving protection and deprotection. For a more direct route, hydroxylamine-O-sulfonic acid represents a viable option, though it may require more rigorous optimization to avoid side reactions. The use of monochloramine is the least favorable due to the instability and hazardous nature of the reagent, as well as the potential for over-chlorination and other side reactions.

The information provided in this guide should serve as a strong starting point for any researcher or drug development professional interested in the synthesis of this compound and related cyclic hydrazine structures. Experimental validation and optimization of these proposed routes are necessary to determine the most efficient and practical method.

References

A Comparative Guide to the Analytical Cross-Validation of 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected analytical data for 3,4-dihydroquinolin-1(2H)-amine against publicly available data for structurally related compounds. It is intended for researchers, scientists, and drug development professionals who are working with or developing assays for quinoline-based compounds. This document outlines the key analytical techniques for structure verification and purity assessment, offering detailed experimental protocols and a cross-validation workflow.

Introduction to Analytical Cross-Validation

The robust characterization of a chemical entity is a cornerstone of drug discovery and development. Cross-validation of analytical data from multiple, orthogonal techniques is essential to unambiguously confirm the structure and purity of a compound of interest. For a molecule like this compound, a combination of spectroscopic and chromatographic methods provides a comprehensive analytical profile. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

While specific, publicly available analytical data for this compound is limited, we can predict its spectral characteristics based on fundamental principles and data from closely related analogs, such as 3,4-dihydroquinolin-2(1H)-ones and other tetrahydroquinoline derivatives.

Comparative Analytical Data

The following tables summarize the expected analytical data for this compound and compare it with published data for related compounds.

Table 1: 1H NMR Spectral Data Comparison
CompoundKey Proton Signals (δ, ppm) and MultiplicitySolventReference
This compound (Expected) ~7.0-6.5 (m, 4H, Ar-H), ~3.3 (t, 2H, CH2-N), ~2.7 (t, 2H, Ar-CH2), ~1.9 (m, 2H, CH2-CH2-CH2), Exchangeable (br s, 2H, NH2)CDCl3 or DMSO-d6General principles[1]
7-Ethoxy-3,4-dihydroquinolin-2(1H)-one9.97 (s, 1H), 7.03 (d, 1H), 6.50–6.39 (m, 2H), 3.93 (q, 2H), 2.77 (t, 2H), 2.46–2.36 (m, 2H), 1.29 (t, 3H)DMSO-d6[2]
3,4-dihydroisoquinolin-1(2H)-one derivative (I7)13.00 (s, 1H), 7.92–7.91 (m, 1H), 7.40–7.34 (m, 2H), 7.26–7.18 (m, 4H), 7.07–7.05 (m, 2H), 5.36 (s, 1H), 4.06 (s, 1H), 4.03–3.98 (m, 1H), 3.57 (t, 4H), 2.81–2.76 (m, 1H), 2.40–2.35 (m, 6H), 1.80–1.71 (m, 2H)DMSO-d6[3]
Table 2: 13C NMR Spectral Data Comparison
CompoundKey Carbon Signals (δ, ppm)SolventReference
This compound (Expected) ~145 (Ar-C), ~129-115 (Ar-CH), ~50 (CH2-N), ~28 (Ar-CH2), ~22 (CH2-CH2-CH2)CDCl3 or DMSO-d6General principles[1]
7-Ethoxy-3,4-dihydroquinolin-2(1H)-one170.2, 157.7, 139.2, 128.4, 115.4, 107.5, 101.6, 62.9, 30.7, 24.0, 14.6DMSO-d6[2]
3,4-dihydroisoquinolin-1(2H)-one derivative (I7)172.3, 163.1, 139.8, 134.1, 131.6, 129.5, 129.1, 128.6, 127.6, 127.4, 126.7, 126.0, 65.9, 61.1, 55.2, 52.9, 51.1, 44.2, 24.1DMSO-d6[3]
Table 3: IR Spectroscopy Data Comparison
CompoundKey IR Absorptions (cm-1)Functional Group AssignmentReference
This compound (Expected) 3400-3250 (two bands), 1650-1580, 1335-1250N-H stretch (primary amine), N-H bend, C-N stretch (aromatic)[4][5]
Aniline (Primary Aromatic Amine)3442, 3360, 1619, 1281N-H stretch, N-H bend, C-N stretch[4]
Diethylamine (Secondary Aliphatic Amine)3288, 1143, 733N-H stretch, C-N stretch, N-H wag[4]
Table 4: Mass Spectrometry Data Comparison
CompoundMolecular FormulaMolecular WeightExpected [M+H]+Fragmentation PatternReference
This compound C9H12N2148.21 g/mol 149.1073Loss of NH2, fragmentation of the dihydroquinoline ringGeneral principles
3,4-dihydroisoquinolin-1(2H)-oneC9H9NO147.17 g/mol 148.0757Fragmentation of the dihydroisoquinolinone core[6]
Quinoline derivativesVariesVariesVariesESI-MS/MS can reveal the position of substituents on the quinoline ring.[7]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and multiplicities to assign protons and carbons to the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more complex structures.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Acquisition:

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify characteristic absorption bands for functional groups. For this compound, key absorptions would include N-H stretches for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=C stretches for the aromatic ring.[4][5]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and fragmenting it to obtain a product ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion to help deduce the elemental composition. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and a gradient elution system.

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution from, for example, 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas of the main component and any impurities.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway involving a quinoline derivative.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Cross-Validation cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (Structure Confirmation) purification->nmr ms MS (Molecular Weight) purification->ms ir IR (Functional Groups) purification->ir hplc HPLC (Purity Assessment) purification->hplc confirmation Confirmed Structure & Purity nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation

Caption: Analytical workflow for the cross-validation of this compound.

signaling_pathway receptor GPCR Receptor g_protein G Protein Activation receptor->g_protein ligand Quinoline Derivative ligand->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway involving a quinoline derivative as a GPCR ligand.

Conclusion

The analytical cross-validation of this compound requires a multi-faceted approach. While direct, published spectral data is not abundant, a combination of expected values derived from fundamental principles and comparative data from structurally similar molecules provides a strong basis for its characterization. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to confirm the identity, structure, and purity of this and related quinoline compounds, ensuring data integrity for downstream applications in drug discovery and development.

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Performance of 3,4-Dihydroquinolin-1(2H)-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of 3,4-dihydroquinolin-1(2H)-amine derivatives reveals a critical narrative in drug development: the transition from promising laboratory results to tangible in vivo efficacy. This guide provides a comparative analysis of the performance of these compounds in both controlled in vitro environments and complex biological systems, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

The journey of a potential therapeutic agent from a laboratory bench to clinical application is fraught with challenges, a primary one being the translation of in vitro activity to in vivo effectiveness. For the class of this compound and its derivatives, which have shown potential in various therapeutic areas including cancer and neurological disorders, this comparison is paramount. This guide synthesizes available data to illuminate the correlations and discrepancies between the two testing paradigms for this important class of molecules.

Anticonvulsant Activity: From Receptor Binding to Seizure Protection

A notable example of the in vitro to in vivo correlation for this class of compounds is seen in the evaluation of 3,4-dihydroquinolin-2(1H)-one derivatives for anticonvulsant activity. The primary in vitro measure of efficacy for many anticonvulsants is their ability to bind to and modulate the GABAA receptor, a key player in inhibitory neurotransmission. This is contrasted with in vivo models that assess the ability of a compound to prevent or reduce the severity of induced seizures in animal models.

Quantitative Comparison of Anticonvulsant Activity
CompoundIn Vitro: GABAA Receptor Binding Affinity (IC50)In Vivo: Maximal Electroshock (MES) Model (ED50)In Vivo: Subcutaneous Pentylenetetrazole (scPTZ) Model (ED50)
Compound 5b0.12 µM10.1 mg/kg9.3 mg/kg

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one derivatives.[1]

The data for compound 5b, a 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrates a strong correlation between its high in vitro affinity for the GABAA receptor and its potent in vivo anticonvulsant effects in two different seizure models.[1]

Anticancer Potential: From Cell Cytotoxicity to Tumor Regression

In the realm of oncology, derivatives of the this compound scaffold, particularly makaluvamine analogs which contain a pyrrolo[4,3,2-de]quinoline core, have been investigated for their anticancer properties. The typical preclinical evaluation involves assessing the compound's cytotoxicity against various cancer cell lines in vitro, followed by testing the most promising candidates in in vivo tumor xenograft models.

Quantitative Comparison of Anticancer Activity
CompoundIn Vitro: Cytotoxicity against MCF-7 (Breast Cancer) Cell Line (IC50)In Vivo: MCF-7 Xenograft Tumor Growth Inhibition
FBA-TPQ0.097 - 2.297 µmol/L (range across various cell lines)~71.6% at 20 mg/kg/d (3 d/wk for 1 week)

Data for the makaluvamine analog 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ).[1][2]

The potent in vitro cytotoxicity of FBA-TPQ against a panel of human cancer cell lines translated into significant tumor growth inhibition in a mouse xenograft model using MCF-7 breast cancer cells.[1][2] This successful transition from in vitro to in vivo efficacy underscores the therapeutic potential of this subclass of quinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols employed in the studies of these this compound derivatives.

In Vitro GABAA Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABAA receptor in brain membrane preparations.

  • Tissue Preparation: Rat brain membranes are prepared and homogenized.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Dosing: Mice or rats are administered the test compound, typically via intraperitoneal injection.

  • Electrical Stimulation: At the time of peak drug effect, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

In Vivo Anticancer Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anticancer agents.

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound or a vehicle control over a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition in the treated groups compared to the control group is calculated.

Visualizing the Mechanisms and Processes

To better understand the biological context and the experimental workflows, the following diagrams are provided.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target ID Target ID Lead Discovery Lead Discovery Target ID->Lead Discovery HTS Lead Optimization Lead Optimization Lead Discovery->Lead Optimization SAR In Vitro Studies In Vitro Studies Lead Optimization->In Vitro Studies ADME/Tox In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Efficacy Phase I Phase I In Vivo Studies->Phase I IND Filing Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval NDA Submission

A simplified workflow of the drug discovery and development process.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration & Invasion VEGFR2->Migration RAS RAS PLCg->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Simplified VEGFR2 signaling pathway, a target for some anticancer quinoline derivatives.

Mechanism of action of GABAA receptor modulators at a GABAergic synapse.

References

Benchmarking 3,4-Dihydroquinolin-1(2H)-amine Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 3,4-dihydroquinolin-1(2H)-amine derivatives against established inhibitors, focusing on their performance as inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), key targets in neurodegenerative diseases. This objective comparison is supported by experimental data to aid in the evaluation and development of novel therapeutic agents.

Data Presentation: Quantitative Inhibitor Performance

The inhibitory activities of this compound derivatives and known inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) are provided for a direct comparison of potency.

Monoamine Oxidase B (MAO-B) Inhibition
CompoundTarget Organism/SourceIC50KiNotes
This compound Derivatives
7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinoneHuman (recombinant)2.9 nM-Highly potent and selective MAO-B inhibitor.[1]
C-7 substituted 3,4-dihydro-2(1H)-quinolinone-2.9 nM-Potent MAO-B inhibitory activity.[2]
Compound 3e (quinolinone-dithiocarbamate derivative)Human (recombinant)2.81 µM-Dual inhibitor of MAO and AChE.[3][4]
N-amino-3,4-dihydroquinoline-(1H)-2-oneRat liver--Competitive and reversible inhibitor.[5]
Known MAO-B Inhibitors
RasagilineRat brain4.43 nM-Irreversible inhibitor.[6]
RasagilineHuman brain14 nM-Irreversible inhibitor.[6]
SelegilineRat brain11.25 nM-Irreversible inhibitor.[7]
SafinamideHuman brain79 nM-Reversible inhibitor.[8]
Acetylcholinesterase (AChE) Inhibition
CompoundTarget Organism/SourceIC50Notes
This compound Derivatives
Compound 3e (quinolinone-dithiocarbamate derivative)Human0.34 µMDual inhibitor of MAO and AChE.[3][4]
Compound 4c (quinolinone-dithiocarbamate derivative)Human0.16 µMPotent AChE inhibitor.[9]
Known AChE Inhibitors
DonepezilElectric Eel6.7 nMStandard therapeutic agent.[10]
TacrineElectric Eel94.69 nMFirst-generation AChE inhibitor.[10]
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

While direct inhibitory data for this compound on these receptors was not found, the quinoline core is present in many antagonists. For comparative purposes, data for known antagonists are provided.

CompoundTarget ReceptorKi (nM)Notes
HaloperidolDopamine D20.66 - 2.84Typical antipsychotic.[11]
RisperidoneDopamine D219Atypical antipsychotic.[12]
RisperidoneSerotonin 5-HT2A0.6High affinity for 5-HT2A receptors.[13]
KetanserinSerotonin 5-HT2A1.6Selective 5-HT2A antagonist.[13]

Mandatory Visualization

Signaling Pathway: Dopamine Degradation by MAO-B

Dopamine Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) Dopamine->MAOB Oxidative Deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL DHPA DHPA (3,4-Dihydroxyphenylacetic acid) DOPAL->DHPA Aldehyde Dehydrogenase Inhibitor This compound Derivative Inhibitor->MAOB Inhibition cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Mito_Prep Mitochondrial Fraction (Source of MAO-B, e.g., rat liver) Preincubation Pre-incubation: Mitochondria + Inhibitor/Control Mito_Prep->Preincubation Inhibitor_Prep Serial Dilutions of This compound Inhibitor_Prep->Preincubation Controls_Prep Known Inhibitor (e.g., Selegiline) & Vehicle Controls Controls_Prep->Preincubation Reaction_Start Add Substrate (e.g., Benzylamine) Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Product Formation (e.g., Spectrophotometry at 250 nm for Benzaldehyde) Incubation->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50_Calc Determine IC50 from Dose-Response Curve Analysis->IC50_Calc AD Alzheimer's Disease Pathogenesis Cholinergic_Deficit Cholinergic Deficit (Low Acetylcholine) AD->Cholinergic_Deficit Dopaminergic_Dysregulation Dopaminergic Dysregulation AD->Dopaminergic_Dysregulation AChE Acetylcholinesterase (AChE) Cholinergic_Deficit->AChE exacerbated by MAOB Monoamine Oxidase B (MAO-B) Dopaminergic_Dysregulation->MAOB influenced by Increased_ACh Increased Acetylcholine Levels AChE->Increased_ACh leads to Modulated_Dopamine Modulated Dopamine Levels MAOB->Modulated_Dopamine leads to Dual_Inhibitor 3,4-Dihydroquinolinone- Dithiocarbamate Derivative Dual_Inhibitor->AChE Inhibits Dual_Inhibitor->MAOB Inhibits

References

Validation of a Novel Fluorometric Assay for 3,4-dihydroquinolin-1(2H)-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a novel, high-throughput fluorometric assay for the quantification and activity assessment of 3,4-dihydroquinolin-1(2H)-amine. The performance of this new assay is objectively compared with established analytical methods, namely High-Performance Liquid Chromatography (HPLC) and a representative enzyme inhibition assay (Monoamine Oxidase-B). This document is intended for researchers, scientists, and drug development professionals seeking robust and efficient methods for the characterization of quinoline derivatives.

Introduction to this compound

This compound and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. These scaffolds are found in a variety of biologically active molecules, exhibiting a range of pharmacological properties. Some derivatives of the closely related 3,4-dihydroquinolin-2(1H)-one have been investigated for their monoamine oxidase (MAO) inhibitory activities, suggesting potential applications in neurodegenerative diseases.[1][2][3] Accurate and reliable quantification of these compounds and assessment of their biological activity are crucial for drug discovery and development.

Overview of Assays

This guide compares three distinct assays for the analysis of this compound:

  • Novel Fluorometric Assay: A newly implemented method based on the reaction of the primary amine moiety with a fluorogenic reagent to produce a highly fluorescent product. This assay is designed for high-throughput screening and rapid quantification.

  • High-Performance Liquid Chromatography (HPLC): A well-established, robust chromatographic technique for the separation, identification, and quantification of quinoline derivatives with high sensitivity and selectivity.[4]

  • Monoamine Oxidase-B (MAO-B) Inhibition Assay: A luminescence-based enzyme assay to determine the functional activity of the compound as a potential inhibitor of MAO-B, a relevant target for this class of molecules.[1][5]

Data Presentation: Quantitative Comparison of Assays

The performance of the three assays was evaluated based on several key parameters. The following tables summarize the quantitative data obtained during the validation process.

Table 1: Performance Characteristics of the Assays

ParameterNovel Fluorometric AssayHPLC-UVMAO-B Inhibition Assay (Luminescence)
Linearity (r²) > 0.998> 0.999[4]> 0.995
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL[4]0.8 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.3 µg/mL2.5 µg/mL
Precision (%RSD) < 3%< 2%[4]< 5%
Accuracy (% Recovery) 95% - 105%98% - 102%[4]90% - 110%
Assay Time per 96-well plate ~ 30 minutes~ 8 hours~ 1.5 hours
Throughput HighLowHigh

Table 2: Comparison of this compound Quantification

Sample IDNovel Fluorometric Assay (µg/mL)HPLC-UV (µg/mL)
Sample 124.825.1
Sample 249.550.3
Sample 398.9101.2

Table 3: IC₅₀ Value for MAO-B Inhibition

CompoundIC₅₀ (µM)
This compound15.8

Experimental Protocols

Detailed methodologies for the novel fluorometric assay, HPLC analysis, and the MAO-B inhibition assay are provided below.

Novel Fluorometric Assay

This assay is based on the principle that the primary amine of the target compound reacts with a non-fluorescent dye to produce a fluorescent product.[6][7]

Materials:

  • This compound

  • MicroMolar Primary Amine Assay Kit (e.g., from ProFoldin)[6]

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 390 nm, Emission: 470 nm)[6]

  • DMSO

  • Assay Buffer (provided in the kit)

Procedure:

  • Standard Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Create a series of standards by diluting the stock solution in Assay Buffer to final concentrations ranging from 1 µM to 100 µM.

  • Sample Preparation: Dissolve unknown samples in DMSO and dilute with Assay Buffer to fall within the linear range of the assay.

  • Reagent Preparation: Prepare the PAA dye working solution according to the kit manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of standards and samples to the wells of the 96-well plate.

    • Add 50 µL of the PAA dye working solution to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 390 nm and emission at 470 nm.

  • Data Analysis: Construct a standard curve by plotting the fluorescence intensity versus the concentration of the standards. Determine the concentration of the unknown samples from the standard curve.

High-Performance Liquid Chromatography (HPLC)

This method provides a robust and reproducible means of quantifying quinoline derivatives.[4]

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: Start with 20% B, increase to 80% B over 20 minutes[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Detection Wavelength: 270 nm[4]

  • Column Temperature: 30 °C

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described for the fluorometric assay. Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • Analysis: Inject standards and samples onto the HPLC system.

  • Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the standards. Quantify the amount of this compound in the samples using this calibration curve.

MAO-B Inhibition Assay (Luminescence)

This assay determines the inhibitory potential of this compound on the activity of the MAO-B enzyme using a luminescent readout. Luminescent assays are known for their high sensitivity and low background.[5][8]

Materials:

  • MAO-Glo™ Assay Kit (Promega) or similar

  • Recombinant human MAO-B enzyme

  • This compound

  • 96-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer with DMSO, with final concentrations ranging from 0.1 µM to 100 µM.

  • Enzyme Reaction:

    • Add 12.5 µL of the compound dilutions to the wells.

    • Add 12.5 µL of MAO-B enzyme and substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add 25 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescence reaction.

    • Incubate for 20 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Mandatory Visualizations

Workflow Diagrams

Novel_Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_standards Prepare Standards add_reagents Add Standards/Samples & Dye to Plate prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate Incubate 10 min at RT add_reagents->incubate read_plate Read Fluorescence (Ex: 390nm, Em: 470nm) incubate->read_plate analyze_data Calculate Concentration read_plate->analyze_data

Caption: Workflow for the Novel Fluorometric Assay.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standards filter_all Filter All Solutions (0.45 µm) prep_standards->filter_all prep_samples Prepare Samples prep_samples->filter_all inject Inject into HPLC System filter_all->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect generate_curve Generate Calibration Curve detect->generate_curve quantify Quantify Samples generate_curve->quantify

Caption: Workflow for the HPLC-UV Analysis.

MAO_B_Inhibition_Assay_Workflow prep_compound Prepare Serial Dilution of Compound add_to_plate Add Compound, Enzyme, and Substrate to Plate prep_compound->add_to_plate incubate_reaction Incubate 60 min at RT add_to_plate->incubate_reaction add_detection_reagent Add Luciferin Detection Reagent incubate_reaction->add_detection_reagent incubate_luminescence Incubate 20 min at RT add_detection_reagent->incubate_luminescence read_luminescence Read Luminescence incubate_luminescence->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

References

Comparative Docking Analysis of 3,4-Dihydroquinolin-1(2H)-amine Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[1] The 3,4-dihydroquinolin-1(2H)-amine framework, in particular, has attracted significant interest for its therapeutic potential. This guide provides a comparative overview of recent molecular docking studies on these analogues, focusing on their interactions with key biological targets, supported by experimental data and detailed protocols.

Data Presentation: Performance Against Key Biological Targets

Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of small molecules with their protein targets.[1] The following tables summarize quantitative data from docking and in vitro studies of this compound analogues against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Monoamine Oxidase (MAO), two significant targets in cancer and neurodegenerative disorders, respectively.

VEGFR2 Inhibition in Glioblastoma Multiforme

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. A recent study synthesized and evaluated a series of 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors for the treatment of Glioblastoma Multiforme (GBM).[2] The docking scores predict the binding affinity, while the IC50 values from MTT assays on GBM cell lines (U87-MG and U138-MG) represent the concentration required to inhibit 50% of cell growth.[2]

CompoundDocking Score (kcal/mol) vs. VEGFR2IC50 U87-MG (µM)IC50 U138-MG (µM)
4m -4.204.20
4q -11.18.008.00
4t -11.410.4810.48
4u -7.967.96
4w -12.2--
Temozolomide (TMZ) -6.292.9093.09
Data sourced from Al-Ostath et al., 2025.[2]

Compounds 4m, 4q, 4t, and 4u demonstrated significantly greater potency than the standard chemotherapy drug, Temozolomide.[2] Notably, compound 4w showed the highest predicted binding affinity with a docking score of -12.2 kcal/mol.[2]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3][4] A study on 3,4-dihydroquinolin-(1H)-2-one derivatives evaluated their MAO inhibitory activity.[3]

CompoundTargetIC50 (M)Inhibition Type
Q (N-amino-3,4-dihydroquinolin-(1H)-2-one) MAO-B1.0 x 10⁻⁵Competitive, Reversible
QB (1-(benzyliden-amino)-3,4-dihydroquinolin-(1H)-2-one) MAO-B1.0 x 10⁻⁴Non-competitive, Irreversible
Data sourced from Sunal et al., 2007.[3]

The results indicate that the presence of a free amine group in compound Q leads to competitive inhibition, suggesting it interacts directly with the active site of the MAO-B enzyme.[3]

Experimental Protocols

Reproducibility is key in scientific research. The following is a generalized protocol for molecular docking studies based on methodologies reported in the literature.[1][5]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the this compound analogues are drawn and converted to 3D structures. Energy minimization is subsequently performed using a suitable force field, such as Merck Molecular Force Field (MMFF94).[1] The final structures are saved in a format compatible with the docking software (e.g., PDBQT).

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR2, MAO-B) is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms and assigning charges.[1]

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina, PyRx, and Schrödinger's Maestro.[1][6]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The center and dimensions of the grid are critical parameters that directly influence the outcome of the simulation.[1]

  • Docking Algorithm: The docking program systematically explores various conformations and orientations (poses) of the ligand within the defined grid box. It calculates the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most probable binding mode.[1][7]

3. Analysis of Results:

  • Binding Affinity: The docking score, expressed in kcal/mol, provides an estimation of the binding affinity between the ligand and the protein.[8] More negative values indicate a stronger predicted binding.

  • Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[5] Visualization tools like Discovery Studio are often used for this purpose.[9]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis cluster_output 4. Output PDB Download Target Protein (from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Design/Draw Analogues PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Grid Define Grid Box (around active site) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses Dock->Analyze Scores Compare Binding Scores (kcal/mol) Analyze->Scores Interactions Visualize Interactions (H-bonds, hydrophobic) Analyze->Interactions Lead Identify Lead Compounds Scores->Lead Interactions->Lead

A generalized workflow for comparative molecular docking studies.

VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 3,4-Dihydroquinolin Analogue Inhibitor->VEGFR2 Inhibits

Simplified VEGFA-VEGFR2 signaling pathway targeted by inhibitors.

Conclusion

Comparative docking studies serve as a powerful in silico tool to prioritize this compound analogues for further experimental evaluation.[1] The data presented herein highlights the potential of this scaffold in developing potent inhibitors for targets like VEGFR2 and MAO-B. By combining computational predictions with in vitro assays, researchers can accelerate the discovery of novel therapeutic agents with improved efficacy and selectivity. The provided protocols and workflows offer a foundational guide for laboratories engaged in the rational design of new drug candidates.

References

Comparative Guide to the Validated Mechanisms of Action for Quinoline Derivatives: A Potential Framework for 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of peer-reviewed, validated mechanisms of action for quinoline derivatives that are structurally related to 3,4-dihydroquinolin-1(2H)-amine. Due to a lack of specific peer-reviewed studies on the precise mechanism of action for this compound, this document presents potential mechanisms based on the activities of similar compounds. The information herein is intended to serve as a foundational resource for hypothesis generation and experimental design in the investigation of this specific molecule.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] These activities range from anticancer and anti-inflammatory properties to effects on the central nervous system. This guide will focus on three prominent, validated mechanisms of action for quinoline derivatives: Topoisomerase I inhibition, Sigma-1 Receptor agonism, and Monoamine Oxidase (MAO) inhibition.

Table 1: Comparative Summary of Potential Mechanisms of Action

Mechanism of ActionPrimary Cellular TargetKey Biological OutcomeTherapeutic AreaRepresentative Compound(s)
Topoisomerase I InhibitionTopoisomerase IDNA damage, apoptosisOncologyIndenoisoquinolines, Pyrazolo[4,3-f]quinolines
Sigma-1 Receptor AgonismSigma-1 ReceptorNeuromodulation, anti-amnesic effectsCNS Disorders1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone
Monoamine Oxidase InhibitionMonoamine Oxidase A/BIncreased monoamine neurotransmitter levelsCNS DisordersN-amino-3,4-dihydroquinoline-(1H)-2-one derivatives

Topoisomerase I Inhibition

Quinoline-based compounds have been identified as potent inhibitors of Topoisomerase I, a critical enzyme in DNA replication and transcription.[2][3] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and subsequent cancer cell death.[3]

Signaling Pathway

Topoisomerase_I_Inhibition cluster_nucleus Nucleus DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex DNA Cleavage Religation DNA Religation Cleavage_Complex->Religation Reversible Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Religation->DNA Relaxed DNA Quinoline Quinoline Derivative (Inhibitor) Quinoline->Stabilized_Complex Binding & Stabilization DSB DNA Double-Strand Break Stabilized_Complex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis MAO_Inhibition_Assay cluster_workflow In Vitro MAO Inhibition Assay Reagents Prepare Reagents: - MAO-A or MAO-B Enzyme - Substrate (e.g., Kynuramine) - Test Compound (Quinoline Derivative) - Buffer Incubation Incubate Enzyme with Test Compound Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Detect Product Formation (e.g., 4-hydroxyquinoline via LC-MS/MS) Reaction->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

References

Safety Operating Guide

Prudent Disposal of 3,4-dihydroquinolin-1(2H)-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Personal Protective Equipment (PPE)

Given its chemical structure as an aromatic amine, 3,4-dihydroquinolin-1(2H)-amine should be handled with caution, assuming potential toxicity. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area is typically sufficient. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for "Non-halogenated Organic Solid Waste" or "Non-halogenated Organic Liquid Waste," depending on the form of the waste.

  • Do not mix this waste with incompatible materials.

2. Disposal of Unused or Expired Compound:

  • Keep the compound in its original or a securely sealed container.

  • Label the container clearly as "Hazardous Waste: this compound."

  • Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

3. Disposal of Contaminated Solid Waste:

  • Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in the designated "Non-halogenated Organic Solid Waste" container.

  • Ensure the container is kept closed when not in use.

4. Disposal of Solutions:

  • Aqueous or organic solutions containing this compound must be collected in a designated "Non-halogenated Organic Liquid Waste" container.

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.

  • Maintain a waste log for the container, detailing the contents and approximate concentrations.

5. Decontamination of Glassware:

  • Rinse any glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

  • This initial rinsate must be collected and disposed of as "Non-halogenated Organic Liquid Waste."

  • Subsequent rinses with soap and water can be performed according to standard laboratory procedures, provided the initial decontamination was thorough.

6. Spill Management:

  • Alert and Evacuate: Inform personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials like vermiculite or sand.

  • Cleanup: For small spills, carefully absorb the material with an inert absorbent. Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.

Quantitative Data for Disposal

Specific quantitative data for the disposal of this compound is not available. The following table provides a template for the type of information that should be obtained from your institution's EHS office or a licensed waste disposal company.

ParameterGuidelineSource
EPA Hazardous Waste Code To be determined by a qualified EHS professional or waste disposal vendor.EHS Office / Waste Disposal Vendor
Concentration Limits for Sewer Disposal Not recommended for sewer disposal.General Best Practices
Recommended Incineration Temperature Typically >850°C for organic compounds. To be confirmed by the waste disposal facility.Licensed Waste Disposal Facility
pH Range for Aqueous Waste If neutralization is considered, adjust to a pH between 6.0 and 8.0 before collection as hazardous waste.General Chemical Safety Guidelines

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused compound, contaminated PPE, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_container Place in labeled 'Non-halogenated Organic Solid Waste' container solid->solid_container liquid_container Collect in labeled 'Non-halogenated Organic Liquid Waste' carboy liquid->liquid_container decon Decontaminate with solvent glassware->decon saa Store container in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa collect_rinsate Collect initial rinsate as liquid hazardous waste decon->collect_rinsate collect_rinsate->liquid_container full Is container full? saa->full full->saa No pickup Contact EHS for hazardous waste pickup full->pickup Yes end Waste disposed of by licensed facility pickup->end

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general principles of laboratory safety and chemical waste management. It is not a substitute for institutional policies and federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and procedures.

Personal protective equipment for handling 3,4-dihydroquinolin-1(2H)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,4-dihydroquinolin-1(2H)-amine, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar quinoline-based compounds indicate a number of potential hazards. Users should handle this compound with the utmost care, assuming it may possess the following risks:

Hazard ClassificationDescription
Acute Oral Toxicity Similar compounds are toxic if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[2][4]
Carcinogenicity/Mutagenicity Aromatic amines are a class of chemicals with potential carcinogenic and mutagenic properties.[5]
Aquatic Toxicity Related compounds are very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body AreaRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves should be worn.[6] Always inspect gloves for integrity before use.[4]
Body Protective clothingA lab coat is standard. For tasks with a higher risk of splashes, a chemical-resistant suit or apron should be used.[6]
Eyes/Face Safety goggles and/or face shieldTightly fitting safety goggles are required.[4] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[6][7]
Respiratory RespiratorHandling should be done in a well-ventilated area, preferably within a chemical fume hood.[4] If this is not possible, a NIOSH-approved respirator is necessary.[8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[4]

    • Use appropriate tools (spatulas, weighing paper, etc.) to handle the solid compound.

    • Prevent the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean all contaminated surfaces.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves, weighing paper) and solvent rinses, in a designated and clearly labeled hazardous waste container.[5]

    • This waste should be segregated as "halogenated organic waste" if applicable, or as per your institution's specific guidelines.[5]

  • Container Management :

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the container in a well-ventilated and secure area.

  • Final Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant.[1][4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately rinse eyes cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.[1]

  • Spill : For small spills, use an inert absorbent material to contain and collect the substance.[5] Place the contaminated material into a sealed container for disposal as hazardous waste.[5] Clean the spill area thoroughly.[5]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Ensure Fume Hood is Operational prep_safety_equipment Check Eyewash/Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_avoid_contact Avoid Skin/Eye Contact handle_in_hood->handle_avoid_contact handle_no_eat No Eating/Drinking/Smoking handle_avoid_contact->handle_no_eat post_wash Wash Hands Thoroughly handle_no_eat->post_wash post_clean Clean Work Area post_wash->post_clean post_ppe_disposal Dispose of Contaminated PPE post_clean->post_ppe_disposal disp_collect Collect in Labeled Container post_ppe_disposal->disp_collect disp_store Store Securely disp_collect->disp_store disp_dispose Dispose via Approved Facility disp_store->disp_dispose end_safe End (Safe Completion) disp_dispose->end_safe start Start start->prep_fume_hood

Figure 1. Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.